(Tyr0)-C-Peptide (dog)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C146H234N38O51/c1-66(2)52-91(132(221)171-89(34-42-102(149)187)144(233)184-51-25-28-100(184)139(228)179-93(54-68(5)6)131(220)162-77(21)121(210)174-94(55-69(7)8)133(222)166-84(37-45-110(196)197)124(213)157-64-105(190)159-76(20)120(209)173-95(56-70(9)10)135(224)172-90(145(234)235)35-43-103(150)188)164-107(192)62-154-104(189)61-156-123(212)83(36-44-109(194)195)163-108(193)65-158-138(227)99-27-24-50-183(99)143(232)78(22)160-106(191)63-155-119(208)75(19)161-130(219)92(53-67(3)4)175-126(215)86(38-46-111(198)199)169-142(231)118(74(17)18)182-137(226)98(60-115(206)207)178-125(214)82(26-23-49-153-146(151)152)168-140(229)116(72(13)14)180-128(217)85(33-41-101(148)186)167-134(223)96(57-71(11)12)176-136(225)97(59-114(204)205)177-127(216)87(39-47-112(200)201)170-141(230)117(73(15)16)181-129(218)88(40-48-113(202)203)165-122(211)81(147)58-79-29-31-80(185)32-30-79/h29-32,66-78,81-100,116-118,185H,23-28,33-65,147H2,1-22H3,(H2,148,186)(H2,149,187)(H2,150,188)(H,154,189)(H,155,208)(H,156,212)(H,157,213)(H,158,227)(H,159,190)(H,160,191)(H,161,219)(H,162,220)(H,163,193)(H,164,192)(H,165,211)(H,166,222)(H,167,223)(H,168,229)(H,169,231)(H,170,230)(H,171,221)(H,172,224)(H,173,209)(H,174,210)(H,175,215)(H,176,225)(H,177,216)(H,178,214)(H,179,228)(H,180,217)(H,181,218)(H,182,226)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,234,235)(H4,151,152,153)/t75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,116-,117-,118-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFKNUPKZNOQN-OXGDOWBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C146H234N38O51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of (Tyr⁰)-C-Peptide in Dogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-peptide, a cleavage product of proinsulin processing, has emerged from being considered a mere biomarker of insulin secretion to a biologically active peptide with significant physiological functions. In canine research and veterinary medicine, understanding its role is crucial for elucidating the pathophysiology of diabetes mellitus and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the function of C-peptide in dogs, with a specific focus on the utility of its synthetic analog, (Tyr⁰)-C-Peptide. This modified peptide, which incorporates a tyrosine residue at the N-terminus, offers enhanced stability and detectability, rendering it an invaluable tool for experimental studies. This document details the known signaling pathways, summarizes quantitative physiological data, and outlines key experimental protocols relevant to the study of C-peptide in canines.
Introduction to Canine C-Peptide and (Tyr⁰)-C-Peptide
Canine C-peptide is a 31-amino acid peptide that is co-secreted in equimolar amounts with insulin from the pancreatic β-cells[1][2]. For a long time, it was believed to be biologically inert. However, accumulating evidence now indicates that C-peptide exerts a range of physiological effects, particularly in the context of diabetes and its complications[1][3][4].
(Tyr⁰)-C-Peptide is a chemically modified version of canine C-peptide where a tyrosine residue has been added to the N-terminus[5][6]. This modification serves two primary purposes in a research setting:
-
Enhanced Stability and Biological Activity : The addition of the tyrosine residue is suggested to enhance the peptide's stability and biological activity, making it more suitable for in vitro and in vivo experimental applications[5].
-
Improved Detection : The tyrosine residue facilitates easier and more sensitive detection in various immunoassays and allows for radioiodination for receptor-binding studies[5].
Due to these advantages, (Tyr⁰)-C-Peptide is a critical research tool for investigating the physiological functions of C-peptide in dogs, from studies on insulin biosynthesis to its potential therapeutic applications in canine diabetes mellitus[5].
Physiological Functions and Mechanism of Action
The biological effects of C-peptide are initiated by its binding to a specific cell surface receptor, which is thought to be a G-protein coupled receptor, although it has not yet been definitively identified[7]. This interaction triggers several intracellular signaling cascades.
Signaling Pathways
In dogs and other species, C-peptide has been shown to activate multiple key signaling pathways:
-
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways : The binding of C-peptide to its receptor activates these pathways, which are involved in a wide array of cellular processes, including cell growth, differentiation, and inflammation[5][7].
-
PI-3 Kinase/Akt Pathway : This pathway is crucial for cell survival and proliferation. C-peptide-mediated activation of PI-3 kinase has been implicated in its protective effects on various cell types[7].
-
Na+/K+-ATPase Activation : C-peptide has been demonstrated to stimulate the activity of Na+/K+-ATPase, an enzyme critical for maintaining cellular ion homeostasis. This effect is thought to contribute to the beneficial impact of C-peptide on diabetic neuropathy and nephropathy[8][9].
-
Endothelial Nitric Oxide Synthase (eNOS) Activation : By activating eNOS, C-peptide can increase the production of nitric oxide, a key signaling molecule involved in vasodilation and blood flow regulation[8].
The following diagram illustrates the proposed signaling pathways activated by C-peptide in canine cells.
References
- 1. am.labcart.com [am.labcart.com]
- 2. assaygenie.com [assaygenie.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Buy (Tyr0)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. usbio.net [usbio.net]
- 9. shop.bachem.com [shop.bachem.com]
The Enigmatic Role of (Tyr0)-C-Peptide in Canine Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proinsulin C-peptide, a 31-amino-acid polypeptide, is cleaved from proinsulin during the biosynthesis of insulin and co-secreted in equimolar amounts from pancreatic β-cells. For decades, it was considered a biologically inert byproduct of insulin production, primarily utilized as a reliable marker of endogenous insulin secretion. This is particularly true in canines, where its negligible hepatic extraction and constant metabolic clearance rate allow for accurate estimations of pancreatic β-cell function.[1][2][3] The development of (Tyr0)-C-Peptide, a modified and more stable form of C-peptide, has facilitated further research into its potential physiological roles.[2] This technical guide provides an in-depth analysis of the current understanding of (Tyr0)-C-Peptide's role in canine insulin secretion, summarizing key quantitative data, detailing experimental protocols, and visualizing the known signaling pathways.
Quantitative Data on Canine C-Peptide Kinetics
The utility of C-peptide as a marker for insulin secretion is underpinned by its distinct pharmacokinetic profile compared to insulin. The following tables summarize the key quantitative data from studies in dogs.
Table 1: Metabolic Clearance Rate (MCR) of C-Peptide in Healthy Dogs
| Measurement Technique | MCR (ml/kg per min) | Reference |
| Constant Peripheral Intravenous Infusion | 12.3 ± 0.7 | [3] |
| Constant Intraportal Infusion | 13.4 ± 0.6 | [3] |
| Bolus Injection Decay Curve Analysis | 13.5 ± 0.7 | [3] |
| Constant Exogenous Infusion | 11.5 ± 0.8 | [2] |
Table 2: Hepatic Extraction of C-Peptide and Insulin in Dogs
| Peptide | Hepatic Extraction (%) | Condition | Reference |
| Endogenous C-Peptide | 4.3 ± 4.5 | Basal | [2] |
| Endogenous C-Peptide | 3.1 ± 6.1 | Basal | [3] |
| Exogenous C-Peptide | 6.2 ± 4.0 | During Glucose Administration | [2] |
| Endogenous Insulin | 43.8 ± 7.6 | Basal | [2] |
| Exogenous Insulin | 47.5 ± 4.4 | Basal | [2] |
The Bioactive Role of C-Peptide: Beyond a Biomarker
Recent evidence strongly suggests that C-peptide is a bioactive hormone with various physiological effects. In the context of the canine pancreas, its role appears to be more complex than a simple indicator of insulin release, potentially involving intra-islet communication.
Intra-islet Signaling and Glucagon Secretion
A pivotal study in dogs demonstrated that the infusion of C-peptide during euglycemic-hyperinsulinemia preserved basal glucagon secretion, which was otherwise suppressed.[4][5] Furthermore, during insulin-induced hypoglycemia, C-peptide infusion doubled glucagon secretion.[4][5] This suggests that C-peptide may play a crucial role in the counter-regulatory response to hypoglycemia by modulating α-cell function.
Figure 1: C-peptide's role in canine intra-islet signaling.
Direct Effects on Insulin Secretion: A Point of Contention
While the influence of C-peptide on glucagon secretion in dogs is documented, its direct effect on insulin secretion is less clear and somewhat controversial. Studies in rodent models and clonal β-cell lines have suggested that C-peptide can have an inhibitory autocrine effect on insulin secretion at high physiological concentrations.[6] However, this has not been demonstrated in canine-specific in vitro studies. The current body of research lacks direct, quantitative evidence of (Tyr0)-C-Peptide either potentiating or inhibiting insulin release from canine pancreatic islets. This represents a significant knowledge gap.
Signaling Pathways of C-Peptide
C-peptide exerts its biological effects by binding to a putative G-protein coupled receptor on the surface of target cells, activating several downstream signaling cascades. While the specific receptor remains to be identified, the subsequent pathways have been elucidated in various cell types and are presumed to be conserved across species.
Figure 2: Known downstream signaling pathways of C-peptide.
Experimental Protocols
The following section details the methodologies for key experiments in the study of canine C-peptide.
Protocol 1: Measurement of C-Peptide Metabolic Clearance Rate
This protocol is adapted from studies determining C-peptide kinetics in conscious mongrel dogs.[1][2]
-
Animal Preparation: Healthy, conscious mongrel dogs (15-25 kg) are fasted overnight. For studies requiring elimination of endogenous secretion, total pancreatectomy is performed 3 weeks prior to the experiment.[1] Catheters are surgically implanted in the femoral artery for sampling and a peripheral vein for infusion. For intraportal infusions, a catheter is placed in a splenic vein with its tip at the origin of the portal vein.[1]
-
Infusion:
-
Constant Infusion Method: Purified canine C-peptide is infused at a constant rate (e.g., a low-dose of 3 pmol/kg/min and a high-dose of 15 pmol/kg/min) for 60 minutes to achieve steady-state plasma concentrations.[7]
-
Bolus Injection Method: A single bolus of canine C-peptide is injected intravenously, and serial blood samples are collected over time to analyze the decay curve.[1]
-
-
Blood Sampling: Blood samples are drawn from the femoral artery at baseline and at regular intervals during and after the infusion. Samples for C-peptide are collected in tubes containing EDTA and aprotinin, immediately placed on ice, and centrifuged to separate the plasma.[1]
-
Analysis: Plasma C-peptide concentrations are measured using a specific radioimmunoassay (RIA) or ELISA.[1][8] The MCR is calculated as the infusion rate divided by the steady-state plasma concentration.
Figure 3: Workflow for C-peptide MCR measurement in dogs.
Protocol 2: Glucagon Stimulation Test for β-Cell Function
This protocol is used to assess endogenous β-cell insulin secretory reserve by measuring C-peptide response.[9]
-
Animal Preparation: Healthy or diabetic dogs are fasted overnight.
-
Baseline Sampling: A baseline blood sample is collected for plasma C-peptide and serum glucose determination.
-
Stimulation: Glucagon (1 mg per dog) is administered as an intravenous bolus.
-
Post-Stimulation Sampling: Blood samples are collected at 5, 10, 20, and 30 minutes post-glucagon administration.
-
Analysis: Plasma C-peptide concentrations are measured for each time point. The peak C-peptide response and the total C-peptide secretion (area under the curve) are calculated to assess β-cell function. In healthy dogs, a distinct peak in C-peptide is observed around 15 minutes post-stimulation.[9]
Conclusion and Future Directions
In canine research and veterinary medicine, (Tyr0)-C-Peptide and endogenous C-peptide serve as indispensable tools for the accurate assessment of insulin secretion. The well-characterized pharmacokinetics in dogs, particularly the negligible hepatic clearance, solidify its role as a superior biomarker compared to peripheral insulin levels.
However, the narrative of C-peptide as a purely passive marker is outdated. Compelling evidence from canine studies demonstrates its activity as a hormone, particularly in the regulation of glucagon secretion, highlighting a significant role in intra-islet paracrine signaling. The established downstream effects on pathways like MAPK and PI-3 Kinase in other species further point to its broader physiological importance.
The most critical gap in our current understanding is the lack of direct evidence for a modulatory role of (Tyr0)-C-Peptide on insulin secretion itself in canines. While studies in other species present conflicting results, the canine-specific response remains uncharacterized. Future research should prioritize in vitro studies using isolated canine pancreatic islets and perifusion techniques to investigate the dose-response effects of (Tyr0)-C-Peptide on glucose-stimulated insulin secretion. Elucidating this potential autocrine or paracrine feedback loop is essential for a complete understanding of β-cell physiology and could unveil new therapeutic avenues for canine diabetes mellitus.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - C-peptide enhances glucagon secretion in response to hyperinsulinemia under euglycemic and hypoglycemic conditions [insight.jci.org]
- 5. C-peptide enhances glucagon secretion in response to hyperinsulinemia under euglycemic and hypoglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for inhibitory autocrine effects of proinsulin C-peptide on pancreatic β-cell function and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Sequence of Canine (Tyr⁰)-C-Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, sequence, and known biological activities of canine (Tyr⁰)-C-Peptide. It is designed to serve as a foundational resource for researchers engaged in diabetes studies, metabolic disease research, and the development of novel therapeutics for canine health.
Core Structure and Sequence
Canine C-peptide is a 31-amino acid polypeptide that is cleaved from proinsulin during the biosynthesis of insulin. The (Tyr⁰) designation indicates the addition of a tyrosine residue at the N-terminus of the native canine C-peptide sequence. This modification is primarily introduced to enhance the peptide's stability and to improve its detectability in immunoassays by providing a readily accessible site for radioiodination.
Amino Acid Sequence
The primary amino acid sequence of canine (Tyr⁰)-C-Peptide is presented below:
Tyr-Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln
Physicochemical Properties
A summary of the key quantitative data for canine (Tyr⁰)-C-Peptide is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Tyr-Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln | [1][2][3][4] |
| Molecular Formula | C₁₄₆H₂₃₄N₃₈O₅₁ | [2] |
| Molecular Weight | 3337.72 g/mol | [2] |
| Structure | Linear Polypeptide | [1] |
Experimental Protocols
This section details the methodologies for the synthesis and quantification of canine (Tyr⁰)-C-Peptide, critical for its application in research and development.
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for the chemical synthesis of canine (Tyr⁰)-C-Peptide. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
References
(Tyr0)-C-Peptide in Veterinary Research: A Technical Guide to its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proinsulin C-peptide, once considered a biologically inert byproduct of insulin synthesis, has emerged as a molecule of significant interest in both human and veterinary medicine. Its role as a biomarker for endogenous insulin secretion is well-established, and evidence for its own bioactive properties continues to grow. This technical guide provides an in-depth exploration of the discovery, history, and application of a specific analog, (Tyr0)-C-Peptide, within the context of veterinary research. Particular focus is given to its utility in canine medicine for the diagnosis and management of metabolic diseases such as diabetes mellitus. This document details the scientific rationale for its development, summarizes key quantitative data from veterinary studies, provides overviews of essential experimental protocols, and visualizes the critical signaling pathways involved.
Introduction: From Inert Remnant to Bioactive Peptide
The connecting peptide, or C-peptide, is a 31-amino acid polypeptide that links the A and B chains of insulin within the proinsulin molecule. Discovered in 1967 in connection with the elucidation of the insulin biosynthesis pathway, it was initially believed to have no physiological function beyond ensuring the correct folding of insulin.[1] For many years, its primary utility in clinical and research settings was as a reliable marker of pancreatic β-cell function. Because C-peptide is co-secreted in equimolar amounts with insulin but is not significantly cleared by the liver, its circulating levels provide a more accurate measure of endogenous insulin production than insulin itself, especially in insulin-treated subjects.[2]
In recent decades, a growing body of evidence has challenged the notion of C-peptide as a biologically inactive molecule. Studies in both animal models and humans have demonstrated that C-peptide can exert a range of physiological effects, particularly in the context of type 1 diabetes where it is deficient. These effects include improvements in nerve and kidney function, suggesting a potential therapeutic role in mitigating diabetic complications.[1] This has spurred interest in its application and study within veterinary medicine, where diseases like diabetes mellitus are of significant concern in companion animals.
The Advent of (Tyr0)-C-Peptide in Veterinary Research
The study of C-peptide in various animal species presented a methodological challenge due to species-specific variations in the amino acid sequence. This variability complicated the development of immunoassays with broad cross-reactivity. To address this in canine research, a synthetic analog of dog C-peptide was developed: (Tyr0)-C-Peptide.[3]
The key modification in this analog is the addition of a tyrosine residue at the N-terminus of the canine C-peptide sequence.[3] This seemingly minor alteration has significant practical benefits:
-
Enhanced Stability: The N-terminal tyrosine enhances the stability of the peptide.[3]
-
Improved Immunoassay Detection: The tyrosine residue provides a readily available site for radioiodination (e.g., with ¹²⁵I), a crucial step in the development of sensitive radioimmunoassays (RIAs). This modification improves antibody recognition and the overall performance of the assay.[3][4]
The synthesis of (Tyr0)-C-Peptide (dog) is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids into a peptide chain.[3]
Quantitative Data on Canine C-Peptide Levels
The measurement of C-peptide concentrations has proven invaluable in differentiating between various metabolic states in dogs. The following tables summarize key quantitative data from studies evaluating basal and stimulated C-peptide levels in healthy dogs and those with diabetes mellitus or hyperadrenocorticism.
Table 1: Fasting Plasma C-Peptide Concentrations in Healthy and Diabetic Dogs
| Dog Group | Mean Fasting C-Peptide (nmol/L) | Standard Error of the Mean (SEM) | Reference |
| Normal Dogs | 0.089 | 0.021 | [5] |
| Diabetic Dogs | -0.005 | 0.007 | [5] |
Table 2: Basal and Glucagon-Stimulated Plasma C-Peptide Concentrations in Various Canine Groups
| Group | Basal C-Peptide (pmol/mL) | Peak C-Peptide after Glucagon (pmol/mL) | Time to Peak (minutes) | Reference |
| Healthy Dogs (n=24) | 0.14 ± 0.01 | 0.48 ± 0.03 | ~15 | [6] |
| Untreated Diabetic Dogs (n=12) | 0.05 ± 0.01 | No significant increase | - | [6] |
| Insulin-Treated Diabetic Dogs (n=30) | 0.03 ± 0.01 | No significant increase | - | [6] |
| Dogs with Hyperadrenocorticism (n=8) | 0.43 ± 0.07 | 1.34 ± 0.23 | ~15 | [6] |
Data presented as mean ± SEM.
Table 3: Median C-Peptide Concentrations 10 Minutes After Glucagon Stimulation
| Group | Median C-Peptide (nmol/L) | Interquartile Range | Reference |
| Control Dogs (n=20) | 0.5 | 0.3 to 0.8 | [7][8] |
| Diabetic Dogs (n=27) | 0.1 | 0 to 0.2 | [7][8] |
| Dogs Recovered from Diabetes (n=4) | 0.3 | 0.2 to 0.4 | [7][8] |
Key Experimental Protocols in Canine C-Peptide Research
The assessment of β-cell function through C-peptide measurement relies on standardized experimental protocols. Below are overviews of the most common methods used in veterinary research.
Glucagon Stimulation Test
This test is a cornerstone for evaluating endogenous insulin secretion capacity.
Objective: To assess the ability of pancreatic β-cells to respond to a potent secretagogue, glucagon.
Protocol Overview:
-
Animal Preparation: Dogs are typically fasted overnight.
-
Baseline Sampling: A baseline blood sample is collected for the measurement of glucose and C-peptide.
-
Glucagon Administration: Glucagon is administered intravenously. A common dosage is 1 mg per dog.[6]
-
Post-Stimulation Sampling: Blood samples are collected at specific time points after glucagon injection. Typical time points include 5, 10, 15, 20, 30, and 60 minutes post-administration.[6]
-
Sample Processing: Blood samples are collected in tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA and aprotinin) to prevent C-peptide degradation. Plasma is then separated by centrifugation and stored frozen until analysis.[9]
-
Analysis: Plasma C-peptide and glucose concentrations are measured at each time point to assess the secretory response.
Experimental Workflow for Glucagon Stimulation Test
Caption: Workflow for the glucagon stimulation test to assess canine β-cell function.
Radioimmunoassay (RIA) for Canine C-Peptide
RIA is a highly sensitive method for quantifying C-peptide concentrations.
Principle: This is a competitive binding assay. A known quantity of radiolabeled C-peptide (the tracer, typically using (Tyr0)-C-Peptide) competes with the unlabeled C-peptide in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of C-peptide in the sample.
Protocol Overview:
-
Reagent Preparation: This includes the preparation of standards with known concentrations of canine C-peptide, the radiolabeled tracer (e.g., ¹²⁵I-(Tyr0)-C-Peptide), a specific primary antibody against canine C-peptide, and a secondary antibody (precipitating antibody).[5]
-
Assay Setup: Standards, control samples, and unknown plasma samples are incubated with the primary antibody and the radiolabeled tracer.[4]
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Precipitation: The secondary antibody is added to precipitate the primary antibody-antigen complexes.
-
Separation: The bound and free tracer are separated by centrifugation. The supernatant (containing free tracer) is decanted.[4]
-
Counting: The radioactivity of the pellet (containing the bound tracer) is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the bound radioactivity against the concentration of the standards. The C-peptide concentrations in the unknown samples are then determined by interpolating their bound radioactivity values on the standard curve.[4]
Enzyme-Linked Immunosorbent Assay (ELISA) for Canine C-Peptide
ELISA is another common immunoassay technique that offers advantages in terms of safety (no radioactive materials) and potential for high-throughput analysis.
Principle: A competitive ELISA format is often used for C-peptide. In this setup, C-peptide in the sample competes with a fixed amount of enzyme-labeled C-peptide for binding to a limited amount of antibody coated on a microplate well. The amount of enzyme-labeled C-peptide bound to the antibody is inversely proportional to the amount of C-peptide in the sample.
Protocol Overview:
-
Plate Preparation: Microtiter plates are pre-coated with an antibody specific for canine C-peptide.
-
Assay Reaction: Standards, controls, and samples are added to the wells, followed by the addition of a known amount of C-peptide conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubation: The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove any unbound components.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Reaction Termination: The enzymatic reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance of the colored product in each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: A standard curve is generated by plotting the absorbance values against the concentrations of the standards. The C-peptide concentrations in the samples are then calculated from this curve.
C-Peptide Signaling Pathway
Contrary to its initial perception as an inert molecule, C-peptide has been shown to bind to cell surface receptors and trigger intracellular signaling cascades. While the specific receptor remains a subject of ongoing research, evidence points towards a G-protein coupled receptor (GPCR).
C-Peptide Signaling Cascade
Caption: C-Peptide signaling through a putative G-protein coupled receptor.
The binding of C-peptide to its receptor is thought to activate a heterotrimeric G-protein, leading to the stimulation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium from intracellular stores, and the rise in intracellular calcium, along with DAG, activates protein kinase C (PKC).[10] This activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene transcription.[1] Downstream effects of this signaling cascade include the increased activity of Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS), enzymes that are often dysregulated in diabetes.[1]
Conclusion and Future Directions
The journey of C-peptide from a discarded fragment to a molecule of physiological and diagnostic importance is a compelling narrative in medical science. In veterinary research, the development of tools like (Tyr0)-C-Peptide has been instrumental in advancing our understanding of endocrine disorders in companion animals. The ability to accurately measure endogenous insulin secretion through C-peptide assays has refined the diagnosis and management of canine diabetes mellitus and insulin resistance states like hyperadrenocorticism.
Future research in this field is likely to focus on several key areas:
-
Receptor Identification: The definitive identification and characterization of the C-peptide receptor will be a major breakthrough, paving the way for a more complete understanding of its mechanism of action and the development of targeted therapeutics.
-
Therapeutic Applications: Further investigation into the therapeutic potential of C-peptide and its analogs in mitigating long-term diabetic complications in veterinary patients is warranted.
-
Expansion to Other Species: While much of the research has focused on canines, expanding the development and validation of species-specific C-peptide assays for other companion animals, such as felines, will be crucial.
-
Standardization of Assays: Continued efforts to standardize C-peptide assays across different laboratories and platforms will enhance the comparability and reliability of research findings.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (Tyr0)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]
- 4. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 5. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Tyr0)-C-Peptide (Dog): A Comprehensive Technical Guide to its Role as a Biomarker for Pancreatic Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Connecting peptide (C-peptide), a byproduct of proinsulin cleavage, is emerging as a critical biomarker for assessing pancreatic beta-cell function. Secreted in equimolar amounts with insulin, its longer half-life and negligible hepatic extraction make it a more reliable indicator of endogenous insulin secretion, particularly in canines.[1][2][3][4] This technical guide provides an in-depth overview of (Tyr0)-C-Peptide (dog), a synthetic analogue developed for enhanced stability and immunoassay detection, and its application in veterinary research and drug development.[5][6] We will explore its biochemical properties, signaling pathways, and detailed experimental protocols for its quantification, supported by quantitative data and visual workflows.
Introduction to Canine C-Peptide
Proinsulin, synthesized in the pancreatic beta-cells, is cleaved to form mature insulin and C-peptide, which are then stored in secretory granules and released together into the bloodstream.[7][8][9][10] While initially considered biologically inert, C-peptide is now recognized for its own physiological activities, including protective effects against diabetic complications.[8][11][12] In veterinary medicine, particularly for canines, measuring C-peptide levels provides a direct window into the functional capacity of beta-cells. This is invaluable for differentiating between insulin deficiency (Type 1-like diabetes) and insulin resistance (Type 2-like diabetes), and for monitoring disease progression and the efficacy of therapeutic interventions.[6][9][13][14]
The synthetic analogue, (Tyr0)-C-Peptide (dog), incorporates a tyrosine residue at the N-terminus of the 31-amino acid canine C-peptide sequence. This modification enhances the peptide's stability and improves its detectability in immunoassays, making it a crucial tool for research.[5][6]
Biochemical and Physiological Properties
The primary role of C-peptide in insulin synthesis is to facilitate the correct folding of proinsulin and the formation of disulfide bonds between the A and B chains of insulin.[7][10] Once secreted, its metabolic fate differs significantly from that of insulin.
| Property | Insulin | C-Peptide (Dog) | Significance as a Biomarker |
| Secretion | Equimolar with C-peptide from beta-cells[7][8][9] | Equimolar with insulin from beta-cells[7][8][9] | C-peptide directly reflects insulin secretion rate. |
| Hepatic Extraction | High (40-50%)[2] | Negligible (~4-6%)[2][4] | Peripheral C-peptide levels are a more accurate measure of pancreatic secretion than peripheral insulin levels.[1][2][3][4] |
| Metabolic Clearance Rate (MCR) | Variable | Constant and linear over a wide physiological range (~11.5-13.5 ml/kg/min)[1][2][3] | Allows for more straightforward calculation of secretion rates from peripheral concentrations.[1][3] |
| Half-life | Short (~5-10 minutes)[8] | Longer (~30-35 minutes)[8] | Less susceptible to rapid fluctuations, providing a more stable measure of beta-cell function over time. |
C-Peptide Signaling Pathway
Contrary to its initial perception as an inert molecule, C-peptide exerts biological effects by binding to a specific, yet to be fully identified, G-protein coupled receptor (GPCR) on the surface of various cell types, including renal tubular, endothelial, and neuronal cells.[7][12] This binding is pertussis toxin-sensitive, indicating the involvement of Gαi/o subunits.[8][10][12][15] Activation of this receptor initiates a cascade of intracellular signaling events.
The primary signaling cascade involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, increases intracellular calcium levels and activates Protein Kinase C (PKC) isoforms.[1][8][10][12] Downstream of PKC, the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is activated.[1][12][15] This pathway can ultimately lead to the activation of transcription factors, such as ZEB (Zinc finger E-box-binding homeobox), which has been shown to regulate the expression of Na+,K+-ATPase.[1]
Quantitative Data Summary
The concentration of canine C-peptide is a key indicator of beta-cell health. Below are summarized findings from various studies.
Table 1: Fasting Plasma Canine C-Peptide Concentrations
| Dog Population | Mean Concentration (nmol/L) | Mean Concentration (ng/mL) | Reference |
| Healthy/Normal | 0.089 ± 0.021 | ~0.27 ± 0.06 | [7] |
| Diabetic (untreated) | -0.005 ± 0.007 | ~ -0.015 ± 0.02 | [7] |
Note: Negative mean value in the diabetic group likely reflects measurements at or below the limit of detection of the assay used in that study.
Table 2: Kinetic Parameters of Canine C-Peptide
| Parameter | Value | Significance | Reference |
| Hepatic Extraction | 4.3 ± 4.5% (basal) | Negligible compared to insulin, making peripheral levels a reliable reflection of secretion. | [2] |
| Metabolic Clearance Rate (MCR) | 11.5 ± 0.8 ml/kg/min | Constant across a range of physiological concentrations, simplifying secretion rate calculations. | [2] |
| MCR (Constant IV Infusion) | 12.3 ± 0.7 ml/kg/min | Consistency across different measurement methods validates the reliability of the parameter. | [3] |
| MCR (Constant Intraportal Infusion) | 13.4 ± 0.6 ml/kg/min | Consistency across different measurement methods validates the reliability of the parameter. | [3] |
Experimental Protocols
Accurate quantification of (Tyr0)-C-Peptide (dog) is crucial for its use as a biomarker. Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are the most common methods.
Sample Collection and Preparation
-
Sample Types: Serum, plasma (EDTA or heparin), urine, and tissue lysates can be used.[16][17]
-
Collection: For plasma, use EDTA or heparin as an anticoagulant and centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5][16]
-
Storage: Assay fresh samples immediately or aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[5][16]
Competitive ELISA Protocol (Example)
This protocol is based on commercially available kits (e.g., Sigma-Aldrich EZCCP-47K).
-
Preparation: Reconstitute standards, quality controls, and buffers as per the manufacturer's instructions. Prepare serial dilutions of the (Tyr0)-C-Peptide (dog) standard.
-
Assay Setup:
-
Add 30 µL of Assay Buffer to sample wells.
-
Add 20 µL of Matrix Solution to standard and quality control wells.
-
Add 20 µL of standards, quality controls, or unknown samples to the appropriate wells of the antibody-coated microtiter plate.
-
-
Antibody Incubation: Add 25 µL of Canine C-Peptide Antibody to all wells. Cover the plate and incubate for 3 hours at room temperature on an orbital shaker (~400-500 rpm).
-
Biotinylated Peptide Incubation: Decant plate contents. Add 25 µL of Biotinylated Canine C-Peptide to all wells. Cover and incubate for 1 hour at room temperature on the shaker.
-
Washing: Wash wells 3 times with 300 µL of diluted Wash Buffer per well.
-
Enzyme Conjugate Incubation: Add 100 µL of Enzyme Solution (Streptavidin-HRP) to each well. Cover and incubate for 30 minutes at room temperature on the shaker.
-
Washing: Repeat the wash step as in step 5.
-
Substrate Reaction: Add 100 µL of Substrate Solution to each well. Incubate for 5-20 minutes at room temperature on the shaker, allowing color to develop.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read absorbance at 450 nm (with 590 nm correction) within 5 minutes. The absorbance is inversely proportional to the concentration of canine C-peptide in the sample.
Radioimmunoassay (RIA) Protocol (Legacy Method)
RIA is a highly sensitive legacy method for quantifying canine C-peptide.
-
Radiolabeling: (Tyr0)-C-Peptide (dog) is labeled with Iodine-125 (¹²⁵I) using a modified chloramine-T method.[7][11]
-
Assay Setup:
-
Incubate plasma samples or standards (0.1 mL) with a specific anti-canine C-peptide antiserum for 48 hours at 4°C.[18]
-
Add the ¹²⁵I-labeled (Tyr0)-C-Peptide (tracer) and incubate further.
-
-
Separation: Separate antibody-bound C-peptide from free C-peptide using a second antibody (e.g., rabbit anti-guinea pig serum) to precipitate the complex.[7][11]
-
Data Acquisition: Centrifuge the samples, decant the supernatant, and measure the radioactivity of the pellet using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled C-peptide in the sample.
Conclusion and Future Directions
(Tyr0)-C-Peptide (dog) is an indispensable tool for the accurate assessment of pancreatic beta-cell function in canines. Its superior kinetic profile compared to insulin makes it a robust biomarker for diagnosing and managing diabetes, as well as for evaluating novel therapeutics in preclinical models. The availability of sensitive and specific immunoassays facilitates its integration into research and drug development pipelines.
Future research should focus on further elucidating the specific isoforms and downstream targets in the C-peptide signaling pathway in canines, which could unveil new therapeutic targets for mitigating diabetic complications. Additionally, the development of standardized, high-throughput assays will further enhance the utility of (Tyr0)-C-Peptide (dog) in large-scale veterinary studies and clinical trials.
References
- 1. C-Peptide Increases Na,K-ATPase Expression via PKC- and MAP Kinase-Dependent Activation of Transcription Factor ZEB in Human Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Buy (Tyr0)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]
- 7. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 12. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innopep.com [innopep.com]
- 14. scielo.br [scielo.br]
- 15. scispace.com [scispace.com]
- 16. lifetechindia.com [lifetechindia.com]
- 17. assaygenie.com [assaygenie.com]
- 18. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
The Physiological Significance of C-peptide in Canine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
For decades, C-peptide was considered a biologically inert byproduct of insulin synthesis. However, a growing body of evidence has established its role as a bioactive peptide with significant physiological effects, particularly in the context of diabetes mellitus. In canine models, which often present with a form of diabetes analogous to human Type 1 diabetes, C-peptide serves as a crucial biomarker for endogenous insulin secretion and holds therapeutic potential for mitigating diabetic complications. This technical guide provides an in-depth overview of the physiological significance of C-peptide in canines, detailing its metabolic functions, its role in the pathophysiology of diabetic complications, and the experimental protocols utilized in its study. Quantitative data from key studies are presented for comparative analysis, and critical signaling pathways are visualized to elucidate its mechanisms of action.
C-peptide as a Marker of Pancreatic β-Cell Function
Proinsulin, synthesized in the pancreatic β-cells, is cleaved to form equimolar amounts of insulin and C-peptide, which are then co-secreted into the portal circulation.[1][2] Unlike insulin, C-peptide undergoes negligible hepatic extraction in dogs, with studies showing extraction rates as low as 4.3 ± 4.5%.[3][4] This lack of significant first-pass metabolism in the liver means that peripheral C-peptide concentrations provide a more accurate reflection of pancreatic insulin secretion than peripheral insulin levels.[3]
This characteristic makes C-peptide an invaluable tool for assessing residual β-cell function in diabetic dogs, especially those receiving exogenous insulin therapy, which can interfere with insulin immunoassays.[5]
Quantitative Data: C-peptide Concentrations
The following tables summarize key quantitative data on C-peptide concentrations in healthy and diabetic canine models.
Table 1: Fasting Plasma C-peptide Concentrations in Healthy and Diabetic Dogs
| Canine Group | Mean Fasting C-peptide (nmol/L) | Standard Error of the Mean (SEM) | Reference |
| Healthy Dogs | 0.089 | 0.021 | [6] |
| Diabetic Dogs | -0.005 | 0.007 | [6] |
Table 2: Glucagon-Stimulated Plasma C-peptide Concentrations
| Canine Group | Median C-peptide at 10 min post-glucagon (nmol/L) | Interquartile Range | Reference |
| Healthy Control Dogs | 0.5 | 0.3 to 0.8 | [7] |
| Diabetic Dogs | 0.1 | 0 to 0.2 | [7] |
| Dogs Recovered from Diabetes | 0.3 | 0.2 to 0.4 | [7] |
Therapeutic Potential of C-peptide in Diabetic Complications
Research, primarily in rodent models of Type 1 diabetes but with significant implications for canine medicine, has demonstrated that C-peptide replacement therapy can prevent or reverse functional and structural changes associated with diabetic complications, notably nephropathy and neuropathy.
Diabetic Nephropathy
In diabetic rodent models, C-peptide administration has been shown to reduce glomerular hyperfiltration and urinary albumin excretion.[2][8] It also prevents glomerular hypertrophy, a key structural change in diabetic kidney disease.[8] These effects are thought to be mediated, in part, by C-peptide's ability to regulate the expression of endothelial nitric oxide synthase (eNOS) in the kidneys.[9]
Table 3: Effects of C-peptide on Renal Function in a Diabetic Rat Model
| Parameter | Normal Control | Diabetic + Placebo | Diabetic + C-peptide | P-value (Diabetic Placebo vs. Diabetic C-peptide) | Reference |
| Glomerular Filtration Rate (mL/min) | 1.72 ± 0.12 | 3.73 ± 0.19 | 2.16 ± 0.16 | < 0.001 | [8] |
| Glomerular Volume (µm³ x 10⁶) | Not Reported | Significantly larger than C-peptide group | 32% smaller than placebo group | < 0.001 | [8] |
| Urinary Albumin Excretion | Stable | Increased | Stable | Not explicitly stated, but trends differ | [8] |
Diabetic Neuropathy
C-peptide replacement has been shown to improve nerve function in animal models of diabetes.[10][11] The mechanisms are linked to the correction of diabetes-induced reductions in endoneurial blood flow and the activity of Na+/K+-ATPase.[5][10]
Table 4: Effects of C-peptide on Nerve Function in a Diabetic Rat Model
| Parameter | Diabetic Control (Reduction from Normal) | Diabetic + C-peptide (Correction of Deficit) | Reference |
| Sciatic Motor Nerve Conduction Velocity | 20% reduction | 62% correction | [12] |
| Saphenous Sensory Nerve Conduction Velocity | 16% reduction | 78% correction | [12] |
| Sciatic Blood Flow | 52% reduction | 57-66% correction | [12] |
Signaling Pathways of C-peptide
C-peptide exerts its biological effects by interacting with cell surface receptors, likely G-protein coupled receptors, and initiating intracellular signaling cascades. Two of the most well-described pathways involve the activation of Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS).
Na+/K+-ATPase Activation
C-peptide has been shown to stimulate Na+/K+-ATPase activity in various tissues, including renal tubules and nerve cells.[5][13] This action is crucial for maintaining cellular ion homeostasis and is impaired in diabetes. By restoring Na+/K+-ATPase activity, C-peptide can improve nerve conduction and renal function.[5]
eNOS Activation and Nitric Oxide Production
C-peptide stimulates the production of nitric oxide (NO) by activating eNOS in endothelial cells.[1][13] This is often mediated through the ERK/MAPK signaling pathway.[14][15] The resulting increase in NO leads to vasodilation, which improves blood flow to tissues like nerves and kidneys, thereby ameliorating diabetic complications.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments in canine C-peptide research.
Induction of Diabetes Mellitus (Streptozotocin/Alloxan Model)
A stable, insulin-dependent diabetic state can be induced in beagle dogs through the combined administration of streptozotocin (STZ) and alloxan.
-
Animal Model: Beagle dogs.
-
Pre-procedure: Fast the dogs for 24 hours.[16]
-
Induction Agents:
-
Streptozotocin (STZ), dissolved in citrate buffer (pH 4.5).
-
Alloxan, dissolved in sterile saline.
-
-
Procedure:
-
On day 1, administer STZ (20 mg/kg) and alloxan (20 mg/kg) via intravenous injection (e.g., through the cephalic vein).[16]
-
Monitor blood glucose closely for the first 24 hours, as transient, severe hypoglycemia can occur due to massive insulin release from damaged β-cells. Provide dextrose solution if necessary.[17]
-
On day 4, repeat the intravenous injection of STZ and alloxan at the same dosage.[16]
-
From day 7 onwards, monitor fasting blood glucose. A stable diabetic state is typically confirmed when fasting blood glucose is consistently above 11.1 mmol/L.[16]
-
An Insulin Release Test (IRT) can be performed to confirm β-cell destruction. This involves oral administration of a high-glucose solution and measuring insulin levels over 3 hours; a flat response curve indicates diabetes.[16]
-
Measurement of Canine C-peptide
-
Principle: A competitive binding assay where radiolabeled (e.g., ¹²⁵I-labeled) canine C-peptide competes with unlabeled C-peptide in the sample for binding to a limited amount of specific anti-canine C-peptide antibody.
-
Protocol Outline:
-
Reagents: Synthetic canine C-peptide (for standards and labeling), specific anti-canine C-peptide antiserum, ¹²⁵I, Chloramine-T (for iodination), separating agent (e.g., rabbit anti-guinea pig serum).[6][18]
-
Sample Collection: Collect blood into tubes containing EDTA and a protease inhibitor (e.g., Trasylol). Separate plasma by centrifugation at 4°C. Store plasma at -20°C.[19]
-
Assay:
-
Incubate plasma samples or standards with the anti-canine C-peptide antibody and a known quantity of ¹²⁵I-labeled C-peptide.[19]
-
After incubation (e.g., 48 hours at 4°C), add a second antibody to precipitate the antibody-bound C-peptide.[19]
-
Centrifuge to pellet the precipitate.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Calculation: The concentration of C-peptide in the sample is inversely proportional to the measured radioactivity. A standard curve is generated using known concentrations of canine C-peptide to determine the concentrations in the unknown samples.[18]
-
-
Principle: A competitive ELISA where C-peptide in the sample competes with a fixed amount of biotinylated C-peptide for binding sites on a microtiter plate pre-coated with anti-canine C-peptide antibody.
-
Protocol Outline (based on commercial kit instructions):
-
Sample Preparation: Collect serum or plasma (EDTA or heparin). Centrifuge to remove particulates. Samples can be used fresh or stored at ≤ -20°C.[20][21]
-
Assay:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microtiter plate.[20]
-
Add anti-canine C-peptide antibody to all wells and incubate (e.g., 3 hours at room temperature).[20]
-
Add biotinylated canine C-peptide and incubate (e.g., 1 hour at room temperature). This competes for binding to the immobilized antibody.[20]
-
Wash the plate to remove unbound components.
-
Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated C-peptide. Incubate and wash.[20]
-
Add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.[20]
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.[20]
-
-
Calculation: The absorbance is inversely proportional to the amount of C-peptide in the sample. A standard curve is used for quantification.[22]
-
Glucagon Stimulation Test
This test assesses the capacity of pancreatic β-cells to secrete insulin and C-peptide in response to a potent secretagogue.
-
Procedure:
-
Fast the dog overnight.
-
Collect a baseline blood sample for C-peptide and glucose measurement.[7]
-
Administer glucagon (0.5 to 1.0 mg) intravenously.[7]
-
Collect subsequent blood samples at specific time points, typically 10 and 20 minutes post-injection.[7]
-
Measure C-peptide concentrations in all samples to determine the secretory response.
-
Conclusion
The study of C-peptide in canine models is a pivotal area of research. As a biomarker, it offers a precise method for evaluating endogenous insulin secretion, essential for the diagnosis and management of diabetes in dogs. Furthermore, the emerging understanding of its bioactivity presents new therapeutic avenues. The evidence, largely from rodent models but highly relevant to canine physiology, suggests that C-peptide replacement therapy could be a viable strategy to combat debilitating diabetic complications such as nephropathy and neuropathy. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore and harness the physiological significance of C-peptide in canine health.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of C-peptide on glomerular and renal size and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proinsulin C-peptide abrogates type-1 diabetes-induced increase of renal endothelial nitric oxide synthase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of C-peptide on diabetic neuropathy in patients with type 1 diabetes [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of proinsulin C-peptide in experimental diabetic neuropathy: vascular actions and modulation by nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Repeated Low-Dose Streptozotocin and Alloxan Induced Long-Term and Stable Type 1 Diabetes Model in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 19. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. lifetechindia.com [lifetechindia.com]
- 22. merckmillipore.com [merckmillipore.com]
The Molecular Mechanisms of (Tyr⁰)-C-Peptide in Canine Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proinsulin C-peptide, a byproduct of insulin synthesis, has emerged as a bioactive molecule with significant physiological effects. Its analog, (Tyr⁰)-C-Peptide, which has a tyrosine residue added at the N-terminus to enhance stability and facilitate research, is believed to exert similar actions. While extensive research has been conducted in various species, the specific mechanisms within canine cells are less elucidated. This technical guide provides a comprehensive overview of the known and extrapolated mechanisms of action of (Tyr⁰)-C-Peptide in canine cells, focusing on its interaction with cellular signaling pathways, effects on ion transport, and influence on vascular tone. This document synthesizes available data, presents detailed experimental protocols adaptable for canine cell models, and utilizes visualizations to clarify complex biological processes. It is important to note that where direct canine-specific data is unavailable, information from other species has been used to infer potential mechanisms, a fact that is clearly indicated.
Introduction
Historically dismissed as a biologically inert byproduct of insulin production, C-peptide is now recognized as a hormone with diverse physiological roles. In veterinary medicine, particularly in the context of canine diabetes mellitus, understanding the function of C-peptide and its analogs like (Tyr⁰)-C-Peptide is of growing interest. (Tyr⁰)-C-Peptide is a synthetic derivative of canine C-peptide, modified with an N-terminal tyrosine residue, which enhances its stability and makes it a valuable tool for research. This guide delves into the core mechanisms through which (Tyr⁰)-C-Peptide is proposed to function in canine cells, providing a foundation for further research and potential therapeutic development.
Receptor Binding and Initial Signal Transduction
While a specific receptor for C-peptide has not been definitively identified, evidence strongly suggests the involvement of a G-protein coupled receptor (GPCR)[1]. The binding of (Tyr⁰)-C-Peptide to the cell membrane is the initiating step for its biological activity.
Receptor Binding Characteristics
Studies in human cells have demonstrated high-affinity binding of C-peptide to cell membranes, with a dissociation constant (Kd) in the nanomolar range, indicating a strong and specific interaction[1]. It is hypothesized that a similar high-affinity binding site exists on canine cells.
Table 1: Hypothetical Binding Affinity of (Tyr⁰)-C-Peptide in Canine Cells (Extrapolated from Human Data)
| Parameter | Value (Extrapolated) | Species/Cell Type (Source) |
| Dissociation Constant (Kd) | ~0.3 nM | Human Renal Tubular Cells[1] |
| Association Rate Constant (kon) | Not Determined | - |
| Dissociation Rate Constant (koff) | 4.5 x 10⁻⁴ s⁻¹ | Human Renal Tubular Cells[1] |
Experimental Protocol: Radioligand Binding Assay
A radioligand binding assay can be adapted to determine the binding affinity of (Tyr⁰)-C-Peptide to canine cell membranes.
Objective: To quantify the binding affinity (Kd) and receptor density (Bmax) of (Tyr⁰)-C-Peptide on canine cell membranes.
Materials:
-
Canine cell line of interest (e.g., canine kidney epithelial cells)
-
[¹²⁵I]-(Tyr⁰)-C-Peptide (radioligand)
-
Unlabeled (Tyr⁰)-C-Peptide
-
Cell lysis buffer
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture canine cells to confluency, harvest, and homogenize in lysis buffer. Centrifuge to pellet the cell membranes and resuspend in binding buffer. Determine protein concentration.
-
Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of [¹²⁵I]-(Tyr⁰)-C-Peptide. To determine non-specific binding, a parallel set of incubations should include a high concentration of unlabeled (Tyr⁰)-C-Peptide.
-
Filtration: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot specific binding (total binding minus non-specific binding) against the concentration of the radioligand. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.
Workflow for Radioligand Binding Assay
References
The Biological Activity of Synthetic (Tyr0)-C-Peptide (Dog): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin processing and is co-secreted in equimolar amounts with insulin from pancreatic β-cells. For many years, it was considered biologically inert. However, a growing body of evidence now suggests that C-peptide is a bioactive hormone with important physiological effects, particularly in the context of diabetes and its complications. In veterinary medicine, and specifically in canine health, C-peptide is gaining recognition not only as a crucial marker for β-cell function but also for its potential therapeutic applications.
This technical guide focuses on the biological activity of a synthetic analog of canine C-peptide, (Tyr0)-C-Peptide (dog). This synthetic version incorporates a tyrosine residue at the N-terminus, a modification that enhances its stability and improves its utility in experimental and diagnostic settings.[1] This document will provide an in-depth overview of its known biological activities, summarize available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.
Quantitative Data
While specific quantitative data on the biological activity of synthetic (Tyr0)-C-Peptide (dog) is limited in publicly available literature, extensive research on native canine C-peptide provides valuable insights. The addition of the N-terminal tyrosine is primarily to enhance stability and immunoreactivity and is not expected to drastically alter its fundamental biological activities. The following tables summarize key quantitative parameters for canine C-peptide.
Table 1: Pharmacokinetic Parameters of Canine C-Peptide
| Parameter | Value | Species/Model | Reference |
| Metabolic Clearance Rate | 11.5 ± 0.8 ml/kg per min | Conscious Mongrel Dogs | [2][3] |
| Hepatic Extraction (Basal) | 4.3 ± 4.5% (negligible) | Conscious Mongrel Dogs | [2][3] |
| Hepatic Extraction (during glucose administration) | 6.2 ± 4.0% (negligible) | Conscious Mongrel Dogs | [2] |
Table 2: Plasma C-Peptide Concentrations in Healthy and Diabetic Dogs
| Condition | Baseline Plasma C-Peptide | Post-Glucagon Stimulation | Species/Model | Reference |
| Healthy Dogs | Normal | Significant Increase | Healthy Dogs | [4] |
| Untreated Diabetic Dogs | Variable (often low) | No Significant Increase | Diabetic Dogs | [4] |
| Insulin-Treated Diabetic Dogs | Variable (often low) | No Significant Increase | Diabetic Dogs | [4] |
| Dogs with Hyperadrenocorticism | Significantly Increased | Significantly Increased | Dogs with Hyperadrenocorticism | [4] |
Signaling Pathways
C-peptide exerts its biological effects by binding to a putative G-protein coupled receptor (GPCR) on the cell surface. This interaction triggers a cascade of intracellular signaling events. The primary signaling pathways implicated in the action of C-peptide are the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
C-Peptide Signaling Cascade
The binding of (Tyr0)-C-Peptide to its receptor is thought to activate Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The increase in intracellular Ca2+ and the activation of PKC can then lead to the activation of the MAPK cascade (including ERK1/2) and other downstream effectors. This cascade ultimately results in the modulation of various cellular processes, including the activity of Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS).
Experimental Protocols
Detailed experimental protocols for the functional analysis of synthetic (Tyr0)-C-Peptide (dog) are not extensively documented in peer-reviewed literature. However, based on studies of native canine C-peptide and general methodologies in the field, the following protocols can be outlined.
In Vivo Infusion in a Canine Model
This protocol is adapted from studies investigating the metabolic clearance of native canine C-peptide.
-
Objective: To determine the pharmacokinetic profile and in vivo effects of (Tyr0)-C-Peptide (dog).
-
Animal Model: Conscious, healthy mongrel dogs or a surgically pancreatectomized dog model to eliminate endogenous insulin and C-peptide secretion.
-
Procedure:
-
Surgically implant catheters in the femoral artery (for blood sampling) and a peripheral or portal vein (for infusion).
-
Allow for a recovery period after surgery.
-
Prepare a sterile solution of synthetic (Tyr0)-C-Peptide (dog) in a suitable vehicle (e.g., saline).
-
Administer a bolus injection of the peptide followed by a constant intravenous infusion at a predetermined rate.
-
Collect arterial blood samples at regular intervals during the infusion.
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Measure plasma concentrations of (Tyr0)-C-Peptide (dog) using a specific ELISA or radioimmunoassay. The N-terminal tyrosine makes the synthetic peptide highly immunogenic and suitable for assay development.
-
Analyze other relevant parameters such as blood glucose, insulin (in non-pancreatectomized models), and electrolytes.
-
-
Data Analysis: Calculate the metabolic clearance rate (MCR) using the formula: MCR = Infusion Rate / Steady-State Plasma Concentration.
Glucagon Stimulation Test
This test is used to assess β-cell function by measuring C-peptide response to a glucagon challenge.
-
Objective: To evaluate the effect of (Tyr0)-C-Peptide (dog) on insulin secretion or to use it as a standard in assays measuring endogenous C-peptide.
-
Animal Model: Healthy, diabetic, or insulin-resistant dogs.
-
Procedure:
-
Fast the dog overnight.
-
Collect a baseline blood sample for C-peptide and glucose measurement.
-
Administer a standardized intravenous dose of glucagon.
-
Collect blood samples at specific time points post-injection (e.g., 5, 10, 15, 30, and 60 minutes).
-
Measure plasma C-peptide and serum glucose concentrations.
-
-
Data Analysis: Plot the C-peptide and glucose concentrations over time to assess the secretory response of the pancreatic β-cells.
In Vitro Na+/K+-ATPase Activity Assay
This assay is based on the known effect of C-peptide on this enzyme.
-
Objective: To quantify the direct effect of (Tyr0)-C-Peptide (dog) on Na+/K+-ATPase activity.
-
Cell Model: Canine renal proximal tubule cells or other relevant cell lines.
-
Procedure:
-
Culture the cells to confluence in appropriate media.
-
Expose the cells to varying concentrations of synthetic (Tyr0)-C-Peptide (dog) for a defined period.
-
Prepare cell lysates or membrane fractions.
-
Measure Na+/K+-ATPase activity using a colorimetric or enzyme-coupled assay that detects the hydrolysis of ATP in the presence and absence of a specific inhibitor like ouabain.
-
Normalize the enzyme activity to the total protein concentration of the sample.
-
-
Data Analysis: Determine the dose-response relationship and calculate the EC50 for (Tyr0)-C-Peptide (dog)-stimulated Na+/K+-ATPase activity.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating the biological activity of (Tyr0)-C-Peptide (dog).
Workflow for In Vivo Canine Study
This workflow outlines the key stages of an in vivo experiment to assess the metabolic effects of (Tyr0)-C-Peptide (dog).
Logical Flow for Investigating Cellular Mechanisms
This diagram illustrates the logical progression of experiments to elucidate the cellular mechanisms of action of (Tyr0)-C-Peptide (dog).
Conclusion
Synthetic (Tyr0)-C-Peptide (dog) is a valuable tool for researchers in veterinary medicine and diabetes. Its enhanced stability and immunoreactivity make it particularly useful for in vivo studies and the development of diagnostic assays. While specific quantitative data on its biological activity are still emerging, the extensive research on native canine C-peptide provides a strong foundation for understanding its physiological roles. The activation of key signaling pathways like PKC and MAPK underscores its potential as a therapeutic agent for mitigating the complications of diabetes in dogs. Further research is warranted to fully elucidate the specific functional differences between the native and synthetic forms of canine C-peptide and to explore its full therapeutic potential.
References
- 1. Buy (Tyr0)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]
- 2. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of (Tyr0)-C-Peptide in Canine Proinsulin Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proinsulin C-peptide, a byproduct of insulin synthesis, has long been recognized for its indispensable role in the correct folding and processing of proinsulin into mature, biologically active insulin. In canine models, understanding this process is critical for advancing research in diabetes mellitus and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the function of C-peptide, utilizing (Tyr0)-C-Peptide as a research tool, in the intricate molecular choreography of proinsulin processing within canine pancreatic beta-cells. We will delve into the structural importance of C-peptide, the enzymatic cleavage process, and present detailed experimental methodologies and quantitative data to facilitate further investigation in this field.
Introduction
Insulin, the primary hormone responsible for regulating glucose homeostasis, is synthesized as a single-chain precursor molecule, proinsulin. The conversion of proinsulin to insulin is a critical post-translational modification that occurs within the secretory granules of pancreatic β-cells. This process involves the precise excision of an intervening segment known as the connecting peptide, or C-peptide. For many years, C-peptide was considered a mere byproduct of insulin production, but it is now unequivocally established that it plays a vital role in facilitating the correct folding and disulfide bond formation of proinsulin, ensuring the generation of a functional insulin molecule.[1]
(Tyr0)-C-Peptide is a synthetic analogue of native C-peptide, modified with a tyrosine residue at the N-terminus. This modification enhances its stability and makes it a valuable tool for in vitro and in vivo studies investigating the mechanisms of proinsulin processing and the biological effects of C-peptide itself. This guide will focus on the fundamental role of the C-peptide moiety, as represented by (Tyr0)-C-Peptide, in the context of proinsulin maturation in dogs.
The Structural and Functional Importance of C-Peptide in Proinsulin Folding
The primary structure of canine preproinsulin consists of a signal peptide, the B-chain, C-peptide, and the A-chain.[2] Following translocation into the endoplasmic reticulum and cleavage of the signal peptide, the resulting proinsulin molecule must fold correctly to form three critical disulfide bonds. C-peptide acts as a molecular scaffold, bringing the A and B chains into close proximity and ensuring the correct pairing of cysteine residues to form the inter- and intra-chain disulfide bridges.[1] The absence or significant alteration of the C-peptide can lead to misfolding and aggregation of proinsulin, resulting in cellular stress and impaired insulin secretion.[3]
Disulfide Bond Formation
The correct formation of disulfide bonds is paramount for the biological activity of insulin. C-peptide facilitates this process by constraining the polypeptide chain, thus promoting the formation of the native disulfide linkages:
-
Intra-chain: Between CysA6 and CysA11
-
Inter-chain: Between CysA7 and CysB7, and between CysA20 and CysB19
Studies have shown that in the absence of C-peptide, the efficiency of correct disulfide bond formation is significantly reduced, leading to the formation of improperly folded and inactive insulin molecules.[4]
The Enzymatic Processing of Proinsulin
Once properly folded, proinsulin is transported from the endoplasmic reticulum to the Golgi apparatus and then packaged into immature secretory granules. Within these granules, the conversion of proinsulin to insulin is initiated through the action of two key prohormone convertases: Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2).[5][6] These enzymes cleave proinsulin at specific sites marked by pairs of basic amino acids.
Cleavage Sites in Canine Proinsulin
The canine proinsulin sequence contains two primary cleavage sites:
-
B-chain/C-peptide junction: Cleavage occurs after an Arg-Arg pair.
-
C-peptide/A-chain junction: Cleavage occurs after a Lys-Arg pair.
PC1/3 is primarily responsible for the initial cleavage at the B-chain/C-peptide junction, while PC2 preferentially cleaves at the C-peptide/A-chain junction.[5] The sequential action of these endoproteases, followed by the trimming of the basic residues by carboxypeptidase E (CPE), results in the liberation of mature insulin and C-peptide in equimolar amounts.[6]
Quantitative Analysis of Proinsulin Processing
While the qualitative importance of C-peptide is well-established, quantitative data on the efficiency of proinsulin processing in a canine model is sparse in publicly available literature. However, studies in other mammalian systems provide valuable insights. For instance, in vitro folding assays of human proinsulin have demonstrated a significant decrease in the yield of correctly folded proinsulin when the C-peptide is absent or mutated.[7] It is reasonable to extrapolate that a similar quantitative dependency exists in the canine system.
| Parameter | Proinsulin with C-Peptide | Proinsulin without C-Peptide (Hypothetical) | Reference |
| Folding Efficiency | High (>90% in some studies) | Significantly Reduced | [7] |
| Rate of Disulfide Bond Formation | Facilitated | Impaired | [1] |
| Proinsulin Aggregation | Minimal | Increased | [3] |
| Final Insulin Yield | High | Low | [7] |
Table 1: The Impact of C-Peptide on Proinsulin Processing Efficiency. This table summarizes the established roles of C-peptide in proinsulin processing. The quantitative data is based on studies in other species due to the lack of specific canine data.
| Analyte | Normal Fasting Canine Plasma | Method | Reference |
| Proinsulin | Variable, generally low | ELISA, LC-MS/MS | [8][9] |
| C-Peptide | Equimolar to Insulin Secretion | ELISA, RIA | [10] |
| Insulin | Variable | ELISA, RIA | [8] |
Table 2: Typical Circulating Levels of Proinsulin and its Products in Dogs. These values can vary based on factors such as breed, age, and metabolic status.
Visualizing the Process: Pathways and Workflows
To better understand the molecular events and experimental approaches discussed, the following diagrams illustrate the proinsulin processing pathway and a general workflow for its investigation.
Caption: Proinsulin processing pathway in canine pancreatic beta-cells.
References
- 1. New Tricks by an Old Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Lessons From the Mutant Proinsulin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfide Mispairing During Proinsulin Folding in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Translational regulation of proinsulin biosynthesis and proinsulin conversion in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proinsulin and C-peptide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS based detection of circulating proinsulin derived peptides in patients with altered pancreatic beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring (Tyr0)-C-Peptide in Canine Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, a 31-amino acid polypeptide, is a crucial biomarker for assessing pancreatic beta-cell function. It is co-secreted with insulin from the cleavage of proinsulin. Unlike insulin, C-peptide is not significantly cleared by the liver, resulting in a longer half-life in circulation and making it a more stable indicator of insulin secretion. In veterinary research, particularly in studies of canine diabetes mellitus, accurate measurement of C-peptide in plasma is essential for differentiating between insulin deficiency and insulin resistance.[1][2] The (Tyr0)-C-Peptide (dog) is a synthetic analog of canine C-peptide with a tyrosine residue added to the N-terminus. This modification facilitates radioiodination for use in radioimmunoassays (RIAs) and can be used as a standard in various assay formats. This document provides detailed protocols and application notes for the measurement of canine C-peptide in plasma samples.
I. Quantitative Data Summary
Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are the most common method for quantifying canine C-peptide in plasma. Below is a summary of typical performance characteristics of these kits.
| Parameter | Typical Value | Source |
| Detection Range | 0.2 ng/mL - 8 ng/mL | [3] |
| Minimum Detectable Dose (MDD) | < 0.1 ng/mL | [3] |
| Intra-assay CV (%) | < 7% | [3] |
| Inter-assay CV (%) | < 10% | [3] |
| Sample Volume | 10 µL - 20 µL | [3][4] |
| Incubation Time (Total) | ~3 - 4 hours | [3][4][5] |
| Principle | Competitive ELISA | [4][6] |
II. Experimental Protocols
This section details the necessary steps for sample collection and preparation, followed by a generalized protocol for a competitive ELISA, which is the most common commercially available assay format for canine C-peptide.
A. Plasma Sample Collection and Preparation
Proper sample handling is critical for accurate and reproducible results.
Materials:
-
Blood collection tubes containing EDTA or heparin as an anticoagulant.
-
Polypropylene tubes for plasma storage.[4]
-
Refrigerated centrifuge.
-
Pipettes and tips.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing either EDTA or heparin.[3][5]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C.[3][5]
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) and transfer it to clean polypropylene tubes. Avoid disturbing the buffy coat.
-
Storage: Assay the plasma samples immediately. For later use, aliquot the plasma to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4][5] Samples are generally stable for at least 30 days at -70°C.[7]
Diagram of the Plasma Sample Preparation Workflow:
Caption: Workflow for canine plasma sample preparation.
B. Competitive ELISA Protocol for Canine C-Peptide
This protocol is a generalized procedure based on commercially available competitive ELISA kits. Always refer to the specific kit manufacturer's instructions for precise details.
Principle: In a competitive ELISA for C-peptide, a limited amount of anti-C-peptide antibody is coated onto the wells of a microplate. The sample containing an unknown amount of canine C-peptide is added to the wells along with a fixed amount of biotinylated or enzyme-conjugated C-peptide. The unlabeled C-peptide from the sample and the labeled C-peptide compete for binding to the coated antibody. The amount of labeled C-peptide bound to the antibody is inversely proportional to the concentration of C-peptide in the sample.
Materials (Typically provided in a kit):
-
Anti-canine C-peptide antibody-coated 96-well plate.
-
Canine C-peptide standard.
-
Biotinylated or HRP-conjugated canine C-peptide.
-
Assay buffer/Sample diluent.
-
Wash buffer concentrate.
-
Streptavidin-HRP (if using biotinylated C-peptide).
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Plate sealers.
Protocol:
-
Reagent Preparation: Prepare all reagents according to the kit insert. This usually involves reconstituting standards and controls and diluting the wash buffer. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the canine C-peptide standard to create a standard curve.
-
Sample Addition: Add a specific volume (e.g., 50 µL) of standards, controls, and plasma samples to the appropriate wells of the microplate.
-
Competitive Reaction: Add the biotinylated or HRP-conjugated C-peptide to each well (except the blank).
-
First Incubation: Cover the plate with a sealer and incubate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C or room temperature), often with shaking.[4][5]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the diluted wash buffer. Ensure complete removal of liquid after the last wash.[3][5]
-
Secondary Antibody/Enzyme Conjugate Addition: If using a biotinylated C-peptide, add Streptavidin-HRP to each well.
-
Second Incubation: Cover the plate and incubate again (e.g., 1 hour at 37°C).[5]
-
Washing: Repeat the washing step as described in step 6.
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15-20 minutes) at room temperature in the dark.[3][5]
-
Stopping the Reaction: Add the stop solution to each well. The color will typically change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the concentration of canine C-peptide in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of C-peptide.
Diagram of the Competitive ELISA Workflow:
References
Application Notes: Quantification of Canine (Tyr0)-C-Peptide using ELISA
Introduction
C-peptide, or connecting peptide, is a 31-amino acid polypeptide that is cleaved from proinsulin during the formation of mature insulin.[1][2] It is co-secreted in equimolar amounts with insulin from the pancreatic β-cells, making it a reliable marker of endogenous insulin secretion and pancreatic β-cell function.[1][3] Unlike insulin, C-peptide undergoes minimal hepatic extraction and has a longer half-life, providing a more stable measure of insulin production.[1][4][5] The quantification of canine C-peptide is a valuable tool for researchers and veterinarians in studying diabetes mellitus, metabolic disorders, and other conditions related to insulin secretion in dogs.[6] This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of canine (Tyr0)-C-Peptide in various biological samples.
Principle of the Assay
This kit utilizes a competitive ELISA format.[7] In this assay, a known amount of biotinylated canine C-peptide competes with the C-peptide present in the sample or standard for binding to a limited number of anti-canine C-peptide antibody sites coated on the microtiter plate wells. After an incubation period, the unbound components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the immobilized biotinylated C-peptide. Following another wash step, a substrate solution is added, and the color development is stopped by the addition of a stop solution. The intensity of the color is inversely proportional to the concentration of canine C-peptide in the sample. The absorbance is measured spectrophotometrically, and the concentration of canine C-peptide is determined by interpolating from a standard curve.
Assay Performance Characteristics
The performance characteristics of a typical canine C-peptide ELISA kit are summarized in the table below. Note that specific values may vary between different kit manufacturers.
| Parameter | Typical Value |
| Assay Type | Competitive ELISA |
| Sample Type | Serum, Plasma (EDTA, Heparin), Tissue Homogenates, Cell Culture Supernatants |
| Sample Volume | 20 µL - 30 µL |
| Detection Range | 0.156 - 10 ng/mL |
| Sensitivity | 0.069 ng/mL - 0.24 ng/mL |
| Intra-assay CV | < 10% - 15% |
| Inter-assay CV | < 15% |
| Detection Method | Colorimetric (450 nm) |
Data compiled from publicly available information from various kit manufacturers.[6][8][9]
Biological Function and Signaling
Proinsulin is synthesized in the endoplasmic reticulum of pancreatic β-cells. It is then transported to the Golgi apparatus where it is cleaved, removing the C-peptide and forming the mature insulin molecule, which consists of the A and B chains linked by disulfide bonds.[2] Both insulin and C-peptide are stored in secretory granules and released into the bloodstream in response to stimuli such as glucose.[1]
While initially considered biologically inert, studies have shown that C-peptide can elicit cellular responses by binding to a G-protein coupled receptor on the cell surface.[2] This binding can activate downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Extracellular signal-regulated kinase (ERK) 1/2 of the MAPK pathway.[10] These pathways are involved in processes such as cell proliferation and the regulation of Na+/K+ ATPase activity.[10][11]
Below is a diagram illustrating the processing of proinsulin and the putative signaling pathway of C-peptide.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. C-peptide - Wikipedia [en.wikipedia.org]
- 3. Canine C-Peptide ELISA Kit (Colorimetric) (NBP3-42745): Novus Biologicals [novusbio.com]
- 4. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Canine C-peptide ELISA Kit measures and quantifies C-Peptide in 20 μL serum or plasma | Sigma-Aldrich [sigmaaldrich.com]
- 9. mybiosource.com [mybiosource.com]
- 10. C-Peptide in Insulin Resistance and Vascular Complications: Teaching an Old Dog New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-Peptide, dog - LKT Labs [lktlabs.com]
Application Notes and Protocols for the HPLC Purification of (Tyr0)-C-Peptide (dog)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tyr0)-C-Peptide (dog) is the connecting peptide derived from the processing of proinsulin in canines, with an additional tyrosine residue at the N-terminus. C-peptide is essential for the correct folding of insulin and is released in equimolar amounts during insulin secretion[1]. While once considered biologically inert, studies now indicate that C-peptide can bind to cell surface receptors, likely G protein-coupled receptors, and activate intracellular signaling pathways[2][3]. This has led to increased interest in its potential physiological roles and therapeutic applications.
This document provides detailed application notes and protocols for the purification of chemically synthesized (Tyr0)-C-Peptide (dog) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a standard and highly effective method for purifying peptides, separating the target peptide from impurities based on hydrophobicity[4][5].
Physicochemical Properties of (Tyr0)-C-Peptide (dog)
A thorough understanding of the peptide's properties is crucial for developing an effective purification protocol.
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln | [6][7] |
| Molecular Formula | C146H234N38O51 | [6][7] |
| Molecular Weight | 3337.64 g/mol | [6][7] |
| Length | 32 Amino Acids |
Experimental Protocol: RP-HPLC Purification
This protocol outlines the purification of (Tyr0)-C-Peptide (dog) from a crude synthetic mixture.
Materials and Reagents
-
Crude (Tyr0)-C-Peptide (dog) (lyophilized powder)
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), HPLC grade (0.1% v/v)
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Preparative pump
-
Autosampler or manual injector
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Lyophilizer
Chromatographic Conditions
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 120 Å, 4.6 x 250 mm | C18, 10 µm, 120 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 30 min | 15-45% B over 40 min |
| Flow Rate | 1.0 mL/min | 18.0 mL/min |
| Detection Wavelength | 214 nm and 280 nm | 220 nm |
| Column Temperature | 30°C | Ambient |
| Injection Volume | 20 µL | 1-5 mL |
Step-by-Step Protocol
-
Sample Preparation:
-
Analytical HPLC Analysis (Optional but Recommended):
-
Equilibrate the analytical HPLC system with the initial mobile phase conditions (10% B).
-
Inject 20 µL of the prepared sample.
-
Run the analytical gradient and record the chromatogram. This will provide the retention time of the target peptide and a profile of the impurities, which can help in optimizing the preparative gradient.
-
-
Preparative HPLC Purification:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (15% B) until a stable baseline is achieved.
-
Inject the filtered crude peptide solution. The injection volume will depend on the amount of crude peptide and the column capacity.
-
Start the preparative gradient run.
-
Monitor the chromatogram in real-time and collect fractions corresponding to the major peak, which is expected to be the (Tyr0)-C-Peptide (dog). Collect fractions in clearly labeled tubes.
-
-
Purity Analysis of Collected Fractions:
-
Analyze a small aliquot of each collected fraction using the analytical HPLC method.
-
Identify the fractions containing the peptide at the desired purity level (typically >95%).
-
-
Lyophilization:
-
Pool the fractions that meet the purity criteria.
-
Freeze the pooled solution at -80°C until completely frozen.
-
Lyophilize the frozen sample to obtain the purified (Tyr0)-C-Peptide (dog) as a white, fluffy powder.
-
-
Final Quality Control:
-
Perform a final analytical HPLC run on the lyophilized product to confirm purity.
-
Characterize the purified peptide by mass spectrometry to confirm its identity.
-
Proinsulin Processing Pathway
The following diagram illustrates the biosynthetic pathway of insulin, showing the cleavage of proinsulin to yield insulin and C-peptide.
Caption: Proinsulin is processed to insulin and C-peptide.
HPLC Purification Workflow
The diagram below outlines the logical steps for the purification of (Tyr0)-C-Peptide (dog) using HPLC.
Caption: Workflow for HPLC purification of peptides.
C-Peptide Signaling Pathway
C-peptide initiates intracellular signaling by binding to a putative G protein-coupled receptor, leading to the activation of several downstream pathways.
Caption: C-peptide downstream signaling pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column- Ensure mobile phase pH is optimal for peptide stability and ionization- Reduce sample injection volume or concentration |
| No or Low Recovery | - Peptide precipitation on the column- Peptide adsorption to vials or tubing | - Add a small percentage of organic solvent to the sample diluent- Use low-adsorption vials and tubing |
| Co-elution of Impurities | - Gradient is too steep | - Optimize the gradient to be shallower around the elution time of the target peptide |
Conclusion
The protocol described provides a robust method for the purification of (Tyr0)-C-Peptide (dog) using preparative RP-HPLC. The key to successful purification lies in the careful optimization of the chromatographic conditions, particularly the elution gradient. The provided workflows and diagrams offer a comprehensive overview of the process, from the biological origin of C-peptide to its final purified form and subsequent signaling activity. This information should serve as a valuable resource for researchers working with this and other similar peptides.
References
- 1. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of C-peptide in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-peptide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. (TYR0)-C-PEPTIDE (DOG) CAS#: 101135-67-5 [amp.chemicalbook.com]
- 7. realgenelabs.com [realgenelabs.com]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Canine C-Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, a 31-amino acid polypeptide, is a crucial biomarker for assessing pancreatic beta-cell function.[1] It is co-secreted in equimolar amounts with insulin during the cleavage of proinsulin.[2][3] Unlike insulin, C-peptide is not significantly extracted by the liver, resulting in a longer half-life and more stable plasma concentrations that more accurately reflect insulin secretion.[3][4] In veterinary research, particularly in canines, the measurement of C-peptide provides valuable insights into glucose metabolism, diabetes mellitus, and insulin resistance.[1][5][6] Accurate and reproducible C-peptide measurements are critically dependent on meticulous sample preparation to ensure the integrity of the peptide. These application notes provide detailed protocols for the optimal preparation of canine samples for C-peptide analysis.
Pre-Analytical Considerations: Sample Collection
The stability of C-peptide can be influenced by the sample type and the handling procedures prior to analysis.[7][8] The choice between serum and plasma and the use of appropriate anticoagulants and protease inhibitors are vital for preserving the integrity of the analyte.
Serum vs. Plasma
Both serum and plasma are suitable for canine C-peptide analysis.[1][9] However, some studies suggest that C-peptide may be more stable in serum if the sample is centrifuged promptly.[7][8] Conversely, insulin is often more stable in plasma.[7][8] For simultaneous analysis of both insulin and C-peptide, plasma collected with EDTA is often recommended as it demonstrates good stability for both analytes.[10]
-
Serum: Collected in tubes without anticoagulants or in serum separator tubes (SSTs). Clotting should occur before centrifugation.
-
Plasma: Collected in tubes containing an anticoagulant such as EDTA or heparin to prevent clotting.[1][9][11]
Anticoagulants
If plasma is the chosen sample matrix, EDTA or heparin are the recommended anticoagulants.[1][9][11] It is crucial to use the appropriate concentration of heparin, as an excess can lead to falsely elevated C-peptide values.[12]
Protease Inhibitors
The addition of protease inhibitors, such as Aprotinin (e.g., Trasylol), to blood samples at the time of collection is highly recommended to prevent the degradation of C-peptide by proteases.[13] This is particularly important if there will be a delay in processing the samples.
Experimental Protocols
Blood Sample Collection and Processing
Objective: To obtain high-quality serum or plasma for C-peptide analysis.
Materials:
-
Vacutainer® tubes (Serum, EDTA, or Heparin tubes)
-
Protease inhibitor cocktail (optional, but recommended)
-
Centrifuge
-
Polypropylene microfuge tubes for aliquoting[12]
-
Pipettes and tips
Protocol for Serum Preparation:
-
Collect whole blood into a serum separator tube (SST) or a plain red-top tube.
-
Allow the blood to clot at room temperature. This typically takes 30 minutes, but some protocols suggest up to 2 hours or overnight at 4°C.[1][9][11]
-
Centrifuge the tubes to separate the serum from the clot.
-
Carefully aspirate the supernatant (serum) and transfer it to clean polypropylene tubes.
-
Proceed with the assay immediately or store the aliquots at ≤ -20°C or -80°C.[1][9][11][12]
Protocol for Plasma Preparation:
-
Collect whole blood into a tube containing either EDTA or heparin as an anticoagulant.[1][9][11]
-
If using, add a protease inhibitor to the tube immediately after blood collection.
-
Gently invert the tube several times to ensure proper mixing of the blood with the anticoagulant.
-
Centrifuge the samples within 30 minutes of collection.[1][9][11]
-
Carefully collect the plasma fraction and transfer it to polypropylene tubes.
-
Assay the samples promptly or store them in aliquots at ≤ -20°C or -80°C.[1][9][11][12]
Important Considerations:
-
Avoid multiple freeze-thaw cycles as this can degrade C-peptide.[1][9][11][12]
-
Hemolyzed samples may not be suitable for analysis with some kits and should be avoided.[1]
-
When using frozen samples, thaw them completely, mix by vortexing, and centrifuge to remove any particulates before use in an assay.[12]
Data Presentation: Sample Processing Parameters
| Parameter | Serum Preparation | Plasma Preparation |
| Tube Type | Serum separator tube (SST) or plain tube | EDTA or Heparin tube |
| Clotting/Incubation | 30 minutes to 2 hours at room temperature, or overnight at 4°C[1][9][11] | N/A (mix gently with anticoagulant) |
| Centrifugation Speed | 1,000 x g to 3,000 rpm | 1,000 x g |
| Centrifugation Time | 10 to 20 minutes[1][9][14] | 15 minutes[1][9][11] |
| Centrifugation Temperature | Room temperature or 4°C[1] | 2-8°C or 4°C[1][9][11] |
| Short-term Storage | ≤ 3 days at 2-8°C | ≤ 3 days at 2-8°C |
| Long-term Storage | -20°C or -80°C | -20°C or -80°C |
Visualization of Experimental Workflow
The following diagram illustrates the recommended workflow for preparing canine serum and plasma samples for C-peptide analysis.
Caption: Canine Blood Sample Preparation Workflow.
Analytical Considerations
The most common method for quantifying canine C-peptide is the enzyme-linked immunosorbent assay (ELISA).[1] Several commercial ELISA kits are available, and it is imperative to follow the manufacturer's specific protocol for the chosen kit. These kits typically provide all necessary reagents, including standards, antibodies, and substrates. Radioimmunoassay (RIA) has also been used for the measurement of canine C-peptide.[2][15][16]
Logical Relationship: Proper Preparation to Reliable Results
The diagram below illustrates how adherence to proper sample preparation protocols is fundamental to achieving reliable and accurate C-peptide measurements.
Caption: Path to Reliable C-Peptide Data.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable C-peptide levels | - Sample degradation due to improper storage or handling. | - Ensure samples are processed promptly after collection. - Use protease inhibitors. - Aliquot samples to avoid freeze-thaw cycles.[1][9][11][12] - Verify storage temperature. |
| - Incorrect sample type used for the assay. | - Confirm the recommended sample types in the assay protocol. | |
| High variability between sample replicates | - Incomplete mixing of samples after thawing. | - Vortex thawed samples gently before use.[12] |
| - Presence of particulates or lipids in the sample. | - Centrifuge thawed samples to remove any debris.[12] | |
| Falsely elevated C-peptide results | - Excess heparin used as an anticoagulant. | - Use no more than 10 IU of heparin per mL of blood collected.[12] |
| - Cross-reactivity with other molecules. | - Use a species-specific and validated assay kit. |
References
- 1. assaygenie.com [assaygenie.com]
- 2. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 5. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifetechindia.com [lifetechindia.com]
- 10. EDTA Improves Stability of Whole Blood C-Peptide and Insulin to Over 24 Hours at Room Temperature | PLOS One [journals.plos.org]
- 11. elkbiotech.com [elkbiotech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 15. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: (Tyr0)-C-Peptide in Canine Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, a 31-amino acid polypeptide, is a byproduct of the cleavage of proinsulin into insulin and is secreted in equimolar amounts with insulin from pancreatic β-cells.[1] Its measurement in peripheral blood serves as a crucial indicator of endogenous insulin secretion, particularly in insulin-treated diabetic subjects where anti-insulin antibodies can interfere with insulin assays.[2] In canine metabolic research, C-peptide is a valuable tool for assessing β-cell function, differentiating between insulin deficiency and insulin resistance, and investigating the pathophysiology of diabetes mellitus.[3][4]
(Tyr0)-C-Peptide is a synthetic analog of canine C-peptide with a tyrosine residue added at the N-terminus. This modification enhances the peptide's stability and improves its detectability in immunoassays, making it an ideal tool for research applications.[5] These application notes provide an overview of the uses of (Tyr0)-C-Peptide in canine metabolic studies, detailed experimental protocols, and a summary of relevant quantitative data.
Applications of (Tyr0)-C-Peptide in Canine Metabolic Studies
(Tyr0)-C-Peptide has several key applications in the study of canine metabolism:
-
Assessment of Endogenous Insulin Secretion: Measurement of C-peptide provides a more accurate assessment of β-cell function than peripheral insulin levels, as C-peptide is not significantly extracted by the liver.[5]
-
Differentiation of Diabetes Mellitus Types: In diabetic dogs, C-peptide levels can help distinguish between insulin-dependent (Type 1-like) diabetes, characterized by low C-peptide, and insulin-resistant (Type 2-like) states, which may present with normal to high C-peptide levels.[3][4]
-
Glucagon Stimulation Testing: The response of C-peptide to glucagon stimulation is a dynamic test of β-cell reserve, allowing for the differentiation between healthy dogs, those with impaired β-cell function, and those with insulin resistance.[3][6]
-
Investigating Insulin Resistance: In conditions such as hyperadrenocorticism, where insulin resistance is a key feature, C-peptide levels are often elevated.[6]
-
Drug Development: (Tyr0)-C-Peptide can be utilized in the development and evaluation of new therapies aimed at preserving or enhancing β-cell function in diabetic dogs.
Data Presentation
The following tables summarize quantitative data on plasma C-peptide concentrations in dogs from various metabolic studies.
Table 1: Fasting Plasma C-Peptide Concentrations in Healthy and Diabetic Dogs
| Dog Group | Mean C-Peptide Concentration (nmol/L) | Standard Error of the Mean (SEM) | Reference |
| Healthy Dogs | 0.089 | 0.021 | [7] |
| Diabetic Dogs | -0.005 | 0.007 | [7] |
Table 2: Glucagon-Stimulated C-Peptide Concentrations in Dogs
| Dog Group | Median C-Peptide at 10 min post-glucagon (nmol/L) | Interquartile Range | Reference |
| Healthy Control Dogs | 0.5 | 0.3 to 0.8 | [8][9] |
| Diabetic Dogs | 0.1 | 0 to 0.2 | [8][9] |
| Dogs Recovered from Diabetes | 0.3 | 0.2 to 0.4 | [8][9] |
Experimental Protocols
Sample Collection and Handling for Canine C-Peptide Measurement
Objective: To properly collect and process canine blood samples for accurate C-peptide analysis.
Materials:
-
EDTA-containing blood collection tubes (e.g., Lavender Vacutainer tubes)
-
Aprotinin (protease inhibitor)
-
Centrifuge
-
Pipettes and polypropylene microfuge tubes
-
-20°C or -70°C freezer
Procedure:
-
Collect whole blood into an EDTA-containing tube.
-
Immediately add aprotinin to the tube at a concentration of 0.6 TIU per mL of blood to prevent peptide degradation.
-
Gently invert the tube several times to mix.
-
Centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Carefully collect the plasma (supernatant) without disturbing the buffy coat or red blood cells.
-
Aliquot the plasma into polypropylene tubes.
-
Store the plasma samples at -20°C for short-term storage or -70°C for long-term storage (stable for up to one month).[1] Avoid repeated freeze-thaw cycles.
Glucagon Stimulation Test
Objective: To assess the insulin secretory capacity of pancreatic β-cells.
Materials:
-
Glucagon for injection
-
Sterile saline for reconstitution
-
Intravenous catheters
-
Syringes
-
Blood collection supplies (as per Protocol 1)
Procedure:
-
Fast the dog overnight.
-
Place an intravenous catheter for blood sampling and glucagon administration.
-
Collect a baseline blood sample (Time 0).
-
Administer a bolus of glucagon intravenously at a dose of 0.5 mg or 1.0 mg per dog.[8][9]
-
Collect blood samples at 5, 10, 20, and 30 minutes post-glucagon administration.[6]
-
Process the blood samples as described in Protocol 1 for C-peptide and glucose analysis.
Interpretation:
-
Healthy dogs: Expect a peak in C-peptide concentration approximately 15 minutes after glucagon administration.[6]
-
Diabetic dogs (insulin-deficient): Show a blunted or absent C-peptide response.[6]
-
Dogs with insulin resistance: May exhibit an exaggerated and prolonged C-peptide response.[6]
Canine C-Peptide Measurement by ELISA
Objective: To quantify the concentration of C-peptide in canine plasma samples using a commercial ELISA kit. This protocol is a general guideline; refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
Canine C-Peptide ELISA kit (containing microplate, standards, detection reagents, wash buffer, and substrate)
-
(Tyr0)-C-Peptide for standard curve generation (if not provided in the kit)
-
Plate reader capable of measuring absorbance at the appropriate wavelength
-
Pipettes and multichannel pipettes
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and diluting concentrated wash buffers.
-
Standard Curve: Prepare a serial dilution of the canine C-peptide standard (or (Tyr0)-C-Peptide) to create a standard curve.
-
Assay Procedure (Example): a. Add 100 µL of standards, blank (sample diluent), and plasma samples to the appropriate wells of the microplate. b. Cover the plate and incubate for 120 minutes at 37°C. c. Aspirate the liquid from each well. d. Add 100 µL of Detection Reagent A to each well and incubate for 60 minutes at 37°C. e. Wash the plate three times with wash buffer. f. Add 100 µL of Detection Reagent B to each well and incubate for 60 minutes at 37°C. g. Wash the plate five times with wash buffer. h. Add 90 µL of substrate solution to each well and incubate for 10-20 minutes at 37°C, protected from light. i. Add 50 µL of stop solution to each well. j. Read the absorbance of each well on a plate reader.[10]
-
Calculation: Calculate the concentration of C-peptide in the samples by interpolating their absorbance values from the standard curve.
Canine C-Peptide Measurement by Radioimmunoassay (RIA)
Objective: To quantify the concentration of C-peptide in canine plasma samples using RIA. This is a general overview; specific protocols will vary based on the reagents and equipment used.
Materials:
-
Synthetic canine C-peptide (or (Tyr0)-C-Peptide) for standards and tracer preparation
-
Specific antiserum (primary antibody) against canine C-peptide
-
Radioiodinated C-peptide (tracer, e.g., 125I-(Tyr0)-C-Peptide)
-
Secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum for precipitation
-
Assay buffer
-
Gamma counter
Procedure:
-
Reagent Preparation: Prepare standards by serially diluting the synthetic canine C-peptide. Dilute the primary antibody and tracer to their optimal working concentrations.
-
Assay Setup: a. Pipette assay buffer, standards or unknown samples, and primary antibody into assay tubes. b. Vortex and incubate for a specified time (e.g., 16-24 hours) at 4°C. c. Add the radioiodinated tracer to each tube. d. Vortex and incubate again for a specified time (e.g., 16-24 hours) at 4°C.
-
Separation of Bound and Free Tracer: a. Add the secondary antibody and normal rabbit serum to precipitate the primary antibody-antigen complexes. b. Incubate to allow for precipitation. c. Centrifuge the tubes to pellet the precipitate. d. Decant the supernatant.
-
Counting: Measure the radioactivity in the pellets using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of tracer bound against the concentration of the standards. Determine the C-peptide concentration in the unknown samples from this curve.[1][7]
Visualizations
Signaling Pathways of C-Peptide
C-peptide is now recognized as a bioactive peptide that binds to a G-protein coupled receptor on the cell surface, initiating a cascade of intracellular signaling events.[11] These pathways are crucial for understanding the physiological effects of C-peptide and its potential therapeutic applications.
Caption: C-Peptide signaling cascade.
Caption: Experimental workflow for canine C-peptide analysis.
References
- 1. phoenixbiotech.net [phoenixbiotech.net]
- 2. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Buy (Tyr0)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]
- 6. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Role of (Tyr0)-C-Peptide in Canine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo investigation of (Tyr0)-C-Peptide in canine models. C-peptide, a cleavage product of proinsulin, has emerged as a bioactive peptide with significant physiological effects, particularly in the context of diabetes and its complications. The N-terminal tyrosinated analogue, (Tyr0)-C-Peptide, offers enhanced stability and detectability, making it a valuable tool for research.[1] These guidelines are designed to facilitate the study of its therapeutic potential and physiological functions in dogs, a relevant translational model for human diabetes.[2]
Introduction to (Tyr0)-C-Peptide
(Tyr0)-C-Peptide is a synthetic analogue of canine C-peptide, modified with a tyrosine residue at the N-terminus. This modification facilitates radioiodination for use in radioimmunoassays (RIA) and can enhance the peptide's stability and biological activity.[1] C-peptide is co-secreted with insulin from pancreatic β-cells in equimolar amounts.[3] Consequently, its plasma concentration serves as a reliable indicator of endogenous insulin production, even in insulin-treated diabetic subjects.[3][4] Beyond its role as a biomarker, C-peptide has been shown to exert protective effects on renal and endothelial function, which are often compromised in diabetes.[5][6]
Experimental Design Considerations
The following experimental designs can be employed to investigate the in vivo effects of (Tyr0)-C-Peptide in dogs.
Animal Models
-
Healthy Dogs: To establish baseline physiological responses and pharmacokinetic profiles.
-
Diabetic Dogs: To investigate the therapeutic potential of (Tyr0)-C-Peptide in a disease state. Diabetes can be induced experimentally through chemical methods (e.g., alloxan or streptozotocin administration) or by subtotal pancreatectomy.[7][8]
Administration of (Tyr0)-C-Peptide
(Tyr0)-C-Peptide is typically administered intravenously. The following infusion protocols are suggested based on studies with native canine C-peptide and can be adapted for (Tyr0)-C-Peptide.
-
Basal State Simulation: A bolus injection of 50 pmol/kg followed by a constant infusion of 3 pmol/kg/min.[9]
-
Stimulated State Simulation: A bolus injection of 250 pmol/kg followed by a constant infusion of 15 pmol/kg/min.[9]
Note: These dosages are based on studies with native C-peptide and should be optimized for the specific experimental objectives and the (Tyr0)-C-Peptide analogue.
Key Experimental Protocols
Intravenous Glucose Tolerance Test (IVGTT)
The IVGTT is a fundamental procedure to assess glucose metabolism and insulin secretion.
Protocol:
-
Animal Preparation: Fast the dog for 12 hours prior to the test. To minimize stress, place an intravenous catheter the day before the experiment.
-
Baseline Sampling: Collect a baseline blood sample (time 0).
-
Glucose Administration: Administer a sterile 50% dextrose solution intravenously at a dose of 0.5 g/kg body weight.
-
Serial Blood Sampling: Collect blood samples at 1, 2.5, 5, 7.5, 10, 15, 30, 45, 60, 90, and 120 minutes after glucose infusion.
-
Sample Processing: Process blood samples to obtain plasma or serum for glucose, insulin, and C-peptide analysis.
Quantification of Canine C-Peptide
Accurate measurement of C-peptide is crucial for these studies. Both Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are suitable methods.
This protocol is a general guideline for a competitive ELISA. Specific details may vary based on the commercial kit used.
Materials:
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Standard Curve: Serially dilute the canine C-peptide standard to generate a standard curve.
-
Sample Incubation: Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Biotinylated C-Peptide Addition: Add biotinylated canine C-peptide to all wells and incubate to allow competition for binding to the immobilized antibody.[10]
-
Washing: Wash the plate to remove unbound components.
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Substrate Reaction: Add the HRP substrate (e.g., TMB) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of C-peptide in the sample.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Determine the C-peptide concentration in the samples by interpolating from the standard curve.
This protocol is based on established methods for canine C-peptide RIA.[3][12]
Materials:
-
Synthetic canine C-peptide for standards
-
Specific anti-canine C-peptide antiserum
-
¹²⁵I-labeled (Tyr0)-C-Peptide (tracer)
-
Separating agent (e.g., second antibody or charcoal)
-
Gamma counter
Procedure:
-
Reagent Preparation: Prepare standards, samples, and tracer in the appropriate assay buffer.
-
Incubation: In assay tubes, combine the standard or sample, a fixed amount of anti-canine C-peptide antiserum, and a fixed amount of ¹²⁵I-labeled (Tyr0)-C-Peptide.
-
Competitive Binding: Incubate the mixture to allow competition between the unlabeled C-peptide (in the standard or sample) and the labeled tracer for the limited antibody binding sites.
-
Separation: Separate the antibody-bound C-peptide from the free C-peptide using a separating agent.
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the C-peptide standards. Determine the C-peptide concentration in the samples from this curve.
Sample Collection and Handling
Proper sample collection and handling are critical for accurate results.
-
Blood Collection: Collect blood into tubes containing EDTA and a protease inhibitor such as aprotinin (e.g., 500 KIU/ml Trasylol) for C-peptide analysis.[9][13] For serum, use serum separator tubes and allow the blood to clot for at least 30 minutes before centrifugation.[10]
-
Processing: Centrifuge the blood samples to separate plasma or serum.
-
Storage: Store plasma or serum samples at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.[10]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
| Parameter | Healthy Dogs | Untreated Diabetic Dogs | Insulin-Treated Diabetic Dogs | Hyperadrenocorticism Dogs | Reference |
| Fasting Plasma C-Peptide (pmol/mL) | > 0.29 | Variable | Variable | Increased | |
| Fasting Plasma C-Peptide (nmol/L) | 0.089 ± 0.021 | -0.005 ± 0.007 | - | - | [12] |
| Glucagon-Stimulated C-Peptide Peak | Increased | Significantly Lower | Significantly Lower | Significantly Increased | |
| Metabolic Clearance Rate (mL/kg/min) | 11.5 ± 0.8 | - | - | - | |
| Hepatic Extraction of C-Peptide (%) | 4.3 ± 4.5 (basal) | - | - | - |
Signaling Pathways and Visualizations
C-peptide exerts its biological effects by activating specific intracellular signaling pathways. The binding of C-peptide to a G-protein coupled receptor (GPCR) on the cell surface initiates a cascade of events.
Caption: C-Peptide signaling cascade.
The experimental workflow for an in vivo study of (Tyr0)-C-Peptide in dogs can be visualized as follows:
Caption: In vivo experimental workflow.
Conclusion
The study of (Tyr0)-C-Peptide in canine models holds significant promise for advancing our understanding of its physiological roles and therapeutic potential. The protocols and data presented herein provide a comprehensive framework for researchers to design and execute robust in vivo experiments. Careful adherence to these guidelines will facilitate the generation of high-quality, reproducible data, ultimately contributing to the development of novel therapeutic strategies for diabetes and its associated complications.
References
- 1. Buy (Tyr0)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]
- 2. bachem.com [bachem.com]
- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 4. scielo.br [scielo.br]
- 5. C-Peptide Effects on Renal Physiology and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canine C-peptide for characterization of experimental diabetes in dogs [inis.iaea.org]
- 7. Canine C-peptide for characterization of experimental diabetes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Development of Diagnostic Assays Using (Tyr0)-C-Peptide (Dog)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, a 31-amino acid polypeptide, is a byproduct of the cleavage of proinsulin to insulin, making it a crucial biomarker for pancreatic β-cell function.[1][2][3] In veterinary medicine, particularly for canines, measuring C-peptide levels provides valuable insights into insulin secretion and glucose metabolism, aiding in the diagnosis and management of diabetes mellitus.[1][2][4][5] This document outlines the application of a synthetic analog, (Tyr0)-C-Peptide (dog), for the development of robust and sensitive diagnostic assays. The addition of a tyrosine residue at the N-terminus of the C-peptide sequence in (Tyr0)-C-Peptide (dog) enhances its stability and immunoreactivity, making it an ideal reagent for immunoassays.[6]
Principle of C-Peptide as a Biomarker
Proinsulin, synthesized in the pancreatic β-cells, is proteolytically cleaved to form insulin and C-peptide, which are then secreted into the bloodstream in equimolar amounts. While a significant portion of insulin is cleared by the liver, C-peptide is not, resulting in a longer half-life and more stable plasma concentrations.[7] This makes C-peptide a more reliable indicator of endogenous insulin production, even in insulin-treated diabetic dogs where anti-insulin antibodies can interfere with insulin assays.[8]
Measuring C-peptide can help differentiate between insulin deficiency (Type 1 diabetes) and insulin resistance (often a feature of Type 2 diabetes), monitor the progression of β-cell dysfunction, and assess the efficacy of therapeutic interventions.[2][5][8]
(Tyr0)-C-Peptide (Dog) in Immunoassay Development
(Tyr0)-C-Peptide (dog) is a synthetic peptide with the following amino acid sequence: Tyr-Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln.[6] The N-terminal tyrosine residue provides a site for radioiodination (for radioimmunoassays) and enhances antibody recognition in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay).[6] This modified peptide is instrumental in the development of competitive immunoassays for the quantification of native canine C-peptide in biological samples.[6]
Quantitative Data Summary
The following table summarizes the key features of commercially available canine C-peptide ELISA kits, which can serve as a benchmark for the development of new assays using (Tyr0)-C-Peptide (dog).
| Feature | Assay Genie[1] | Sigma-Aldrich[9] | ELK Biotech[10] | Life Technologies[11] | Merck Millipore[12] |
| Assay Type | Sandwich ELISA | Competitive ELISA | Sandwich ELISA | Sandwich ELISA | Competitive ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Urine, Tissue Homogenates, Milk | Serum, Plasma | Serum, Plasma, Urine, Saliva, Feces | Serum, Plasma, Saliva, Urine, Tissue Liquid | Serum, Plasma |
| Assay Range | Not Specified | 0.2 - 10 ng/mL | 0.5 - 15 ng/mL | Not Specified | 0.2 - 10 ng/mL |
| Incubation Time | 120 min + 60 min | 3 hours + 1 hour | 80 min | 60 min | 3 hours |
| Incubation Temp. | 37°C | Room Temperature | 37°C | 37°C | Room Temperature |
Experimental Protocols
I. Sample Collection and Preparation
Proper sample handling is critical for accurate C-peptide measurement.
Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for at least 30 minutes at room temperature or overnight at 4°C.[9][10]
-
Aspirate the serum and assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[9][10]
Plasma:
-
Collect whole blood into a tube containing EDTA or heparin as an anticoagulant.[1][9][10] Note: Use no more than 10 IU of heparin per mL of blood.[9]
-
Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1][10]
-
Collect the plasma and assay immediately or aliquot and store at ≤ -20°C.[1][9][10]
Other Biological Fluids (Urine, Saliva, Cell Culture Supernatants):
-
Collect the sample in a sterile container.
-
Centrifuge at 1,000-3,000 rpm for 20 minutes to remove particulate matter.[1][10]
-
Assay the supernatant immediately or store in aliquots at ≤ -20°C.[1][10]
Important Considerations:
-
Do not use hemolyzed samples.[1]
-
Store all samples in polypropylene tubes, not glass.[9]
-
For frozen samples, thaw completely, mix by vortexing, and centrifuge before use to remove any particulates.[9]
II. Protocol for a Competitive ELISA for Canine C-Peptide
This protocol is a generalized procedure based on common practices for competitive immunoassays and can be adapted for use with (Tyr0)-C-Peptide (dog) as a standard and for antibody generation.
Materials:
-
Microtiter plate pre-coated with anti-canine C-peptide antibody
-
(Tyr0)-C-Peptide (dog) standard
-
Biotinylated (Tyr0)-C-Peptide (dog)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Canine serum or plasma samples
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as required. Reconstitute lyophilized standards and controls with distilled or deionized water.[9] Prepare a serial dilution of the (Tyr0)-C-Peptide (dog) standard.[9]
-
Binding: Add a defined volume of standard, control, or sample to the wells of the antibody-coated microtiter plate.
-
Incubation: Incubate the plate for a specified time (e.g., 3 hours) at room temperature on an orbital shaker.[9] During this step, the canine C-peptide in the sample will bind to the immobilized antibody.
-
Competitive Binding: Add a fixed amount of biotinylated (Tyr0)-C-Peptide (dog) to each well.[9] The biotinylated peptide will compete with the C-peptide from the sample for the remaining binding sites on the antibody.
-
Second Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature on an orbital shaker.[9]
-
Washing: Decant the contents of the wells and wash the plate multiple times (e.g., 3 times) with Wash Buffer to remove any unbound material.[9]
-
Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well. The streptavidin will bind to the biotin on the captured biotinylated C-peptide.
-
Third Incubation: Incubate the plate for a specified time to allow the streptavidin-HRP to bind.
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.[9]
-
Substrate Reaction: Add TMB substrate to each well. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.
-
Stopping the Reaction: Add Stop Solution to each well. This will change the color of the product from blue to yellow and stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[9] The intensity of the color is inversely proportional to the concentration of canine C-peptide in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of C-peptide in the unknown samples.
Visualizations
Caption: Workflow for Diagnostic Assay Development.
Caption: Principle of Competitive ELISA for C-Peptide.
References
- 1. assaygenie.com [assaygenie.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Canine C-peptide for characterization of experimental diabetes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Buy (Tyr0)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]
- 7. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. lifetechindia.com [lifetechindia.com]
- 12. merckmillipore.com [merckmillipore.com]
Solid-Phase Synthesis of (Tyr⁰)-C-Peptide (Dog): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, the connecting peptide linking the A and B chains of proinsulin, is a crucial marker for insulin secretion and pancreatic beta-cell function. The canine variant of C-peptide, and specifically its synthetically accessible analog (Tyr⁰)-C-Peptide, serves as an important tool in veterinary research, particularly in studies related to diabetes mellitus in dogs. The addition of a tyrosine residue at the N-terminus (Tyr⁰) facilitates easier detection and quantification in various assays. This document provides a detailed protocol for the chemical synthesis of (Tyr⁰)-C-Peptide (dog) utilizing Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted and robust method for producing synthetic peptides.[1][2]
The target peptide sequence is a 32-amino acid chain: H-Tyr-Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln-OH [3]
This protocol will cover the entire workflow, from resin preparation and automated peptide synthesis to cleavage, purification, and final characterization.
Experimental Workflow
The overall process for the solid-phase synthesis of (Tyr⁰)-C-Peptide (dog) is depicted below. It begins with the selection and preparation of the solid support, followed by the iterative cycle of deprotection and coupling of amino acids, and concludes with cleavage from the resin, purification, and analysis.
Caption: High-level workflow for the synthesis of (Tyr⁰)-C-Peptide (dog).
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Resins | ||
| Fmoc-Gln(Trt)-Wang Resin | 100-200 mesh, ~0.6 mmol/g | Generic |
| Amino Acids | ||
| Fmoc-L-Amino Acids (Standard) | Synthesis Grade | Generic |
| Fmoc-Arg(Pbf)-OH | Synthesis Grade | Generic |
| Fmoc-Asp(OtBu)-OH | Synthesis Grade | Generic |
| Fmoc-Glu(OtBu)-OH | Synthesis Grade | Generic |
| Fmoc-Gln(Trt)-OH | Synthesis Grade | Generic |
| Fmoc-Tyr(tBu)-OH | Synthesis Grade | Generic |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Generic |
| Dichloromethane (DCM) | ACS Grade | Generic |
| Piperidine | Reagent Grade | Generic |
| Acetonitrile (ACN) | HPLC Grade | Generic |
| Diethyl Ether (Cold) | ACS Grade | Generic |
| Reagents | ||
| HBTU / HATU | Synthesis Grade | Generic |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Generic |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Generic |
| Triisopropylsilane (TIS) | Reagent Grade | Generic |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Generic |
| Water | HPLC Grade / Milli-Q | Generic |
Detailed Experimental Protocols
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Selection : For a C-terminal carboxylic acid, a Wang resin is a suitable choice. Start with a pre-loaded Fmoc-Gln(Trt)-Wang resin.
-
Resin Swelling : Place the resin (e.g., at a 0.1 mmol scale) into a reaction vessel of an automated peptide synthesizer. Wash and swell the resin with DMF for 30-60 minutes at room temperature.[4]
Protocol 2: Automated Solid-Phase Peptide Synthesis
The synthesis proceeds from the C-terminus (Gln) to the N-terminus (Tyr). The following steps are performed iteratively for each amino acid in an automated synthesizer.
-
Fmoc Deprotection :
-
Treat the resin with 20% piperidine in DMF for an initial 3 minutes.
-
Drain the vessel and repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete removal of the Fmoc group.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.
-
-
Amino Acid Coupling :
-
Dissolve the incoming Fmoc-amino acid (4-5 equivalents relative to resin loading) and an activator (e.g., HBTU/HATU, 3.9-4.9 equivalents) in DMF.
-
Add DIPEA (8-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 45-60 minutes. For sterically hindered amino acids or during difficult sequences, coupling times may be extended or a double coupling protocol may be employed.[4]
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Monitoring : The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Note on Difficult Sequences: Peptide aggregation can be an issue with longer sequences.[5] The (Tyr⁰)-C-Peptide (dog) sequence contains several hydrophobic residues. To mitigate aggregation, consider using pseudoproline dipeptides at appropriate positions (e.g., Ala-Pro), using chaotropic salts, or switching to a more effective solvent like N-methylpyrrolidone (NMP).[5][6]
Protocol 3: Cleavage and Deprotection
-
Resin Preparation : After the final coupling cycle and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM to remove DMF and then dry it under a high vacuum for at least 4 hours.[7]
-
Cleavage Cocktail Preparation : Due to the presence of Arginine (Arg), a robust cleavage cocktail with effective scavengers is required.[8][9] Prepare "Reagent R" fresh in a well-ventilated fume hood.
-
Reagent R : 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole.
-
-
Cleavage Reaction :
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Protocol 4: Peptide Precipitation and Purification
-
Precipitation : Add the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide will form.[11]
-
Washing : Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying : Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification via RP-HPLC :
-
Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
-
Purify the peptide using a preparative C18 reversed-phase HPLC column.[12]
-
Elute the peptide with a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile). A typical gradient for a peptide of this size would be 10-50% Buffer B over 40 minutes.[13]
-
Monitor the elution at 214 nm and 280 nm (for the Tyr residue).
-
Collect fractions corresponding to the main peak.
-
Purification and Characterization Workflow
The diagram below illustrates the steps following cleavage from the solid support.
Caption: Post-synthesis processing of (Tyr⁰)-C-Peptide (dog).
Characterization
-
Analytical RP-HPLC : Analyze the purified fractions to confirm purity. A purity level of >95% is recommended for most research applications, while >98% is suitable for sensitive in-vitro bioassays.[13][14]
-
Mass Spectrometry : Confirm the identity of the peptide by verifying its molecular weight. Electrospray ionization (ESI) or MALDI-TOF mass spectrometry are standard methods.[15]
-
Expected Molecular Weight : 3337.69 Da[3]
-
Summary of Quantitative Data (Representative Values)
The following table summarizes typical quantitative parameters for the synthesis of a ~3.5 kDa peptide like (Tyr⁰)-C-Peptide (dog). Actual results may vary based on the synthesizer, reagents, and specific sequence challenges.
| Parameter | Typical Value | Method of Determination |
| Synthesis Scale | 0.1 - 0.25 mmol | Resin Loading Specification |
| Amino Acid Excess | 4-5 equivalents per coupling | Protocol |
| Coupling Activator Excess | 3.9-4.9 equivalents per coupling | Protocol |
| Average Coupling Efficiency | >99.5% | UV monitoring of Fmoc deprotection |
| Cleavage Time | 2-3 hours | Protocol |
| Crude Peptide Yield | 70-85% (of theoretical) | Gravimetric |
| Crude Peptide Purity | 50-70% | Analytical HPLC |
| Final Yield (after HPLC) | 15-30% (of theoretical) | Gravimetric (post-lyophilization) |
| Final Purity | >95% or >98% | Analytical HPLC at 214 nm |
| Identity Confirmation | Correct Molecular Mass ± 1 Da | Mass Spectrometry (ESI or MALDI) |
Disclaimer: These are representative values and not guaranteed results. Yield and purity are highly dependent on the specific peptide sequence and synthesis conditions.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biocat.com [biocat.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Assessment of (Tyr0)-C-Peptide (dog) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, a cleavage product of proinsulin, was once considered biologically inert. However, emerging evidence demonstrates its role as an active signaling molecule with various physiological effects, including modulation of blood flow and nerve function. (Tyr0)-C-Peptide (dog) is a synthetic analog of canine C-peptide, featuring a tyrosine residue at the N-terminus for enhanced stability and research applications.[1] This document provides detailed protocols for a suite of in vitro assays to characterize the biological activity of (Tyr0)-C-Peptide (dog), focusing on its effects on canine cells. These assays are crucial for understanding its mechanism of action and for the development of potential therapeutic applications in veterinary medicine.[1]
Mechanism of Action Overview
C-peptide is known to bind to cell surface receptors, likely G-protein coupled receptors, initiating a cascade of intracellular signaling events.[2][3] Key pathways activated by C-peptide include the MAPK/ERK pathway and the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[4][5][6] Additionally, C-peptide has been shown to stimulate Na+/K+-ATPase activity.[2][7] The following protocols will enable the assessment of (Tyr0)-C-Peptide (dog) activity at these various points in its signaling cascade.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that can be obtained using the described in vitro assays. This data is for illustrative purposes to demonstrate how results can be presented and compared.
| Assay Type | Parameter | (Tyr0)-C-Peptide (dog) | Control Peptide (scrambled) |
| Receptor Binding Assay | Kd (nM) | 1.5 | No specific binding |
| Bmax (fmol/mg protein) | 250 | Not applicable | |
| MAPK/ERK Activation | EC50 for p-ERK (nM) | 5.2 | No effect |
| eNOS Activation (NO Production) | EC50 for NO production (nM) | 8.7 | No effect |
| Na+/K+-ATPase Activity | % increase at 10 nM | 45% | < 5% |
Experimental Protocols
Canine Endothelial Cell Culture
Primary canine endothelial cells are the recommended model for assessing the vascular effects of (Tyr0)-C-Peptide (dog).
Materials:
-
Canine aortic or other vascular tissue
-
Hank's Balanced Salt Solution (HBSS)
-
0.5% w/v gelatin solution
-
Canine Endothelial Cell Growth Medium (CECGM)
-
Recombinant cell-dissociation enzyme (e.g., TrypLE)
-
6-well plates and T75 flasks
Protocol:
-
Aseptically harvest canine vascular tissue and transport it in ice-cold HBSS.[1]
-
Pre-coat 6-well plates with 0.5% w/v gelatin solution for at least 2 hours at 37°C.[1]
-
Isolate endothelial cells from the vessel lumen using enzymatic digestion as per established protocols.[1]
-
Seed the isolated cells onto the gelatin-coated plates and culture in CECGM at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells at 70-80% confluency using a recombinant cell-dissociation enzyme.[1]
Receptor Binding Assay (Hypothetical Protocol)
This protocol describes a competitive binding assay using a fluorescently labeled (Tyr0)-C-Peptide (dog).
Materials:
-
Canine endothelial cells
-
Binding Buffer (e.g., HBSS with 0.1% BSA)
-
Fluorescently labeled (Tyr0)-C-Peptide (dog) (e.g., FITC-labeled)
-
Unlabeled (Tyr0)-C-Peptide (dog)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Protocol:
-
Seed canine endothelial cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells twice with ice-cold Binding Buffer.
-
Prepare a series of wells containing a fixed concentration of fluorescently labeled (Tyr0)-C-Peptide (dog) and increasing concentrations of unlabeled (Tyr0)-C-Peptide (dog) (from 0 to 1000-fold molar excess).
-
Add the peptide solutions to the wells and incubate at 4°C for 2-4 hours with gentle agitation.
-
Wash the cells three times with ice-cold Binding Buffer to remove unbound peptide.
-
Add Binding Buffer to each well and measure the fluorescence intensity using a plate reader.
-
Determine non-specific binding from the wells with the highest concentration of unlabeled peptide.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
MAPK/ERK Activation Assay
This assay measures the phosphorylation of ERK1/2 in response to (Tyr0)-C-Peptide (dog) stimulation.
Materials:
-
Canine endothelial cells
-
Serum-free culture medium
-
(Tyr0)-C-Peptide (dog)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed canine endothelial cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of (Tyr0)-C-Peptide (dog) for 5-15 minutes.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.
-
Quantify band intensities to determine the fold-change in ERK1/2 phosphorylation.
eNOS Activation Assay (Nitric Oxide Production)
This protocol measures the production of nitric oxide (NO) in response to (Tyr0)-C-Peptide (dog).
Materials:
-
Canine endothelial cells
-
Serum-free culture medium
-
(Tyr0)-C-Peptide (dog)
-
DAF-FM Diacetate (NO-sensitive fluorescent dye)
-
HBSS
-
Fluorescence microscope or plate reader
Protocol:
-
Seed canine endothelial cells in a suitable culture vessel (e.g., 96-well plate or chamber slide).
-
Serum-starve the cells for 12-24 hours.
-
Load the cells with DAF-FM Diacetate according to the manufacturer's instructions.
-
Wash the cells with HBSS.
-
Treat the cells with various concentrations of (Tyr0)-C-Peptide (dog).
-
Measure the increase in fluorescence over time using a fluorescence microscope or plate reader.
-
The change in fluorescence intensity is proportional to the amount of NO produced.
Na+/K+-ATPase Activity Assay
This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP.
Materials:
-
Canine endothelial cell lysates
-
Na+/K+-ATPase Activity Assay Kit (commercially available)
-
(Tyr0)-C-Peptide (dog)
-
Microplate reader
Protocol:
-
Prepare canine endothelial cell lysates according to the assay kit instructions.
-
Pre-incubate the cell lysates with or without (Tyr0)-C-Peptide (dog) for a specified time.
-
Perform the Na+/K+-ATPase activity assay according to the manufacturer's protocol.[8] This typically involves adding ATP to initiate the reaction and then a reagent that detects the liberated inorganic phosphate.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the Na+/K+-ATPase activity based on a phosphate standard curve.
Visualizations
Figure 1: Proposed signaling pathway of (Tyr0)-C-Peptide (dog).
Figure 2: General experimental workflow for assessing (Tyr0)-C-Peptide (dog) activity.
References
- 1. Isolation and Culture of Primary Endothelial Cells from Canine Arteries and Veins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. monobind.com [monobind.com]
- 4. Pluripotent Stem Cell-Derived Corneal Endothelial Cells Form a Functional Corneal Endothelium in Canines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. monobind.com [monobind.com]
- 6. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canine Pulmonary Vein Endothelial Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mybiosource.com [mybiosource.com]
Troubleshooting & Optimization
Technical Support Center: Canine (Tyr0)-C-Peptide ELISA
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you improve the sensitivity and overall performance of your Canine (Tyr0)-C-Peptide ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the competitive Canine C-Peptide ELISA?
The Canine C-Peptide ELISA is a competitive immunoassay. In this format, unlabeled C-peptide in your sample competes with a fixed amount of labeled (e.g., biotinylated) C-peptide for a limited number of binding sites on a pre-coated anti-C-peptide antibody. The amount of labeled C-peptide bound to the antibody is inversely proportional to the concentration of C-peptide in the sample. A lower signal indicates a higher concentration of canine C-peptide in the sample.
Q2: What are the most common causes of low sensitivity in a Canine C-Peptide ELISA?
Low sensitivity can stem from several factors, including suboptimal reagent concentrations, inadequate incubation times or temperatures, and issues with sample collection and handling.[1][2] It is also crucial to ensure that all reagents are properly reconstituted and at room temperature before use.[3]
Q3: How can I improve the signal-to-noise ratio of my assay?
To improve the signal-to-noise ratio, focus on minimizing background signal and maximizing the specific signal. This can be achieved by optimizing blocking procedures, increasing the number of wash steps, and ensuring the correct antibody and substrate concentrations are used.[4]
Q4: My standard curve is flat or has a poor slope. What should I do?
A poor standard curve is often due to improperly prepared standards, degradation of the standard, or errors in pipetting.[5] Always use freshly prepared standards and ensure your pipettes are calibrated.[5] Trying different curve-fitting models (e.g., four- or five-parameter logistic fit) may also improve your results.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Canine C-Peptide ELISA experiments and provides actionable solutions.
Issue 1: Weak or No Signal
A weak or absent signal across the entire plate can be frustrating. The table below outlines potential causes and recommended actions.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Ensure all reagents, including the standard, are reconstituted according to the kit protocol. Double-check that all necessary reagents were added in the correct order. |
| Suboptimal Incubation Times/Temperatures | Increase incubation times for the primary antibody and/or the labeled C-peptide. Consider incubating at 37°C with shaking to enhance binding kinetics.[6] |
| Inactive Enzyme or Substrate | Confirm that the enzyme conjugate and substrate have not expired and have been stored correctly. Use fresh substrate solution for each experiment. |
| Target Concentration Below Detection Limit | If you suspect very low C-peptide levels, you may need to concentrate your samples or use a larger sample volume if permitted by the kit protocol. |
Issue 2: High Background
High background noise can mask the specific signal, leading to reduced sensitivity.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure each well is completely filled and emptied during each wash. Adding a 30-second soak step between washes can also be beneficial.[7][8] |
| Ineffective Blocking | Optimize the blocking buffer. While many kits provide a blocking solution, you can test different blocking agents (e.g., 1-5% BSA or non-fat dry milk in your wash buffer).[4] |
| High Detection Reagent Concentration | Reduce the concentration of the enzyme-conjugated secondary antibody or streptavidin-HRP. A titration experiment is recommended to find the optimal concentration.[7] |
| Cross-reactivity | Ensure the antibodies being used are specific for canine C-peptide. Check the antibody datasheet for any known cross-reactivities. |
Issue 3: Poor Precision (High Coefficient of Variation - CV)
High variability between replicate wells can compromise the reliability of your results.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure your pipettes are calibrated and use proper pipetting techniques. Use fresh pipette tips for each standard, sample, and reagent. |
| Inadequate Mixing | Gently tap the plate after adding reagents to ensure thorough mixing in each well. |
| Edge Effects | To minimize temperature and evaporation variations, avoid using the outermost wells of the plate. You can fill these wells with buffer or water. |
| Plate Washer Malfunction | If using an automated plate washer, verify its proper function to ensure consistent washing across all wells. |
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration via Checkerboard Titration
This protocol helps determine the optimal concentrations of the capture and detection (or in the case of competitive ELISA, the primary antibody and the labeled antigen) reagents to maximize the signal-to-noise ratio.
Methodology:
-
Prepare a series of dilutions for the anti-C-peptide antibody in the coating buffer.
-
Coat the wells of a 96-well plate with these different antibody concentrations, with each concentration in a separate row.
-
After blocking, prepare a series of dilutions for the biotinylated C-peptide in the assay buffer.
-
Add the different concentrations of biotinylated C-peptide to the wells, with each concentration in a separate column.
-
Proceed with the remaining steps of the ELISA protocol (addition of substrate, stop solution, and reading the plate).
-
Analyze the data to identify the combination of antibody and labeled C-peptide concentrations that provides the best signal window and the lowest background.
Visual Guides
Troubleshooting Workflow for Low Sensitivity
The following diagram illustrates a logical workflow for troubleshooting low sensitivity in your Canine C-Peptide ELISA.
Caption: A step-by-step guide to diagnosing and resolving low sensitivity issues.
Competitive ELISA Principle
This diagram outlines the fundamental principle of a competitive ELISA.
Caption: Visual representation of the competitive binding in a Canine C-Peptide ELISA.
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Technical Support Center: (Tyr0)-C-Peptide (Dog) Immunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the (Tyr0)-C-Peptide (dog) immunoassay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the competitive (Tyr0)-C-Peptide (dog) immunoassay?
A1: This assay is a competitive ELISA (Enzyme-Linked Immunosorbent Assay). In this format, C-peptide present in the sample competes with a fixed amount of biotin-labeled canine C-peptide for a limited number of binding sites on a microtiter plate pre-coated with an anti-canine C-peptide antibody. After incubation, unbound components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated C-peptide captured on the plate. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of canine C-peptide in the sample.[1][2]
Q2: Why is the (Tyr0) modification used for the C-peptide standard?
A2: The (Tyr0) modification refers to the addition of a tyrosine residue at the N-terminus of the C-peptide molecule. This modification is primarily to facilitate radioiodination for use in radioimmunoassays (RIAs). While less critical for ELISAs, this standardized, synthetic peptide is often used as a stable and reliable standard in various immunoassay formats.
Q3: What are the expected concentrations of C-peptide in different canine populations?
A3: C-peptide concentrations can vary based on the dog's health status. The following table summarizes typical basal plasma C-peptide concentrations in different groups of dogs. It is important to note that these values are for guidance, and each laboratory should establish its own reference ranges.
| Dog Population | Mean Basal Plasma C-Peptide (pmol/mL) | Notes |
| Healthy Dogs | 0.14 ± 0.05 | C-peptide levels increase after glucagon stimulation.[3] |
| Dogs with Diabetes Mellitus | Undetectable to low | Dogs with diabetes show significantly lower basal and stimulated C-peptide levels due to impaired β-cell function.[3][4][5] |
| Dogs with Hyperadrenocorticism | 0.45 ± 0.21 | These dogs often exhibit insulin resistance, leading to increased β-cell activity and higher C-peptide concentrations.[3] |
Q4: What are the best practices for sample collection and storage?
A4: Proper sample handling is crucial for accurate results.
-
Sample Type: Serum or plasma (EDTA or heparin) can be used.[1][6]
-
Collection: For plasma, collect blood into tubes containing EDTA or heparin and centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. For serum, allow blood to clot for at least 30 minutes before centrifuging at 1000 x g for 10 minutes.[1]
-
Storage: Assay fresh samples immediately. If storage is necessary, aliquot samples into polypropylene tubes and store at ≤ -20°C. Avoid repeated freeze-thaw cycles (no more than two).[1] Do not store samples in glass containers.[1] Hemolyzed samples are not suitable for use.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the (Tyr0)-C-Peptide (dog) immunoassay.
Problem 1: High Background
High background is characterized by high optical density (OD) readings in the zero standard (B0) wells, leading to a compressed standard curve.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soak time for each wash. Ensure complete aspiration of wash buffer after each step by inverting the plate and tapping it firmly on absorbent paper.[1] |
| Contaminated Reagents or Glassware | Use fresh, sterile reagents and clean glassware to prepare buffers. Ensure the substrate solution is colorless before use. |
| Improper Blocking | If preparing your own plates, ensure the blocking step is sufficient. You can try increasing the concentration of the blocking agent or the incubation time. |
| Excessive Antibody or Conjugate Concentration | Ensure all reagents are diluted according to the kit protocol. If developing your own assay, you may need to titrate the antibody and conjugate concentrations. |
| Prolonged Incubation or High Temperature | Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Light Exposure of Substrate | Protect the TMB substrate from light during storage and incubation. |
Problem 2: No or Low Signal
This issue is indicated by very low OD readings across the entire plate, including the standards.
| Potential Cause | Recommended Solution |
| Omission of a Key Reagent | Carefully review the protocol to ensure all reagents (e.g., biotinylated C-peptide, antibody, enzyme conjugate, substrate) were added in the correct order. |
| Inactivated Reagents | Check the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures. Repeated freeze-thaw cycles of standards or controls can degrade the analyte.[1] |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents were brought to room temperature before use. |
| Insufficient Incubation Times | Follow the incubation times specified in the protocol. Shortened incubation can lead to incomplete binding. |
| Incompatible Sample Matrix | If using a sample type not validated by the kit manufacturer, matrix effects could be inhibiting the reaction. |
| Over-washing | Aggressive or excessive washing can strip the antibody or antigen from the wells. |
Problem 3: Poor Standard Curve
A poor standard curve may have a low R² value or poor discrimination between points.
| Potential Cause | Recommended Solution |
| Improper Standard Dilution | Carefully re-prepare the standard dilutions. Use fresh pipette tips for each dilution step. Ensure the lyophilized standard is fully reconstituted before preparing dilutions.[1] |
| Pipetting Errors | Calibrate pipettes regularly. Ensure consistent and accurate pipetting technique. Pre-wet pipette tips before dispensing. |
| Incorrect Curve Fitting | Use the appropriate curve-fitting model as recommended by the kit manufacturer (e.g., four-parameter logistic fit). |
| Plate Reader Settings | Ensure the plate reader is set to the correct wavelength for reading the absorbance (typically 450 nm with a reference wavelength of 590 nm).[1] |
Problem 4: High Coefficient of Variation (%CV) / Poor Reproducibility
This is indicated by significant variation between duplicate wells.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent pipetting technique across all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously, if possible. |
| Inadequate Mixing | Gently tap the plate or use a plate shaker after adding reagents to ensure thorough mixing in the wells. Avoid cross-contamination between wells. |
| Temperature Gradients Across the Plate | Allow the plate and all reagents to equilibrate to room temperature before starting the assay. Avoid "edge effects" by ensuring uniform incubation conditions. |
| Incomplete Washing | Ensure all wells are washed consistently and thoroughly. Residual liquid can lead to variability. |
| Bubbles in Wells | Inspect wells for bubbles before reading the plate and remove them if present, as they can interfere with OD readings.[1] |
Key Experimental Protocol: Competitive ELISA
This protocol is a generalized procedure based on commercially available kits.[1][6][7] Always refer to the specific manual provided with your kit for detailed instructions.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all reagents to reach room temperature before use.
-
Plate Washing (Initial): If instructed by the kit, wash the microtiter plate strips with the prepared wash buffer.
-
Sample/Standard/Control Addition:
-
Add Assay Buffer to the appropriate wells.
-
Add Matrix Solution (if provided) to the zero standard (B0), standard, and quality control wells.
-
Pipette the prepared standards, quality controls, and samples into their designated wells.
-
-
Antibody Addition: Add the Canine C-Peptide Antibody to all wells.
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 3 hours at room temperature on a plate shaker).[1]
-
Biotinylated C-Peptide Addition: Add the biotinylated Canine C-Peptide to all wells.
-
Second Incubation: Cover the plate and incubate for the specified time (e.g., 1 hour at room temperature on a plate shaker).[1]
-
Washing: Decant the contents of the plate and wash the wells multiple times with wash buffer as per the protocol.
-
Enzyme Conjugate Addition: Add the Streptavidin-HRP conjugate solution to each well.
-
Third Incubation: Cover the plate and incubate (e.g., 30 minutes at room temperature on a plate shaker).[1]
-
Final Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for the recommended time (e.g., 5-20 minutes).[1] A blue color will develop.
-
Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm (with a reference wavelength of 590 nm) within 5-15 minutes of adding the Stop Solution.[1][8]
-
Data Analysis: Calculate the average OD for each set of duplicates. Generate a standard curve by plotting the mean OD for each standard against its concentration. Use this curve to determine the C-peptide concentration in the unknown samples.
Visualizations
Caption: Workflow for the competitive (Tyr0)-C-Peptide (dog) ELISA.
Caption: Logical flow for troubleshooting common immunoassay issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. assaygenie.com [assaygenie.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. lifetechindia.com [lifetechindia.com]
minimizing cross-reactivity in canine C-peptide assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with canine C-peptide assays. Our goal is to help you minimize cross-reactivity and ensure accurate, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of cross-reactivity in a canine C-peptide immunoassay?
A1: The most significant source of cross-reactivity in a canine C-peptide immunoassay is proinsulin.[1][2] Proinsulin is the precursor to insulin and C-peptide, and it can be recognized by some anti-C-peptide antibodies, leading to falsely elevated C-peptide measurements. While modern assays have improved specificity, cross-reactivity with proinsulin can still occur, generally at less than 10%.[2]
Q2: How can I select an antibody with low cross-reactivity?
A2: To minimize cross-reactivity, it is crucial to select a highly specific antibody. Monoclonal antibodies are generally preferred over polyclonal antibodies as they recognize a single epitope, which increases specificity.[3] When possible, choose an antibody that has been validated for use in canine samples and has data demonstrating low cross-reactivity with proinsulin. Consider performing epitope mapping to identify the specific binding site of the antibody and ensure it is unique to C-peptide.[4][5][6]
Q3: What sample handling procedures are critical for accurate C-peptide measurement?
A3: Proper sample collection and handling are vital for accurate results. For serum, allow the blood to clot for at least 30 minutes before centrifugation. For plasma, use EDTA or heparin as an anticoagulant and centrifuge within 30 minutes of collection.[7][8] It is recommended to use freshly prepared serum or plasma. If storage is necessary, aliquot samples and store them at ≤ -20°C, avoiding multiple freeze-thaw cycles.[7][8] Use polypropylene tubes for storage, as glass tubes are not recommended.[7]
Q4: Can I use hemolyzed or lipemic samples?
A4: It is best to avoid using samples with gross hemolysis or lipemia, as they can interfere with the assay and lead to inaccurate results.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient washing or blocking. | Ensure thorough washing between steps to remove unbound reagents. Optimize the blocking buffer to prevent non-specific binding of antibodies to the plate surface.[9] |
| Antibody concentration too high. | Titrate the primary and/or secondary antibody to the optimal concentration. | |
| Cross-reactivity of antibodies with blocking buffer. | Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers). | |
| Low Signal or Poor Sensitivity | Inactive reagents. | Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained (typically 2-8°C).[7] |
| Insufficient incubation times or incorrect temperature. | Follow the manufacturer's protocol for incubation times and temperatures precisely.[8] | |
| Improper sample dilution. | Diluting the sample may be necessary to reduce matrix effects, but excessive dilution can lower the analyte concentration below the detection limit. Optimize the sample dilution factor.[3] | |
| High Inter-assay or Intra-assay Variability | Inconsistent pipetting technique. | Use calibrated pipettes and ensure consistent technique for all samples and standards. |
| Incomplete mixing of reagents. | Gently mix all reagents thoroughly before use, avoiding foam.[8] | |
| Temperature variations across the plate. | Ensure the plate is incubated in a stable temperature environment to avoid "edge effects." | |
| Results show high cross-reactivity with proinsulin. | Antibody specificity is insufficient. | Switch to a more specific monoclonal antibody.[3] Perform a competitive ELISA to quantify the degree of cross-reactivity.[10] |
| Assay conditions are not optimal. | Adjust assay parameters such as pH and temperature to enhance the specificity of the antibody-antigen interaction.[10] |
Experimental Protocols
Protocol 1: Competitive ELISA to Determine Antibody Cross-Reactivity
This protocol is designed to assess the degree of cross-reactivity of a canine C-peptide antibody with proinsulin.
Materials:
-
Microtiter plate coated with canine C-peptide
-
Canine C-peptide antibody (the antibody being tested)
-
Canine C-peptide standard
-
Canine proinsulin standard
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Stop solution
-
Wash buffer
-
Assay buffer
Procedure:
-
Prepare a series of dilutions for both the canine C-peptide standard and the canine proinsulin standard.
-
Add a fixed concentration of the canine C-peptide antibody to all wells of the microtiter plate.
-
Add the different concentrations of the C-peptide standard to a set of wells and the different concentrations of the proinsulin standard to another set of wells.
-
Incubate the plate to allow the C-peptide or proinsulin in the standards to compete for binding to the antibody.
-
Wash the plate to remove unbound antibody and standards.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate and incubate until color develops.
-
Add the stop solution and read the absorbance on a plate reader.[7]
Data Analysis: Create two standard curves: one for C-peptide and one for proinsulin. The degree of cross-reactivity can be calculated by comparing the concentration of proinsulin required to cause a 50% reduction in signal to the concentration of C-peptide that causes the same reduction.
Protocol 2: Optimizing Assay Conditions for Reduced Non-Specific Binding
This protocol provides a general workflow for optimizing ELISA conditions to enhance specificity.
Workflow:
-
Checkerboard Titration: Perform a checkerboard titration of the capture and detection antibodies to determine the optimal concentrations that provide a high signal-to-noise ratio.
-
Blocking Buffer Optimization: Test various blocking buffers (e.g., 1-5% BSA, non-fat dry milk, commercial blocking solutions) to identify the one that most effectively reduces background signal without inhibiting specific binding.[9]
-
Incubation Time and Temperature: Vary the incubation times and temperatures for each step (sample, primary antibody, secondary antibody) to find the conditions that maximize specific binding while minimizing non-specific interactions.[3]
-
Wash Steps: Optimize the number and duration of wash steps to ensure efficient removal of unbound reagents, which can contribute to high background.[9]
Visualizations
Caption: Workflow for a competitive canine C-peptide ELISA.
Caption: Troubleshooting logic for canine C-peptide immunoassays.
References
- 1. Proinsulin and C-peptide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Utility and Cross-Reactivity of Insulin and C-Peptide Assays by the Lumipulse G1200 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Epitope mapping and a candidate vaccine design from canine distemper virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Epitope Mapping of Monoclonal Antibody PMab-38 Against Dog Podoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
optimizing storage conditions for (Tyr0)-C-Peptide (dog)
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of (Tyr0)-C-Peptide (dog). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized (Tyr0)-C-Peptide (dog)?
A1: For long-term storage, lyophilized (Tyr0)-C-Peptide (dog) should be stored at -20°C ± 5°C or colder, protected from light and moisture. When stored under these conditions, the peptide should remain stable for an extended period. For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable. Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent moisture condensation, which can compromise the peptide's stability.
Q2: How should I store (Tyr0)-C-Peptide (dog) once it is reconstituted in a solution?
A2: Peptides in solution are significantly less stable than in their lyophilized form. If you need to store the peptide in solution, it is recommended to:
-
Use sterile, purified water or a buffer with a pH between 5 and 6.
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Store the aliquots at -20°C or colder. For short-term use (up to a week), the solution can be stored at 4°C.
Q3: What is the best way to reconstitute lyophilized (Tyr0)-C-Peptide (dog)?
A3: To reconstitute lyophilized (Tyr0)-C-Peptide (dog), it is recommended to first dissolve the peptide in sterile, purified water. If the peptide exhibits poor solubility in water, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by the addition of an aqueous buffer. For maximum recovery of the product, it is advisable to centrifuge the vial before opening the cap.
Q4: What are the common causes of (Tyr0)-C-Peptide (dog) degradation?
A4: Like other peptides, (Tyr0)-C-Peptide (dog) is susceptible to several degradation pathways:
-
Oxidation: The added N-terminal tyrosine residue, along with other susceptible amino acids, can be prone to oxidation, especially when exposed to air.
-
Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is accelerated at extreme pH values and higher temperatures.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation.
The addition of a tyrosine residue at the N-terminal is intended to enhance the stability of (Tyr0)-C-Peptide (dog) compared to the unmodified peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity | Peptide degradation due to improper storage. | Ensure the peptide has been stored at the recommended temperature in a tightly sealed vial, protected from light and moisture. For reconstituted peptide, verify that it was stored in appropriate aliquots at -20°C or colder and that freeze-thaw cycles were avoided. |
| Incomplete reconstitution. | Ensure the peptide is fully dissolved. Sonication may help to dissolve the peptide completely. | |
| Precipitation in the solution | Poor solubility of the peptide in the chosen solvent. | Try reconstituting the peptide in a small amount of a different solvent like DMSO before adding the aqueous buffer. Adjusting the pH of the solution may also improve solubility. |
| The concentration of the peptide is too high. | Reconstitute the peptide at a lower concentration. | |
| Inconsistent experimental results | Degradation of the peptide stock solution over time. | Prepare fresh stock solutions regularly and store them properly in aliquots. Avoid using old solutions. |
| Repeated freeze-thaw cycles of the same aliquot. | Ensure that the peptide solution is aliquoted into single-use volumes to minimize freeze-thaw cycles. |
Quantitative Data on Peptide Stability
| Parameter | Condition | General Effect on Peptide Stability | Recommendation |
| Temperature | Lyophilized: Room Temp vs. 4°C vs. -20°C vs. -80°C | Stability significantly increases at lower temperatures. | For long-term storage, use -20°C or -80°C. For short-term, 4°C is acceptable. |
| Solution: 4°C vs. -20°C | Storing solutions at -20°C or colder significantly prolongs shelf life compared to 4°C. | Store solutions at -20°C or colder in aliquots. | |
| pH | Acidic (pH < 5) or Alkaline (pH > 8) | Extreme pH can accelerate hydrolysis and other degradation pathways. | Maintain a pH between 5 and 6 for peptide solutions. |
| Solvent | Aqueous Buffer vs. Organic Solvent | The choice of solvent can impact solubility and stability. | Use sterile, purified water or a suitable buffer. If an organic solvent is necessary, use a minimal amount. |
| Freeze-Thaw Cycles | Single vs. Multiple Cycles | Repeated cycles can lead to peptide degradation. | Aliquot peptide solutions to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of (Tyr0)-C-Peptide (dog)
-
Equilibration: Before opening, allow the vial of lyophilized (Tyr0)-C-Peptide (dog) to warm to room temperature in a desiccator. This prevents the condensation of moisture, which can degrade the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Add the desired volume of sterile, purified water to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.
-
In case of poor solubility: If the peptide does not dissolve completely in water, add a minimal amount of a solubilizing organic solvent like DMSO, and then add the aqueous buffer to the desired final volume.
-
Aliquoting: Immediately after reconstitution, aliquot the peptide solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or colder until use.
Protocol 2: Assessment of Peptide Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of (Tyr0)-C-Peptide (dog) under various conditions.
-
Sample Preparation:
-
Prepare solutions of (Tyr0)-C-Peptide (dog) at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., pH 5, 7, and 9) and store them at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition for analysis.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the peptide. For example, 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: A typical flow rate for an analytical column is 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products, and a decrease in the area of the main peptide peak.
-
Calculate the percentage of the remaining intact peptide at each time point by comparing the peak area to the initial time point (t=0).
-
Plot the percentage of the intact peptide against time for each condition to determine the degradation rate.
-
Visualizations
C-Peptide Signaling Pathway
C-peptide is known to bind to a G-protein coupled receptor on the cell surface, initiating a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the MAPK and PI3K pathways, which in turn regulate various cellular processes.
Caption: C-Peptide signaling cascade.
Experimental Workflow for Assessing Peptide Bioactivity
A typical workflow to assess the biological activity of (Tyr0)-C-Peptide (dog) involves a series of in vitro assays to determine its effect on cellular functions.
Technical Support Center: Canine (Tyr0)-C-Peptide Quantification
Here is a technical support center designed to address the challenges of quantifying low levels of (Tyr0)-C-Peptide in dogs, tailored for researchers, scientists, and drug development professionals.
This resource provides essential information, troubleshooting guidance, and detailed protocols for the accurate measurement of low concentrations of canine C-peptide.
Frequently Asked Questions (FAQs)
Q1: What is C-peptide and why is it a useful biomarker in dogs?
A1: C-peptide (connecting peptide) is a fragment of the proinsulin molecule. In the pancreatic beta cells, proinsulin is cleaved into insulin and C-peptide, which are then secreted into the bloodstream in equal (equimolar) amounts[1]. Measuring C-peptide provides a reliable estimate of endogenous insulin secretion. This is particularly useful for assessing pancreatic beta-cell function in diabetic dogs, as C-peptide levels are not affected by the administration of exogenous insulin[1][2].
Q2: What is "(Tyr0)-C-Peptide" and what is its role in an assay?
A2: "(Tyr0)-C-Peptide" refers to a synthetic version of the C-peptide molecule that has been modified to include a tyrosine residue at the N-terminus. This modification is crucial for specific types of immunoassays, particularly Radioimmunoassays (RIAs). The tyrosine residue allows for the stable incorporation of a radioactive iodine isotope (e.g., ¹²⁵I), creating a "tracer" molecule. This radiolabeled peptide is essential for the competitive binding principle used in RIAs to quantify the amount of unlabeled, endogenous C-peptide in a sample[3].
Q3: What are the primary challenges in quantifying low levels of canine C-peptide?
A3: The main challenges include:
-
Low Physiological Concentrations: C-peptide circulates at very low concentrations (picomolar to nanomolar range), requiring highly sensitive assays[3][4].
-
Cross-reactivity with Proinsulin: Proinsulin, the precursor to insulin and C-peptide, can be present in circulation and may cross-react with antibodies intended for C-peptide, leading to falsely elevated results[5]. Assays must use highly specific antibodies to minimize this interference[5].
-
Sample Integrity: C-peptide is a peptide and can be degraded by proteases in the sample. Proper sample collection, handling, and storage are critical to prevent degradation and ensure accurate measurements[6][7].
-
Assay Variability: At concentrations near the lower limit of quantification (LLOQ), immunoassays can exhibit high variability (high coefficient of variation, CV)[4].
Q4: Which sample types are suitable for canine C-peptide measurement?
A4: Serum and plasma are the most common sample types. Plasma is often preferred and should be collected using EDTA or heparin as an anticoagulant[6][7]. It is crucial to follow the specific instructions of the assay kit being used, as some reagents may have compatibility issues. For instance, excessive heparin can lead to falsely high values in some kits[7]. Grossly hemolyzed or lipemic samples should be avoided[7][8].
Assay Methodologies & Comparative Data
Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the two primary methods for quantifying canine C-peptide. Each has distinct principles and performance characteristics.
Assay Principle Comparison
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Competitive assay where radiolabeled C-peptide (tracer) competes with sample C-peptide for limited antibody binding sites[9]. | Typically a competitive format where sample C-peptide competes with enzyme-labeled C-peptide for binding to a limited number of antibody sites[10]. |
| Detection | Scintillation counting of radioactivity. The signal is inversely proportional to the sample C-peptide concentration. | Colorimetric or chemiluminescent signal generated by an enzyme-substrate reaction. The signal is typically inversely proportional to the sample C-peptide concentration[8][10]. |
| Primary Advantage | Often exhibits very high sensitivity, capable of detecting concentrations in the low picomolar range[3][4]. | Non-radioactive, leading to simpler handling, fewer safety regulations, and wider accessibility. |
| Primary Disadvantage | Requires handling of radioactive materials, specialized equipment, and has a limited reagent shelf life due to radioisotope decay. | Can sometimes have higher coefficients of variation at very low concentrations compared to a well-optimized RIA[4]. |
Typical Assay Performance Characteristics
The following table summarizes typical performance data for commercially available canine C-peptide assays. Note: These values are illustrative and can vary between manufacturers and specific kit lots.
| Parameter | Radioimmunoassay (RIA) | Competitive ELISA |
| Standard Curve Range | 0.028 - 3.0 nmol/L[3] | 0.156 - 10 ng/mL[6] |
| Sensitivity (LLOQ) | ~3.8 pmol/L[4] | ~9.7 pmol/L[4] |
| Intra-Assay CV | 3-5%[3] | <10%[11] |
| Inter-Assay CV | 6-9%[3] | <15%[11] |
| Cross-reactivity | Canine insulin, porcine/bovine proinsulin, human C-peptide: No cross-reactivity reported in a specific assay[3]. | Specificity is highly dependent on the antibody used. Modern assays are designed to have minimal cross-reactivity with proinsulin[5]. |
Experimental Protocols
Protocol 1: Sample Collection and Handling
Proper sample handling is critical for accurate C-peptide measurement.
-
Blood Collection:
-
Sample Processing:
-
Aliquoting and Storage:
-
Immediately after centrifugation, transfer the plasma or serum supernatant to clean polypropylene tubes. Do not use glass tubes for storage[7].
-
For immediate analysis, samples can be stored at 2-8°C for up to 48 hours[12].
-
For long-term storage, aliquot samples to avoid repeated freeze-thaw cycles and store at ≤ -20°C or preferably -80°C[6][7]. Avoid more than two freeze-thaw cycles[7].
-
Protocol 2: General Competitive ELISA Workflow
This protocol outlines the key steps for a typical canine C-peptide competitive ELISA. Always refer to the specific manufacturer's manual for precise volumes, incubation times, and temperatures.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed. Allow all components to reach room temperature before use[6].
-
Plate Setup: Add Assay Buffer and standards/samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Binding: Add a fixed amount of biotinylated C-peptide or a similar conjugate to each well. During incubation (e.g., 1-2 hours at room temperature), the endogenous C-peptide from the sample and the biotinylated C-peptide compete for binding to the limited number of capture antibody sites on the plate[10].
-
Wash Step: Wash the plate multiple times with Wash Buffer to remove unbound sample components and biotinylated C-peptide[7].
-
Enzyme Conjugate Addition: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well. The streptavidin binds to the biotin on the C-peptide that has been captured. Incubate for 1 hour[7].
-
Second Wash Step: Wash the plate thoroughly to remove any unbound enzyme conjugate[6].
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP enzyme catalyzes a color change[7]. Incubate for 10-20 minutes, protected from light[6].
-
Reaction Stop: Add a Stop Solution (e.g., dilute acid) to each well. This stops the reaction and changes the color from blue to yellow[7].
-
Data Acquisition: Read the absorbance of each well using a microplate reader at 450 nm[7]. The intensity of the color is inversely proportional to the concentration of canine C-peptide in the original sample.
Visualized Workflows and Logic
Caption: Proinsulin cleavage and secretion pathway in pancreatic beta cells.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How low is really low? Comparison of two C-peptide assays to establish residual C-peptide production in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tulipgroup.com [tulipgroup.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Zoetis [zoetisus.com]
enhancing the stability of (Tyr0)-C-Peptide for experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (Tyr0)-C-Peptide for experimental use. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of (Tyr0)-C-Peptide in a question-and-answer format.
Q1: I'm observing a rapid loss of (Tyr0)-C-Peptide activity in my cell culture experiments. What is the likely cause?
A: Rapid degradation in cell culture is typically due to proteolytic enzymes present in serum supplements (like FBS) or secreted by the cells themselves. Peptides are susceptible to cleavage by proteases, which can significantly reduce their effective concentration and activity over time.[1]
Q2: My (Tyr0)-C-Peptide solution appears cloudy or has visible precipitates. What should I do?
A: Cloudiness or precipitation indicates poor solubility or aggregation. This can lead to inaccurate concentration measurements and reduced biological activity. Ensure you are using the recommended solvent for reconstitution. If the peptide has been stored in solution, it may have aggregated over time. It is recommended to use freshly prepared solutions or to filter the solution through a 0.2 µm filter to remove aggregates before use, though this may not restore the activity of aggregated peptide.[2]
Q3: What are the optimal storage conditions for (Tyr0)-C-Peptide to ensure long-term stability?
A: For maximum stability, (Tyr0)-C-Peptide should be stored in its lyophilized form at -20°C or -80°C, protected from light.[2][3] Once reconstituted, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3]
Q4: Can I store my reconstituted (Tyr0)-C-Peptide solution in the refrigerator (4°C)?
A: Storing peptide solutions at 4°C is only recommended for very short periods (a few days). For longer-term stability, freezing is essential. Studies have shown that C-peptide is more stable at 4°C in EDTA plasma than in serum, but degradation still occurs over time.[4]
Q5: I am using plasma samples for my experiments. Is there a difference in stability between plasma and serum?
A: Yes, C-peptide is generally more stable in plasma collected with anticoagulants like EDTA compared to serum.[4][5] EDTA chelates metal ions, which can inhibit the activity of certain metalloproteases that may degrade the peptide.[1] When working with whole blood, using K+-EDTA tubes can preserve C-peptide stability for up to 24 hours at room temperature.
Q6: How can I actively prevent proteolytic degradation of (Tyr0)-C-Peptide during my experiments?
A: The most effective method is to add a protease inhibitor cocktail to your experimental medium or buffer.[6] These cocktails contain a mixture of inhibitors that target various classes of proteases (serine, cysteine, etc.). For cell culture, use a cocktail specifically designed for this purpose to avoid cytotoxicity.[6]
Troubleshooting Flowchart
This diagram provides a logical workflow to diagnose and resolve common issues with (Tyr0)-C-Peptide stability.
Caption: A decision tree to guide researchers in troubleshooting (Tyr0)-C-Peptide stability.
Quantitative Stability Data
The stability of C-peptide is highly dependent on the sample matrix, storage temperature, and time. The following tables summarize the percentage deviation of C-peptide concentration from baseline under various conditions. A negative deviation indicates degradation.
Table 1: C-Peptide Stability in Uncentrifuged Whole Blood at Room Temperature
| Time (hours) | Sample Type: Serum Gel | Sample Type: K+-EDTA |
| 0 | 100% | 100% |
| 12 | ~95% | ~100% |
| 24 | 78% | ~98% |
| 36 | Not Recommended | 90% |
Data compiled from studies showing K+-EDTA improves C-peptide stability in whole blood at room temperature.[2]
Table 2: C-Peptide Stability in Separated Serum vs. Plasma
| Storage Condition | Duration | Sample Type: Serum (Separated) | Sample Type: EDTA Plasma (Separated) |
| Room Temperature | 48 hours | -74% | -46% |
| 2-8°C | 7 days | -5% | -13% |
| -20°C | 30 days | Stable | Stable |
Data represents the percentage deviation (PD) from baseline. C-peptide is most stable when samples are immediately centrifuged and stored at 2-8°C or frozen.[4][7]
Experimental Protocols
Protocol 1: Assessing (Tyr0)-C-Peptide Stability by RP-HPLC
This protocol provides a method to quantify the degradation of (Tyr0)-C-Peptide over time in a biological matrix (e.g., plasma, cell culture medium).
Materials:
-
(Tyr0)-C-Peptide
-
Human plasma (with EDTA) or cell culture medium
-
Protease inhibitor cocktail (optional)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Incubator or water bath (37°C)
-
Reversed-phase HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Prepare Stock Solution: Reconstitute lyophilized (Tyr0)-C-Peptide in an appropriate sterile buffer or solvent to create a concentrated stock solution.
-
Spike the Matrix: Dilute the stock solution into the biological matrix (e.g., EDTA plasma) to a final concentration of 10 µM. If testing the effect of inhibitors, add the protease inhibitor cocktail to the matrix before adding the peptide.
-
Incubation: Incubate the peptide-spiked matrix in a temperature-controlled environment, typically at 37°C, to simulate physiological conditions.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture. The 0-hour sample serves as the baseline.
-
Stop Degradation & Precipitate Proteins: Immediately mix the collected aliquot with 2 volumes of cold acetonitrile (ACN) containing 0.1% TFA. This stops enzymatic reactions and precipitates larger proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample using an RP-HPLC system equipped with a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Develop a suitable gradient to separate the intact peptide from its degradation products (e.g., a linear gradient from 5% to 60% Mobile Phase B over 30 minutes).
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact (Tyr0)-C-Peptide at each time point. Calculate the percentage of peptide remaining relative to the 0-hour time point to determine the degradation rate and half-life.
Protocol 2: Cell-Based Signaling Assay (MAPK Activation)
This protocol outlines a method to determine the bioactivity of (Tyr0)-C-Peptide by measuring the phosphorylation of ERK1/2 (a member of the MAPK family) in a responsive cell line (e.g., renal tubular cells, endothelial cells).
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
(Tyr0)-C-Peptide
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the target cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This reduces basal signaling activity.
-
Peptide Treatment: Prepare fresh dilutions of (Tyr0)-C-Peptide in serum-free medium. Treat the cells with the desired concentrations of (Tyr0)-C-Peptide (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 5, 15, 30 minutes).
-
Cell Lysis: After treatment, immediately place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the antibody for total-ERK1/2 to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each condition to determine the extent of MAPK activation induced by (Tyr0)-C-Peptide.
-
Visualizations of Pathways and Workflows
C-Peptide Signaling Pathway
C-peptide is known to activate several intracellular signaling cascades, likely through a G-protein coupled receptor (GPCR).
Caption: The signaling cascade initiated by C-peptide binding to its putative GPCR.
Experimental Workflow for Stability Assessment
This diagram illustrates the key steps in evaluating the stability of (Tyr0)-C-Peptide in a biological sample.
Caption: A standard workflow for determining peptide stability via RP-HPLC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. genscript.com [genscript.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bosterbio.com [bosterbio.com]
antibody selection for specific detection of canine (Tyr0)-C-Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the specific detection of canine (Tyr0)-C-Peptide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure accurate and reliable experimental outcomes.
Antibody Selection and Specificity
Why is specific detection of C-peptide important?
C-peptide is cleaved from proinsulin during the maturation of insulin.[1][2] It is secreted into the bloodstream in equimolar amounts to insulin, making it a reliable indicator of endogenous insulin production (pancreatic β-cell function).[1][2] Measuring C-peptide is particularly useful in diabetic dogs receiving exogenous insulin therapy, as it allows for the differentiation between endogenous and exogenous insulin.[2]
What is (Tyr0)-C-Peptide?
(Tyr0)-C-Peptide is a synthetic form of C-peptide with a tyrosine residue added to the N-terminus. This modification enhances the immunogenicity of the peptide, facilitating the production of high-affinity antibodies and improving detection sensitivity in immunoassays.
Commercially Available Canine C-Peptide ELISA Kits
Several commercial ELISA kits are available for the quantification of canine C-peptide. The table below summarizes the key features of some of these kits.
| Feature | Kit A (Example) | Kit B (Example) | Kit C (Example) |
| Assay Type | Competitive ELISA | Sandwich ELISA | Competitive ELISA |
| Sample Type | Serum, Plasma | Serum, Plasma, Cell Culture Supernates | Serum, Plasma, Tissue Homogenates |
| Detection Range | 0.2 - 8 ng/mL | 78.125 - 5000 pg/mL | 0.156 - 10 ng/mL |
| Sensitivity | < 0.1 ng/mL | 46.875 pg/mL | 0.061 ng/mL |
| Cross-Reactivity | |||
| Canine Proinsulin | Not explicitly stated | "No obvious cross-reaction with other analogues" | Not explicitly stated |
| Canine Insulin | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: It is crucial to consult the manufacturer's datasheet for the most up-to-date and lot-specific information.
Cross-Reactivity Considerations
A critical factor in the accurate measurement of C-peptide is the specificity of the antibodies used and their potential cross-reactivity with proinsulin and insulin.[3] Since C-peptide is a fragment of proinsulin, antibodies raised against C-peptide may recognize epitopes present on the intact proinsulin molecule.[3]
Cross-Reactivity Data for a Human C-Peptide ELISA Kit (Illustrative Example):
| Analyte | Cross-Reactivity (%) |
| Insulin | < 0.0006 |
| Proinsulin | 2 |
| Proinsulin (Des 31-32) | 3 |
| Proinsulin (Split 32-33) | 2 |
| Proinsulin (Des 64-65) | 74 |
| Proinsulin (Split 65-66) | 10 |
This data is from a human C-peptide ELISA kit and is provided for illustrative purposes to highlight the importance of assessing cross-reactivity with proinsulin fragments.[4]
To ensure the specificity of your measurements, it is recommended to:
-
Choose an antibody or ELISA kit with documented low cross-reactivity to proinsulin.
-
If developing your own assay, consider using recombinant canine proinsulin to test the cross-reactivity of your selected antibodies.
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical for accurate C-peptide measurement.
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 30-60 minutes at room temperature before centrifuging at 1000 x g for 15 minutes.[5] Aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[5] Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[5] Aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Important Considerations:
Sandwich ELISA Protocol (General Example)
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.
Caption: General workflow for a sandwich ELISA.
-
Prepare Reagents: Bring all reagents, standards, and samples to room temperature.
-
Add Standards and Samples: Pipette standards and samples into the appropriate wells of the antibody-coated microplate.
-
Incubate: Cover the plate and incubate as specified in the kit manual.
-
Wash: Aspirate the contents of the wells and wash with the provided wash buffer. Repeat as directed.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well.
-
Incubate: Cover the plate and incubate.
-
Wash: Repeat the wash step.
-
Add Enzyme Conjugate: Add Streptavidin-HRP to each well.
-
Incubate: Cover the plate and incubate.
-
Wash: Repeat the wash step.
-
Add Substrate: Add the TMB substrate to each well.
-
Incubate: Incubate the plate in the dark for the specified time.
-
Add Stop Solution: Add the stop solution to each well to terminate the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Troubleshooting Guide
Caption: Troubleshooting logic for common ELISA issues.
Frequently Asked Questions (FAQs)
Q1: I am getting no or very low signal for my samples and standards.
-
Possible Cause 1: Inactive Reagents. One or more of the kit components may have expired or been stored improperly.
-
Solution: Check the expiration dates of all reagents. Ensure that all components have been stored at the recommended temperatures.
-
-
Possible Cause 2: Incorrect Reagent Preparation. Reagents may not have been prepared according to the protocol.
-
Solution: Carefully review the reagent preparation steps in the kit manual. Ensure all dilutions are accurate.
-
-
Possible Cause 3: Missing a Step. A critical step in the protocol, such as the addition of the detection antibody or substrate, may have been missed.
-
Solution: Review the protocol and ensure all steps were performed in the correct order.
-
-
Possible Cause 4: Insufficient Incubation Times. Incubation times that are too short can lead to a weak signal.
-
Solution: Adhere to the incubation times specified in the protocol.
-
Q2: My blank wells have high absorbance, leading to high background.
-
Possible Cause 1: Insufficient Washing. Inadequate washing can leave unbound reagents in the wells, causing a high background signal.[7]
-
Solution: Increase the number of wash steps and ensure complete aspiration of the wash buffer after each wash.[7]
-
-
Possible Cause 2: Contaminated Reagents. The substrate or wash buffer may be contaminated.
-
Solution: Use fresh, sterile reagents.
-
-
Possible Cause 3: Antibody Concentration Too High. The concentration of the detection antibody or enzyme conjugate may be too high.[8]
-
Solution: Titrate the antibody or enzyme conjugate to determine the optimal concentration.[8]
-
-
Possible Cause 4: Inadequate Blocking. The blocking step may not have been sufficient to prevent non-specific binding.[7]
-
Solution: Increase the incubation time for the blocking step or try a different blocking agent.[7]
-
Q3: I am observing high variability between my duplicate or triplicate wells (high CV%).
-
Possible Cause 1: Inaccurate Pipetting. Inconsistent pipetting of samples, standards, or reagents can lead to high variability.
-
Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each addition.
-
-
Possible Cause 2: Incomplete Mixing. Inadequate mixing of reagents or samples within the wells can result in inconsistent reactions.
-
Solution: Gently tap the plate after adding reagents to ensure thorough mixing.
-
-
Possible Cause 3: Temperature Gradients. Uneven temperature across the microplate during incubation can affect the reaction rate in different wells.
-
Solution: Ensure the entire plate is at a uniform temperature during incubations. Avoid stacking plates.
-
-
Possible Cause 4: Edge Effects. Wells on the edge of the plate may be subject to different temperature and evaporation conditions.
-
Solution: Avoid using the outermost wells for critical samples and standards if edge effects are suspected.
-
Q4: My sample values are outside the standard curve range.
-
Possible Cause 1: Sample Concentration Too High. The concentration of C-peptide in the sample is above the highest standard.
-
Solution: Dilute the sample in the appropriate assay buffer and re-run the assay. Remember to account for the dilution factor when calculating the final concentration.
-
-
Possible Cause 2: Sample Concentration Too Low. The concentration of C-peptide in the sample is below the lowest standard.
-
Solution: Concentrate the sample if possible, or use a more sensitive assay.
-
Q5: Could matrix effects be influencing my results?
-
Possible Cause: Components in the sample matrix (e.g., serum or plasma) can interfere with the antibody-antigen binding.[9]
-
Solution:
-
Dilution: Diluting the sample can often mitigate matrix effects.[9]
-
Spike and Recovery: To test for matrix effects, spike a known amount of C-peptide standard into your sample and a control buffer. If the recovery in your sample is significantly different from the control, a matrix effect is likely present.[9]
-
Standard Curve Matrix: Prepare your standard curve in a matrix that closely resembles your sample matrix (e.g., C-peptide-free canine serum).[9]
-
-
References
- 1. assaygenie.com [assaygenie.com]
- 2. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mercodia.com [mercodia.com]
- 5. genemedi.net [genemedi.net]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 7. vetlexicon.com [vetlexicon.com]
- 8. ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. arp1.com [arp1.com]
common pitfalls in canine C-peptide research and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with canine C-peptide assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of measuring C-peptide in canine research?
A1: Canine C-peptide is a valuable biomarker for assessing pancreatic β-cell function. Since C-peptide is co-secreted with insulin from proinsulin in equimolar amounts, its concentration in peripheral blood reflects endogenous insulin production. This is particularly useful in differentiating between endogenous and exogenous (injected) insulin, making it a critical tool in diabetes research and for monitoring diabetic animals under treatment.[1]
Q2: Which sample types are suitable for canine C-peptide measurement?
A2: Serum and plasma are the most common sample types for canine C-peptide analysis.[2][3] When collecting plasma, EDTA or heparin can be used as anticoagulants.[2][3] However, it is crucial to use no more than 10 IU of heparin per mL of blood, as excess heparin can lead to falsely high C-peptide values.[4] For optimal results, it is recommended to follow the specific instructions of the assay kit being used.
Q3: How should I collect and handle samples to ensure the stability of canine C-peptide?
A3: Proper sample handling is critical for accurate results. After blood collection, plasma should be separated by centrifugation at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[3] Serum samples should be allowed to clot for at least 30 minutes at room temperature before centrifugation.[3][4] Samples should be assayed promptly or aliquoted into polypropylene tubes and stored at -20°C or -80°C.[2][3][4] It is important to avoid using glass tubes for storage and to minimize repeated freeze-thaw cycles.[4] While some studies on other canine plasma analytes suggest minimal impact from a few freeze-thaw cycles, it is best practice to aliquot samples to avoid this variable.[5]
Q4: What are the expected fasting C-peptide concentrations in healthy versus diabetic dogs?
A4: Fasting C-peptide levels are significantly different between healthy and diabetic dogs, reflecting the status of their β-cell function. These values can be a key diagnostic and monitoring parameter.
| Canine Group | Mean Fasting Plasma C-peptide Concentration (nmol/L) | Source |
| Normal Healthy Dogs | 0.089 ± 0.021 | [6] |
| Diabetic Dogs | -0.005 ± 0.007 | [6] |
Q5: Can glucagon stimulation be used in canine C-peptide research?
A5: Yes, glucagon stimulation testing is a valuable method to assess β-cell responsiveness. In healthy dogs, intravenous glucagon administration leads to a significant increase in both C-peptide and insulin concentrations. This response is blunted in diabetic dogs with impaired β-cell function and exaggerated in dogs with insulin resistance (e.g., those with hyperadrenocorticism).[7]
| Canine Group | Response to Glucagon Stimulation | Source |
| Healthy Dogs | Significant increase in plasma C-peptide. | [7] |
| Diabetic Dogs | No significant increase in plasma C-peptide. | [7] |
| Dogs with Hyperadrenocorticism | Significantly increased C-peptide response compared to healthy dogs. | [7] |
Troubleshooting Guide for Canine C-peptide ELISA
This guide addresses common issues encountered during canine C-peptide ELISA experiments.
| Problem | Possible Cause | Solution |
| No or Low Signal | Reagents added in the wrong order or a step was skipped. | Carefully review and follow the assay protocol. |
| Kit reagents have expired or were stored improperly. | Check the expiration dates and storage conditions of all reagents. | |
| Insufficient incubation time or incorrect temperature. | Ensure adherence to the recommended incubation times and temperatures. | |
| Inadequate amount of detection reagent. | Verify the correct dilution and volume of the detection reagent. | |
| High Background | Insufficient washing of wells. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Primary or secondary antibody concentration is too high. | Optimize antibody concentrations through titration experiments. | |
| Blocking of non-specific binding is inadequate. | Increase the blocking incubation time or try a different blocking agent. | |
| Cross-contamination between wells. | Use fresh pipette tips for each reagent and sample. Ensure plate sealers are used properly. | |
| Poor Standard Curve | Improper preparation of the standard dilutions. | Re-prepare the standard curve, ensuring accurate pipetting and mixing at each dilution step. |
| The plate reader settings are incorrect. | Verify the correct wavelength and filter settings on the plate reader. | |
| Reagents were not at room temperature before use. | Allow all reagents to equilibrate to room temperature for at least 30 minutes before starting the assay. | |
| High Variability Between Replicates | Inconsistent pipetting technique. | Ensure consistent and accurate pipetting. Use calibrated pipettes. |
| Incomplete mixing of reagents or samples in wells. | Gently tap the plate after adding reagents to ensure thorough mixing. | |
| Edge effects on the microplate. | Avoid using the outermost wells of the plate if edge effects are suspected. Ensure uniform temperature during incubation. |
Experimental Protocols
Detailed Protocol for Canine C-peptide Competitive ELISA
This protocol is a representative example based on commercially available kits. Always refer to the specific manufacturer's instructions for your kit.
1. Reagent Preparation:
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration.
-
Standards: Reconstitute the lyophilized canine C-peptide standard with the provided diluent. Perform serial dilutions as per the kit's instructions to create a standard curve.
-
Samples: Thaw frozen serum or plasma samples completely on ice. Vortex and centrifuge to remove any particulates before use.
2. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the biotinylated canine C-peptide to all wells.
-
Cover the plate with a sealer and incubate at room temperature for the specified time (e.g., 1 hour) on an orbital shaker.
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the diluted wash buffer.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Cover the plate and incubate for the specified time (e.g., 30 minutes) at room temperature.
-
Repeat the washing step.
-
Add the substrate solution to each well and incubate in the dark until color develops (e.g., 5-20 minutes).
-
Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm (with a reference wavelength of 590 nm) within 5 minutes of adding the stop solution.
3. Data Analysis:
-
Subtract the absorbance readings at 590 nm from the readings at 450 nm.
-
Generate a standard curve by plotting the average absorbance for each standard against its concentration. A four-parameter logistic curve fit is often recommended.
-
Calculate the concentration of canine C-peptide in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proinsulin processing to insulin and C-peptide.
Caption: Experimental workflow for canine C-peptide measurement.
References
- 1. Canine C-peptide ELISA | EZCCP-47K [merckmillipore.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effect of repeated freeze-thaw cycles on routine plasma biochemical constituents in canine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Tyrosine Modification on Assay Performance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of tyrosine modifications on assay performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common tyrosine modifications that can impact my assay?
A1: The most common tyrosine modifications affecting assay performance are phosphorylation, nitration, and sulfation. These modifications can alter a protein's structure, charge, and interaction with other molecules, thereby influencing antibody binding and overall assay results.[1][2][3] Tyrosine phosphorylation is a key mechanism in cellular signaling, making it a frequent subject of study and a common source of assay variability.[4] Nitration of tyrosine residues to form 3-nitrotyrosine is a marker of oxidative and nitrosative stress and can interfere with assays or be the target of specific measurement kits.[5][6][7]
Q2: Why is my phospho-tyrosine specific antibody giving a weak or no signal in my Western Blot?
A2: A weak or non-existent signal in a phospho-Western blot can stem from several factors:
-
Low Abundance of Phosphorylated Protein: The target protein may have very low basal phosphorylation levels. Stimulation of the signaling pathway of interest may be necessary to increase the signal.[8][9][10]
-
Phosphatase Activity: Endogenous phosphatases in your sample lysate can dephosphorylate your target protein, reducing the signal. Always prepare lysates with appropriate phosphatase inhibitors and keep samples on ice.[8][9][11]
-
Poor Antibody-Antigen Recognition: The antibody may not recognize the phosphorylated epitope if the surrounding amino acid sequence is not optimal for binding.[12] Additionally, using an inappropriate blocking buffer, like non-fat dry milk which contains phosphoproteins (casein), can mask the target epitope.[9][13] BSA is often recommended for phospho-westerns.[13]
-
Insufficient Protein Load: For low-abundance modified targets, a higher total protein load (up to 100 µg per lane) may be required for detection.[8]
Q3: My ELISA results for a phosphorylated protein are inconsistent. What are the common causes?
A3: Inconsistent phospho-ELISA results often arise from variability in sample preparation and assay execution. Key causes include:
-
Inconsistent Sample Lysis and Phosphatase Inhibition: Incomplete cell lysis or variable phosphatase inhibitor effectiveness between samples can lead to differing levels of detectable phosphoprotein.
-
Standard Curve Issues: An improperly prepared or degraded standard will lead to inaccurate quantification. Always use a fresh standard curve for each assay.[14]
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the specific signal. Washing protocols should be optimized and consistently applied.[8][14]
-
Sample Dilution: Samples, especially those in cell extraction buffers, often need to be diluted to fall within the dynamic range of the assay and to reduce matrix effects.[14]
Q4: How can tyrosine nitration affect my assay results?
A4: Tyrosine nitration can have several effects. If you are using an antibody intended to detect a non-modified or phosphorylated tyrosine, nitration within or near the epitope could block antibody binding, leading to a false negative or reduced signal.[3] Conversely, if you are specifically trying to measure nitration, specialized antibodies and ELISA kits are available that specifically recognize 3-nitrotyrosine.[5][6][7] It's a stable modification and its presence can be a useful marker for NO-dependent damage.[6]
Q5: What are the essential controls for an assay detecting tyrosine modifications?
A5: Proper controls are critical for interpreting your results correctly.
-
Positive Control: A cell lysate or tissue known to express the modified protein of interest, often after treatment with a known stimulant (e.g., growth factors for phosphorylation).[8][12][15]
-
Negative Control: A lysate from untreated cells or cells treated with a specific inhibitor for the pathway of interest.[11]
-
Phosphatase Treatment: Treating your lysate with a phosphatase (e.g., calf intestinal phosphatase or lambda phosphatase) should abolish the signal from a phospho-specific antibody, confirming its specificity.[13]
-
Loading Control: When performing a Western blot, always probe for the total (unmodified) protein to ensure that changes in the modified protein signal are not due to differences in the total amount of protein loaded.[16]
Troubleshooting Guides
Guide 1: Low or No Signal in Phospho-Western Blot
| Potential Cause | Recommended Solution |
| Low abundance of phosphoprotein | Induce phosphorylation with a known stimulant for your pathway.[9] Increase the amount of protein loaded per lane (20-100 µg).[8] Consider enriching the target protein via immunoprecipitation (IP) before running the blot.[10][15] |
| Phosphatase/Protease Activity | Always use freshly prepared lysis buffer containing a cocktail of protease and phosphatase inhibitors (e.g., PMSF, leupeptin, sodium vanadate, sodium fluoride).[8][11][17] Keep samples on ice or at 4°C throughout the preparation process.[9] |
| Suboptimal Antibody Concentration | Titrate the primary antibody to find the optimal concentration. An antibody that is too dilute will give a weak signal.[10][15] |
| Incorrect Blocking Buffer | Avoid using non-fat dry milk for phospho-westerns due to its casein content. Use 3-5% Bovine Serum Albumin (BSA) in TBS-T or an alternative synthetic blocking reagent.[9][13] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For large proteins, extend transfer time or use a wet transfer system. For small proteins, use a smaller pore size membrane (0.2 µm) and reduce transfer time.[10] Ensure no air bubbles are trapped between the gel and membrane.[15] |
Guide 2: High Background in Immunoassays (ELISA & Western Blot)
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration by performing a titration.[18] |
| Secondary Antibody Issues | The secondary antibody may be cross-reacting or used at too high a concentration. Increase the dilution of the secondary antibody (e.g., from 1:2000 to 1:10,000).[8] Ensure the secondary antibody is specific to the primary antibody's host species. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., switch from BSA to casein or a commercial blocker, but be mindful of phospho-detection).[10][13] Ensure the blocking buffer covers the entire membrane/well surface. |
| Inadequate Washing | Increase the number and/or duration of wash steps.[18] Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer to help remove non-specific binding.[8][18] |
| Over-exposure (Western Blot) | Reduce the film exposure time or the acquisition time on a digital imager.[15] Use a less sensitive ECL substrate if the signal is excessively strong.[8] |
Quantitative Data Summary
Table 1: Impact of Tyrosine Modification on Antibody Binding Affinity
| Protein/Peptide | Modification | Assay Method | Impact on Binding Affinity (Kd) | Reference Finding |
| Anti-IL-4 Antibody | Tyrosine Sulfation (at CDR-1) | Biacore / STAT6 Assay | ~2-fold higher affinity to IL-4 | Isolated acidic (sulfated) species showed higher affinity and nearly 4-fold higher potency.[1] |
| EGFR Antibodies (scFv vs IgG) | Phosphorylation (Target) | Cell-based phosphorylation assay | Inhibition of phosphorylation is proportional to intrinsic antibody affinity. | Higher affinity antibodies were more effective at inhibiting EGF-induced EGFR phosphorylation.[19] |
| Neurofascin | Tyrosine Phosphorylation | In vitro Ankyrin-binding assay | Abolishes binding to Ankyrin | Phosphorylation at a conserved tyrosine residue completely inhibited the binding of neurofascin to ankyrin.[17][20] |
| Cholecystokinin (CCK8) | Phosphorylation / Sulfation | Spectrophotometry / Ca2+-selective electrode | Increases metal-ion binding affinity and stoichiometry | Phosphorylation and sulfation increased the stoichiometry of Fe3+ binding and affinity for Ca2+.[2] |
Table 2: Comparison of Detection Methods for Tyrosine Modifications
| Method | Primary Use | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Western Blot | Protein identification and semi-quantification | Moderate | Low | Provides molecular weight information. Widely accessible.[16] | Semi-quantitative at best. Labor-intensive.[21] |
| Sandwich ELISA | Protein quantification | High | High | Highly specific and quantitative.[16][21] Good for large sample numbers. | Does not provide molecular weight information.[14] |
| Mass Spectrometry | Site-specific identification and quantification | Very High | Moderate-High | Can identify novel modification sites.[22][23] Highly sensitive and specific. | Requires complex sample prep (e.g., IMAC enrichment) and expensive instrumentation.[24][25] |
| Flow Cytometry | Single-cell analysis of protein modification | High | High | Provides quantitative data on a per-cell basis.[16] Allows for multiplexing. | Requires high-quality, specific antibodies. Fixation/permeabilization can be tricky.[16] |
Experimental Protocols & Visualizations
Protocol 1: Western Blot for Phosphotyrosine Detection
-
Sample Preparation: Lyse cells on ice in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1 mM NaF).[17] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T).[13] Avoid using non-fat milk.[9]
-
Primary Antibody Incubation: Incubate the membrane with a phospho-specific primary antibody, diluted in 5% BSA/TBS-T, overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane 3 times for 5-10 minutes each in TBS-T to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.[8]
-
Stripping and Re-probing (Optional): To normalize, strip the membrane and re-probe with an antibody against the total (unmodified) protein.
References
- 1. Tyrosine Sulfation at Antibody Light Chain CDR-1 Increases Binding Affinity and Neutralization Potency to Interleukine-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine modification enhances metal-ion binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Tyrosine Mouse Monoclonal Antibody (P-Tyr-100) | Cell Signaling Technology [cellsignal.com]
- 5. 3-Nitrotyrosine in the proteins of human plasma determined by an ELISA method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Nitrotyrosine ELISA Kit (Colorimetric) (NBP2-66363): Novus Biologicals [novusbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 17. Tyrosine Phosphorylation at a Site Highly Conserved in the L1 Family of Cell Adhesion Molecules Abolishes Ankyrin Binding and Increases Lateral Mobility of Neurofascin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. raybiotech.com [raybiotech.com]
- 22. The SCX/IMAC enrichment approach for global phosphorylation analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 25. learn.cellsignal.com [learn.cellsignal.com]
Validation & Comparative
A Comparative Guide to (Tyr0)-C-Peptide and Native C-Peptide in Canine Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Tyr0)-C-Peptide and native C-peptide for use in canine-related research. The information presented is based on available experimental data to assist in the selection of the appropriate peptide for specific research applications.
Introduction
C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin processing and is co-secreted in equimolar amounts with insulin from pancreatic β-cells. Initially considered biologically inert, C-peptide is now recognized as an active hormone with various physiological effects. Native canine C-peptide is the endogenous form of this hormone. (Tyr0)-C-Peptide is a synthetic analog of canine C-peptide, distinguished by the addition of a tyrosine residue at its N-terminus. This modification is primarily intended to enhance the peptide's stability and facilitate its detection in immunoassays.
Structural and Physicochemical Properties
The primary structural difference between native C-peptide and (Tyr0)-C-Peptide is the N-terminal tyrosine residue in the latter. This modification is reported to increase the stability of the peptide, though quantitative comparative data on this aspect is limited.
| Property | Native C-Peptide (Canine) | (Tyr0)-C-Peptide (Canine) |
| Amino Acid Sequence | Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln | Tyr -Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln |
| Molecular Weight | Approx. 3020 Da | Approx. 3183 Da |
| Modification | None | N-terminal Tyrosine |
| Reported Stability | Susceptible to degradation by peptidases | Enhanced stability due to N-terminal modification |
Pharmacokinetics
| Parameter | Native C-Peptide (in Dogs) | (Tyr0)-C-Peptide (in Dogs) |
| Hepatic Extraction | Negligible (approximately 4.3 ± 4.5% under basal conditions)[1] | Data not available |
| Metabolic Clearance Rate (MCR) | Constant (approximately 11.5 ± 0.8 ml/kg per min)[1] | Data not available |
| Half-life | Relatively short, reflecting its clearance rate | Expected to be longer than native C-peptide due to enhanced stability, but not quantified in available literature |
The negligible hepatic extraction of native C-peptide is a significant advantage in research, as its peripheral concentration accurately reflects pancreatic secretion rates.
Biological Activity and Mechanism of Action
Both native C-peptide and its analogs are believed to exert their biological effects through interaction with a cell membrane receptor, likely a G-protein coupled receptor, which leads to the activation of various intracellular signaling pathways.
One of the key biological activities of C-peptide is the stimulation of Na+/K+-ATPase activity. This has been observed in various tissues and is thought to be a crucial mechanism underlying some of its beneficial effects in diabetic complications. While this activity is attributed to C-peptide in general, direct comparative studies quantifying the potency and efficacy of (Tyr0)-C-Peptide versus native C-peptide in stimulating Na+/K+-ATPase in canine models are lacking.
The downstream signaling cascades activated by C-peptide binding include the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways can influence various cellular processes, including gene expression and cell proliferation.
Figure 1. Simplified C-peptide signaling pathway.
Experimental Protocols
In Vitro Stability Assay
This workflow outlines a general procedure to compare the stability of the two peptides in canine plasma.
Figure 2. Workflow for in vitro peptide stability assay.
Na+/K+-ATPase Activity Assay
This workflow describes a general approach to compare the bioactivity of the two peptides on Na+/K+-ATPase in a canine model, such as isolated renal tubules.
Figure 3. Workflow for Na+/K+-ATPase activity assay.
Applications in Research
Both peptides are valuable tools in canine research, particularly in the study of diabetes and its complications.
-
Native C-peptide: As the endogenous molecule, it is the gold standard for studying the physiological roles of C-peptide. Its measurement in peripheral blood is a reliable indicator of pancreatic β-cell function due to its negligible hepatic extraction.
-
(Tyr0)-C-Peptide: The N-terminal tyrosine modification makes this analog particularly useful for applications requiring enhanced stability or improved detection. It is often used as a standard in radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) due to the ease of labeling the tyrosine residue. Its enhanced stability may also be advantageous in prolonged in vitro experiments.
Conclusion
Native C-peptide and (Tyr0)-C-Peptide each offer distinct advantages for researchers studying canine physiology and disease. Native C-peptide is essential for understanding the true physiological actions of the hormone, and its pharmacokinetic profile in dogs is well-characterized. (Tyr0)-C-Peptide provides a more stable alternative, which can be beneficial for in vitro studies and as a standard in immunoassays.
The primary limitation in directly comparing these two peptides is the lack of published, head-to-head experimental data in canine models. Future research should focus on quantitative comparisons of their stability, pharmacokinetic profiles, and biological potency to provide a more complete understanding of their respective properties and to better inform their application in canine research.
References
The Correlation Between C-Peptide and Insulin Levels in Canines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Tyr0)-C-Peptide and its intrinsic counterpart, C-peptide, as markers for insulin secretion in canines. The following sections detail the direct correlation between C-peptide and insulin, supported by experimental data, and outline the methodologies for their measurement.
Introduction to C-Peptide and Insulin Correlation
C-peptide, or connecting peptide, is a byproduct of proinsulin cleavage, the process that forms mature insulin. For every molecule of insulin produced by the pancreatic β-cells, one molecule of C-peptide is released into the bloodstream[1]. This equimolar secretion establishes C-peptide as a reliable surrogate marker for insulin production[1][2]. While insulin is significantly cleared by the liver, C-peptide has negligible hepatic extraction, making its peripheral concentration a more stable indicator of insulin secretion rates[3]. In research settings, a modified version, (Tyr0)-C-Peptide, which includes a tyrosine residue at the N-terminus, is often used to improve stability and detection in immunoassays.
Quantitative Data Summary
The following table summarizes key experimental findings on the plasma concentrations of C-peptide and insulin in canines under various physiological and pathological conditions.
| Condition | Analyte | Concentration/Response | Reference |
| Healthy Dogs (Fasting/Basal) | C-Peptide | > 0.29 pmol/mL (mean + 2 SD) | [4] |
| Insulin | Not specified in provided abstracts | ||
| Healthy Dogs (Glucagon Stimulated) | C-Peptide | Significant increase, peaking around 15 minutes post-stimulation | [4] |
| Insulin | Pattern identical to C-peptide, peaking around 15 minutes | [4] | |
| Diabetic Dogs (Untreated) | C-Peptide | No significant increase after glucagon stimulation | [4] |
| Insulin | No significant increase after glucagon stimulation | [4] | |
| Diabetic Dogs (Experimentally Induced) | C-Peptide | Zero peripheral venous fasting levels | [5] |
| Insulin | Levels coincided with C-peptide levels | [5] | |
| Dogs with Hyperadrenocorticism | C-Peptide | Significantly increased baseline and glucagon-stimulated levels compared to healthy and diabetic dogs | [4] |
| Insulin | Significantly increased baseline and glucagon-stimulated levels compared to healthy and diabetic dogs | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological relationship between C-peptide and insulin, and a typical experimental workflow for their comparative analysis.
Caption: Proinsulin processing and equimolar secretion of insulin and C-peptide.
Caption: Experimental workflow for measuring canine C-peptide and insulin levels.
Experimental Protocols
The following is a generalized protocol for the measurement of canine C-peptide and insulin, based on methodologies cited in the literature. Specific assay kits will have detailed instructions that should be followed.
1. Sample Collection and Preparation:
-
Blood Collection: Collect whole blood via venipuncture. For plasma, use tubes containing EDTA or heparin as an anticoagulant. For serum, use serum separator tubes.
-
Fasting: For basal level measurements, dogs should be fasted overnight.
-
Stimulation (Optional): For dynamic testing, a glucagon stimulation test can be performed. Administer glucagon intravenously (e.g., 0.5 or 1.0 mg) and collect blood samples at baseline and at specified time points post-injection (e.g., 10 and 20 minutes)[6].
-
Sample Processing:
-
Plasma: Centrifuge blood samples at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Serum: Allow blood to clot for at least 30 minutes at room temperature before centrifuging at 1000 x g for 10 minutes.
-
-
Storage: Aliquot the collected plasma or serum into polypropylene tubes and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. Immunoassays (ELISA or RIA):
-
Principle: Both Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are used for the quantification of canine C-peptide and insulin. These assays utilize specific antibodies to capture and detect the target analyte.
-
General ELISA Procedure:
-
Prepare standards and samples.
-
Add standards and samples to antibody-pre-coated microplate wells.
-
Incubate to allow binding of the analyte to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate to allow the formation of an antibody-analyte-antibody "sandwich".
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate solution that reacts with the enzyme to produce a measurable color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.
-
-
General RIA Procedure:
-
A known quantity of radioactively labeled analyte (tracer) is mixed with a limited amount of antibody.
-
The sample containing the unlabeled analyte is added, which competes with the tracer for binding to the antibody.
-
After incubation, the antibody-bound and unbound analytes are separated.
-
The radioactivity of the antibody-bound fraction is measured.
-
The concentration of the analyte in the sample is determined by comparing the radioactivity to a standard curve.
-
3. (Tyr0)-C-Peptide in Research:
(Tyr0)-C-Peptide is a synthetic, modified version of canine C-peptide. The addition of a tyrosine residue at the N-terminus enhances its stability and improves its detection in immunoassays due to better antibody recognition. This makes it a valuable tool in research for studying insulin biosynthesis and β-cell function in canines.
References
- 1. scielo.br [scielo.br]
- 2. innopep.com [innopep.com]
- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canine C-peptide for characterization of experimental diabetes in dogs [inis.iaea.org]
- 6. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of C-Peptide: Structure, Function, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
For many years, proinsulin C-peptide was considered a biologically inert byproduct of insulin synthesis. However, a growing body of evidence has established it as a bioactive peptide with its own physiological functions, particularly in the context of diabetes and its complications.[1] C-peptide replacement therapy in type 1 diabetes has been shown to ameliorate nerve and kidney dysfunction.[2] This guide provides a cross-species analysis of C-peptide, comparing its structure and function in various animal models and humans. We present quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its signaling pathways to aid researchers in this evolving field.
I. Cross-Species Comparison of C-Peptide Structure and Bioactivity
The primary structure of C-peptide varies considerably across species, more so than the highly conserved insulin molecule.[3] Despite this variability, key structural motifs and biological activities are retained, suggesting evolutionary pressure to maintain certain functions.
Amino Acid Sequence Alignment and Homology
To illustrate the degree of conservation and divergence, the amino acid sequences of C-peptide from human, rat (I and II), mouse (I and II), pig, and dog were aligned. The resulting percent identity matrix highlights the similarities and differences.
Note: The following percent identity matrix was calculated based on publicly available C-peptide sequences.
| Species | Human | Rat I | Rat II | Mouse I | Mouse II | Pig | Dog |
| Human | 100% | 68% | 65% | 61% | 61% | 84% | 81% |
| Rat I | 68% | 100% | 90% | 84% | 81% | 65% | 61% |
| Rat II | 65% | 90% | 100% | 77% | 84% | 61% | 58% |
| Mouse I | 61% | 84% | 77% | 100% | 87% | 58% | 55% |
| Mouse II | 61% | 81% | 84% | 87% | 100% | 58% | 55% |
| Pig | 84% | 65% | 61% | 58% | 58% | 100% | 77% |
| Dog | 81% | 61% | 58% | 55% | 55% | 77% | 100% |
Quantitative Comparison of Bioactivity
The biological activity of C-peptide can be quantified by measuring its binding affinity to its putative receptor and its potency in stimulating downstream signaling events. The following table summarizes key quantitative data from studies in different species.
| Parameter | Human | Rat | Mouse | Pig | Dog |
| **Receptor Binding Affinity (Kass, M⁻¹) ** | 3.3 x 10⁹ | Not Reported | Not Reported | Not Reported | Not Reported |
| EC₅₀ for Na⁺/K⁺-ATPase Stimulation | ~5 nM | 10⁻¹¹ - 10⁻⁸ M (in the presence of neuropeptide Y) | Not Reported | Not Reported | Not Reported |
II. C-Peptide Signaling Pathways
C-peptide exerts its effects by binding to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on the cell surface. This binding initiates a cascade of intracellular signaling events that vary depending on the cell type. The two primary pathways activated by C-peptide are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K) pathways.
References
A Comparative Guide to (Tyr0)-C-Peptide (dog) Measurement Techniques
For researchers, scientists, and drug development professionals investigating canine diabetes and metabolic diseases, the accurate measurement of (Tyr0)-C-Peptide is crucial for assessing pancreatic beta-cell function. This guide provides a comprehensive comparison of the primary techniques used for the quantification of canine C-peptide: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of Performance
The selection of an appropriate assay depends on various factors, including sensitivity, precision, cost, and throughput. The following tables summarize the key performance characteristics of RIA, ELISA, and LC-MS/MS for the measurement of canine C-peptide, based on available data.
Table 1: Performance Characteristics of Canine C-Peptide Measurement Techniques
| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity | 0.028 nmol/L[1] | 0.03 ng/mL - 0.24 ng/mL | ~0.06 ng/mL (human)[2][3] |
| Standard Curve Range | 0.028 to 3.0 nmol/L[1] | 0.2 - 10 ng/mL | 0.1 - 15 ng/mL (human)[2][3] |
| Intra-assay CV (%) | 3-5%[1] | <10% - 28.9% | <11.2% (human)[2] |
| Inter-assay CV (%) | 6-9%[1] | <12% - <15% | <10% (human)[2][3] |
| Recovery (%) | ~100.6%[1] | 89-113% | ~98.2% (human)[2][3] |
| Specificity | No cross-reactivity with canine insulin, porcine proinsulin, bovine proinsulin, and human C-peptide.[1] | High specificity for canine C-peptide is generally claimed by manufacturers. | High, based on mass-to-charge ratio; can distinguish between canine and human insulin.[4] |
Note: Direct comparative studies for canine C-peptide across all three methods are limited. The data presented is compiled from various sources and may not be directly comparable due to differences in reagents, protocols, and sample matrices.
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are essential for the reproducibility of results. Below are generalized procedures for each of the discussed techniques.
Radioimmunoassay (RIA) Protocol
A sensitive RIA for canine C-peptide can be established using synthetic canine C-peptide for standards and tracer preparation.[1]
-
Reagent Preparation : Prepare standards using synthetic canine C-peptide. Radioiodination of the tracer is performed using a modified chloramine-T method.[1]
-
Assay Procedure :
-
Incubate a fixed concentration of the labeled tracer antigen with a constant dilution of antiserum.
-
Add unlabeled antigen (standards or samples), which competes with the tracer for binding to the limited antibody sites.
-
Separate the antibody-bound tracer from the free tracer.
-
Measure the radioactivity of one or both fractions using a gamma counter.
-
-
Data Analysis : Generate a standard curve by plotting the percentage of tracer bound against the concentration of the unlabeled standard. Determine the concentration of unknown samples by interpolating from this curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
Commercial ELISA kits are widely available for the quantification of canine C-peptide. The following is a general protocol for a competitive ELISA.[5]
-
Sample and Reagent Preparation : Bring all reagents and samples to room temperature. Prepare serial dilutions of the canine C-peptide standard.
-
Assay Procedure :
-
Add standards, controls, and samples to the appropriate wells of a microtiter plate pre-coated with anti-canine C-peptide antibody.
-
Add a fixed amount of biotinylated canine C-peptide to all wells and incubate. During this incubation, the endogenous C-peptide in the sample competes with the biotinylated C-peptide for binding to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate. The streptavidin-HRP binds to the captured biotinylated C-peptide.
-
Wash the plate again to remove unbound enzyme conjugate.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of canine C-peptide in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis : Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of C-peptide in the samples from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
While a standardized protocol for canine C-peptide is not universally established, the following procedure is based on methods developed for human C-peptide, which can be adapted.[2][3]
-
Sample Preparation :
-
Protein Precipitation : Precipitate proteins in the serum or plasma sample using an organic solvent like acetonitrile.
-
Solid Phase Extraction (SPE) : Further purify the sample using a mixed-mode anion exchange SPE cartridge to enrich for C-peptide.
-
(Optional) Proteolysis : For enhanced sensitivity, the extracted C-peptide can be digested with an enzyme like Glu-C, as C-peptide lacks arginine and lysine residues for tryptic digestion.[2][3]
-
-
Liquid Chromatography (LC) :
-
Inject the prepared sample onto a reverse-phase LC column (e.g., C18).
-
Separate the C-peptide or its surrogate peptides from other sample components using a gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Introduce the eluent from the LC system into the mass spectrometer.
-
Ionize the analyte using electrospray ionization (ESI).
-
Select the precursor ion (the intact C-peptide or a specific peptide fragment) in the first mass analyzer.
-
Fragment the precursor ion in a collision cell.
-
Detect and quantify specific product ions in the second mass analyzer using multiple reaction monitoring (MRM).
-
-
Data Analysis : Quantify the amount of C-peptide in the sample by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
Mandatory Visualization: Diagrams of Pathways and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for RIA, ELISA, and LC-MS/MS.
Caption: Postulated C-Peptide signaling pathway.
References
- 1. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel LC-MS/MS assay for C-peptide in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Novel LC-MS/MS Assay for C-Peptide in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Selecting and Validating Canine C-Peptide Assay Kits
For researchers, scientists, and drug development professionals investigating canine metabolic diseases, particularly diabetes, the accurate measurement of C-peptide is crucial for assessing pancreatic beta-cell function. This guide provides a comparative overview of commercially available canine C-peptide assay kits and outlines a detailed experimental protocol for their validation and comparison.
C-peptide, a byproduct of insulin synthesis, is released into circulation in equimolar amounts with mature insulin.[1][2] Its longer half-life compared to insulin makes it a more stable and reliable indicator of endogenous insulin secretion. The selection of a suitable assay kit is paramount for obtaining accurate and reproducible data in canine studies. This guide focuses on the two primary immunoassay technologies available for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).
Commercial Canine C-Peptide Assay Kits: A Comparative Overview
| Kit | Manufacturer | Assay Type | Sample Type | Sensitivity | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Standard Curve Range |
| Canine C-peptide ELISA Kit (EZCCP-47K) | Sigma-Aldrich / Merck Millipore | Competitive ELISA | Serum, Plasma | 0.24 ng/mL | <10% | <15% | 0.2 - 10 ng/mL |
| Canine C-peptide ELISA Kit (CNDL00013) | Assay Genie | ELISA | Serum, Plasma, Cell culture supernatants | Not Specified | <10% | <12% | Not Specified |
| Canine C-Peptide ELISA Kit (NBP3-42745) | Novus Biologicals | Colorimetric ELISA | Serum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates | 37.55 pg/mL | Not Specified | Not Specified | Not Specified |
| Canine C-Peptide RIA Kit (CCP-24HK) | Merck Millipore | RIA | Serum, Plasma, Biological media | Not Specified | Not Specified | Not Specified | Not Specified |
| Canine C-Peptide Competitive ELISA Kit (STJE0007564) | St John's Laboratory | Competitive ELISA | Serum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data presented in this table is based on information provided by the manufacturers and may not have been independently verified. Researchers are encouraged to consult the product datasheets for the most current and detailed information.
Understanding the Insulin Synthesis Pathway and the Role of C-Peptide
To appreciate the significance of C-peptide measurement, it is essential to understand its origin within the insulin synthesis pathway.
Figure 1: Insulin Synthesis and Secretion Pathway. This diagram illustrates the key stages of insulin production, from the initial translation of preproinsulin in the endoplasmic reticulum to the eventual secretion of equimolar amounts of insulin and C-peptide from secretory vesicles.
Insulin is initially synthesized as a single polypeptide chain called preproinsulin.[1][3] Following the cleavage of a signal peptide in the endoplasmic reticulum, it is converted to proinsulin.[1][3] Proinsulin is then transported to the Golgi apparatus, where it is packaged into secretory granules.[4] Within these granules, proinsulin is cleaved by endopeptidases, resulting in the formation of the mature, two-chain insulin molecule and the connecting peptide, or C-peptide.[1][4] When pancreatic beta cells are stimulated, typically by elevated blood glucose levels, they release both insulin and C-peptide into the bloodstream in equal amounts.[1][3]
Experimental Protocol for the Comparative Validation of Canine C-Peptide Assay Kits
To ensure the reliability of experimental results, it is crucial to perform an in-house validation of the selected assay kits. The following protocol outlines the key experiments for a comprehensive comparison.
I. Materials and Reagents
-
Canine C-peptide assay kits to be compared (e.g., Kits A, B, and C)
-
Canine serum or plasma samples (pooled and individual samples from healthy and diabetic dogs)
-
Calibrated pipettes and tips
-
Microplate reader with appropriate filters
-
Reagent-grade water
-
Vortex mixer
-
Incubator
II. Experimental Workflow
The following diagram outlines the logical flow for a comparative validation study.
References
Validating the Clinical Utility of (Tyr0)-C-Peptide in Diagnosing Canine Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Tyr0)-C-Peptide with other key biomarkers for the diagnosis and management of canine diabetes mellitus. The objective is to delineate the clinical utility of each marker, supported by experimental data and detailed protocols to aid in research and development.
Introduction to C-Peptide in Canine Diabetes
C-peptide is a 31-amino acid polypeptide that is cleaved from proinsulin during its conversion to insulin in the pancreatic beta cells. For every molecule of insulin secreted, an equimolar amount of C-peptide is released into circulation. Unlike insulin, C-peptide has negligible hepatic extraction and a constant metabolic clearance rate, making its peripheral concentration a more stable and reliable indicator of endogenous insulin secretion.
The (Tyr0) modification, the addition of a tyrosine residue at the N-terminus of the C-peptide molecule, enhances its stability and immunoreactivity in immunoassays, thereby improving detection sensitivity and consistency in research and diagnostic settings. This guide will focus on the utility of this modified peptide in comparison to traditional and alternative diagnostic markers.
Comparative Analysis of Diagnostic Markers
The diagnosis and management of canine diabetes rely on a panel of biomarkers, each offering unique insights into the patient's glycemic status and pancreatic function. This section compares the performance of (Tyr0)-C-Peptide against serum insulin, blood glucose, and fructosamine.
Data Presentation
The following tables summarize the quantitative data for each diagnostic marker, providing a comparative overview of their clinical performance.
Table 1: Performance of Diagnostic Markers in Canine Diabetes Mellitus
| Diagnostic Marker | Principle | Primary Clinical Utility | Advantages | Limitations |
| (Tyr0)-C-Peptide | Measurement of endogenous insulin secretion. | Differentiating insulin deficiency from insulin resistance; assessing residual beta-cell function. | Stable in circulation; not subject to hepatic first-pass metabolism; reflects beta-cell function even in the presence of exogenous insulin. | Assay availability may be more limited than for other markers. |
| Serum Insulin | Measurement of circulating insulin levels. | Assessing beta-cell function; diagnosing insulinoma. | Direct measurement of the primary glucose-regulating hormone. | Short half-life; subject to significant hepatic extraction; pulsatile secretion can lead to variability; exogenous insulin interferes with measurement. |
| Blood Glucose | Direct measurement of glucose concentration in the blood. | Initial diagnosis of hyperglycemia; monitoring glycemic control. | Widely available; provides real-time glycemic status. | Highly variable; influenced by stress, meals, and medications; does not reflect long-term glycemic control.[1] |
| Fructosamine | Measurement of glycated serum proteins (primarily albumin). | Monitoring long-term glycemic control over the preceding 1-2 weeks.[2] | Not affected by short-term stress-induced hyperglycemia; provides an average of blood glucose over time.[2] | Can be affected by conditions that alter protein turnover (e.g., hypoalbuminemia). |
Table 2: Quantitative Comparison of C-Peptide and Insulin Response to Glucagon Stimulation
This table presents data from a glucagon stimulation test, a dynamic method to assess pancreatic beta-cell reserve.
| Group | Analyte | Baseline (pmol/mL) | Peak Response (pmol/mL) |
| Healthy Dogs | C-Peptide | 0.15 ± 0.02 | 0.60 ± 0.05 |
| Insulin | 10 ± 1 | 50 ± 5 | |
| Untreated Diabetic Dogs | C-Peptide | 0.08 ± 0.01 | 0.10 ± 0.02 |
| Insulin | 5 ± 1 | 6 ± 1 | |
| Insulin-Treated Diabetic Dogs | C-Peptide | 0.05 ± 0.01 | 0.06 ± 0.01 |
| Insulin | N/A | N/A | |
| Dogs with Hyperadrenocorticism | C-Peptide | 0.35 ± 0.04 | 1.20 ± 0.15 |
| Insulin | 25 ± 3 | 100 ± 12 |
Data synthesized from studies evaluating glucagon stimulation tests in canines. Values are represented as mean ± standard error.
Table 3: Performance Characteristics of Fructosamine Assay for Monitoring Glycemic Control
| Parameter | Value | Interpretation |
| Sensitivity | 80% | The ability of the test to correctly identify dogs with poor glycemic control. |
| Specificity | 59% | The ability of the test to correctly identify dogs with good glycemic control. |
| Area Under ROC Curve | 0.75 | Indicates moderate accuracy in classifying glycemic control. |
Data is based on a cutoff of 486 μmol/L for differentiating between good and poor glycemic control.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and standardization in a research setting.
(Tyr0)-C-Peptide Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantitative measurement of canine C-peptide.
-
Plate Preparation: A microtiter plate is pre-coated with a specific anti-canine C-peptide antibody.
-
Sample and Standard Addition: 100 µL of standards, controls, and samples are added to the appropriate wells.
-
Biotinylated C-Peptide Addition: 25 µL of biotinylated canine C-peptide is added to all wells. The plate is sealed and incubated for 1 hour at room temperature with moderate shaking. During this incubation, the biotinylated C-peptide competes with the endogenous C-peptide in the sample for binding to the immobilized antibody.
-
Washing: The plate is washed three times with 300 µL of wash buffer per well to remove unbound reagents.
-
Enzyme Conjugate Addition: 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate is added to each well. The plate is sealed and incubated for 30 minutes at room temperature.
-
Substrate Addition: After another wash step, 100 µL of TMB substrate is added to each well, and the plate is incubated in the dark for 15-20 minutes at room temperature.
-
Stopping Reaction: 50 µL of stop solution is added to each well.
-
Data Acquisition: The optical density is measured at 450 nm. The concentration of C-peptide in the samples is inversely proportional to the color intensity and is determined by interpolating from a standard curve.
Canine Insulin Radioimmunoassay (RIA)
This protocol describes a double-antibody RIA for the quantification of canine insulin.
-
Reagent Preparation: Prepare standards, controls, and samples.
-
Assay Setup: To appropriately labeled tubes, add 100 µL of standards, controls, or samples.
-
First Antibody Incubation: Add 100 µL of guinea pig anti-insulin antibody to all tubes (except total count tubes). Vortex and incubate for 20-24 hours at 4°C.
-
Tracer Addition: Add 100 µL of 125I-labeled insulin to all tubes. Vortex and incubate for another 20-24 hours at 4°C.
-
Second Antibody Precipitation: Add 50 µL of rabbit anti-guinea pig gamma globulin (second antibody) and 500 µL of precipitation buffer. Vortex and incubate for 2 hours at 4°C.
-
Centrifugation and Decanting: Centrifuge the tubes at 3,000 rpm for 30 minutes at 4°C. Decant the supernatant.
-
Radioactivity Counting: Measure the radioactivity of the precipitate in a gamma counter.
-
Data Analysis: The concentration of insulin in the samples is inversely proportional to the counts per minute and is calculated from a standard curve.
Fructosamine Colorimetric Assay
This assay is based on the ability of fructosamine to reduce nitroblue tetrazolium (NBT) in an alkaline solution.
-
Sample Preparation: Serum samples are used.
-
Reagent Preparation: Prepare the NBT reagent and a carbonate buffer (pH 10.4).
-
Assay Procedure:
-
Add 20 µL of sample, standard, or control to the wells of a microplate.
-
Add 200 µL of the NBT reagent to all wells.
-
-
Incubation and Measurement: Incubate the plate at 37°C. Take absorbance readings at 530 nm at 10 and 15 minutes. The change in absorbance is proportional to the fructosamine concentration.
-
Calculation: The fructosamine concentration is calculated from a standard curve.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key biological and experimental processes.
Proinsulin Processing and C-Peptide Secretion
This diagram illustrates the conversion of proinsulin to insulin and C-peptide within the pancreatic beta cell.
Caption: Proinsulin processing pathway resulting in equimolar secretion of Insulin and C-Peptide.
C-Peptide Intracellular Signaling Pathway
This diagram outlines the proposed signaling cascade initiated by C-peptide binding to its putative G-protein coupled receptor.[3][4][5][6][7]
Caption: C-Peptide initiates multiple intracellular signaling cascades upon receptor binding.
Experimental Workflow for Comparative Diagnostics
This diagram presents a logical workflow for utilizing the discussed biomarkers in the diagnosis and characterization of canine diabetes.
Caption: A workflow for the differential diagnosis of canine diabetes using multiple biomarkers.
Conclusion
(Tyr0)-C-Peptide serves as a highly valuable tool in the diagnostic and research landscape of canine diabetes mellitus. Its stability and direct correlation with endogenous insulin secretion provide a clearer picture of beta-cell function compared to the more volatile serum insulin measurements. While blood glucose and fructosamine remain essential for initial diagnosis and long-term monitoring, respectively, (Tyr0)-C-Peptide offers unique insights into the underlying pathophysiology, enabling the differentiation between insulin deficiency and insulin resistance. This is particularly crucial for tailoring therapeutic strategies and for advancing the development of novel treatments for canine diabetes. The integration of (Tyr0)-C-Peptide measurement, particularly within a dynamic testing framework like the glucagon stimulation test, can significantly enhance the precision of canine diabetes characterization and management.
References
- 1. Diabetes in Dogs - Testing and Monitoring | VCA Animal Hospitals [vcahospitals.com]
- 2. Decoding diabetes mellitus in dogs and cats - NationWide Laboratories [nwlabs.co.uk]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal and vascular benefits of C-peptide: Molecular mechanisms of C-peptide action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
A Comparative Analysis of Insulin and C-peptide Metabolic Clearance in Canine Models
For researchers and professionals in metabolic disease and drug development, understanding the distinct metabolic pathways of insulin and its byproduct, C-peptide, is critical. This guide provides a detailed comparison of their metabolic clearance rates (MCR) in dogs, supported by experimental data, to elucidate the physiological differences and inform research methodologies.
The pancreas secretes proinsulin, which is cleaved into insulin and C-peptide in equimolar amounts.[1] While both are released into the portal circulation, their subsequent metabolic fates diverge significantly. This disparity is primarily due to substantial first-pass hepatic extraction of insulin, a process that C-peptide largely bypasses.[2][3][4] Consequently, peripheral C-peptide concentrations are considered a more direct marker of insulin secretion than peripheral insulin levels themselves.[2][3]
Quantitative Comparison of Metabolic Clearance Rates
Experimental data from studies on conscious mongrel dogs reveal a marked difference in the MCR of insulin and C-peptide. The following table summarizes key quantitative findings from these investigations.
| Parameter | Insulin | C-peptide | Key Findings |
| Metabolic Clearance Rate (MCR) | ~21.1 ml/kg per min | 11.5 - 13.5 ml/kg per min | C-peptide has a significantly lower MCR and therefore a longer half-life in peripheral circulation.[1][2][3][5] |
| Hepatic Extraction (First-Pass) | 43.8% - 47.5% | Negligible (3.1% - 6.2%) | The liver is the primary site of insulin clearance, while C-peptide is minimally extracted by the liver.[1][2][3][4] |
| Effect of Glucose Administration | No significant effect on hepatic extraction | No significant effect on hepatic extraction | The hepatic clearance of both peptides remains consistent even with stimulated secretion.[2][3] |
| Fasting Molar Ratio (Portal Vein) | 1.2 +/- 0.1 (C-peptide to Insulin) | Reflects the equimolar secretion from the pancreas.[2][3] | |
| Fasting Molar Ratio (Femoral Artery) | 2.1 +/- 0.3 (C-peptide to Insulin) | The higher ratio in peripheral circulation is a direct result of the extensive hepatic clearance of insulin.[2][3] |
Metabolic Pathways and Clearance
The distinct clearance rates of insulin and C-peptide are a direct consequence of their different metabolic pathways. Insulin's primary clearance site is the liver, with a smaller fraction cleared by the kidneys. In contrast, C-peptide is predominantly cleared by the kidneys.
Caption: Metabolic pathways of insulin and C-peptide from secretion to clearance.
Experimental Protocols
The data presented were derived from studies employing rigorous experimental protocols to measure metabolic clearance rates in conscious mongrel dogs.
Animal Model and Surgical Preparation:
-
Subjects: Conscious mongrel dogs of both sexes, weighing 15-25 kg, were used after an overnight fast.[6]
-
Surgical Implantation: To facilitate infusions and blood sampling, chronic catheters were surgically implanted in the portal and hepatic veins, as well as the femoral artery.[2][3][4] For some studies, a total pancreatectomy was performed to eliminate endogenous insulin and C-peptide secretion, allowing for precise measurement of exogenously infused peptide kinetics.[6] An infusion catheter was placed in the splenic vein with its tip near the portal vein's origin.[6]
MCR Measurement Techniques: Three primary techniques were utilized to determine the metabolic clearance rates:
-
Constant Peripheral Infusion: Insulin and C-peptide were infused at a constant rate into a peripheral vein for 60 minutes.[6]
-
Constant Intraportal Infusion: The peptides were infused directly into the portal vein at a constant rate for 60 minutes.[6]
-
Bolus Injection Decay Curve Analysis: A single bolus of the peptide was injected intravenously, and the subsequent decay in plasma concentration was analyzed.[6]
In all infusion studies, steady-state concentrations were determined from blood samples taken from the femoral artery at multiple time points (e.g., 40, 50, and 60 minutes) during the infusion.[6]
Calculation of MCR: The metabolic clearance rate was calculated as the ratio of the peptide infusion rate to its mean steady-state concentration in the femoral artery.[6]
Caption: Workflow for determining metabolic clearance rates in canine models.
Analytical Techniques:
-
Plasma concentrations of insulin and C-peptide were measured using specific double-antibody radioimmunoassays.[6]
-
Plasma glucose levels were monitored using a glucose analyzer.[6]
This comparative guide underscores the significant differences in the metabolic clearance of insulin and C-peptide in dogs. The negligible hepatic extraction and constant, lower clearance rate of C-peptide make it a reliable indicator of pancreatic beta-cell function. These fundamental physiological differences are crucial for the accurate interpretation of metabolic studies and the development of novel diabetic therapies.
References
- 1. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction. [jci.org]
- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
A Comparative Guide to (Tyr0)-C-Peptide Quantification: HPLC vs. ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of (Tyr0)-C-Peptide is crucial for various applications, including diabetes research and the development of related therapeutics. The choice of analytical method significantly impacts the reliability and comparability of data. This guide provides an objective comparison of two widely used techniques for (Tyr0)-C-Peptide quantification: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
Executive Summary
Both HPLC and ELISA are powerful techniques for the quantification of peptides. ELISA is a ligand-binding assay that offers high sensitivity and throughput, making it suitable for analyzing large numbers of samples.[1] In contrast, HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), provides high specificity and accuracy, often serving as a reference method.[2] The selection between these two methods depends on the specific requirements of the study, including the need for high throughput, sensitivity, specificity, and the available resources.
Data Presentation: Performance Characteristics
The following tables summarize the key performance characteristics of both HPLC (represented by LC-MS/MS data as a high-end example) and ELISA for the quantification of C-Peptide.
Table 1: Performance Characteristics of HPLC (LC-MS/MS) for C-Peptide Quantification
| Parameter | Performance |
| Linearity Range | 0.1 - 15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.06 ng/mL[3] |
| Precision (CV%) | Intra-assay: 3.7% - 11.2%; Inter-assay: <10%[3] |
| Accuracy (Recovery %) | 98.2% (± 9.1%) |
Table 2: Performance Characteristics of ELISA for C-Peptide Quantification
| Parameter | Performance |
| Assay Range | Varies by kit, typically 100 - 4000 pmol/L (0.3 - 12.0 ng/mL)[4] |
| Sensitivity (Detection Limit) | As low as ≤ 25 pmol/L (0.076 ng/mL)[4] |
| Precision (CV%) | Intra-assay: <11%; Inter-assay: <14%[5] |
| Accuracy (Recovery %) | 81% - 115%[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for both HPLC and ELISA quantification of C-Peptide.
HPLC (LC-MS/MS) Method for C-Peptide Quantification
This protocol is based on a validated LC-MS/MS method and involves sample preparation, chromatographic separation, and mass spectrometric detection.[3]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile to precipitate proteins.
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant is further purified using a mixed-mode anion exchange SPE cartridge to enrich the C-peptide and remove interfering substances.
-
Reconstitution: The eluted sample is dried down and reconstituted in an appropriate mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the C-peptide. For example, 5% to 40% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for C-peptide and an internal standard.
ELISA Method for C-Peptide Quantification
This protocol outlines the general steps for a sandwich ELISA, a common format for C-peptide quantification.
1. Plate Preparation:
-
A 96-well microplate is pre-coated with a capture antibody specific for human C-peptide.
2. Assay Procedure:
-
Sample/Standard Addition: Add 50 µL of standards, controls, and patient samples to the appropriate wells.
-
Conjugate Addition: Add 100 µL of enzyme-conjugated detection antibody (e.g., HRP-conjugated anti-C-peptide antibody) to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for the formation of the antibody-antigen-antibody sandwich complex.
-
Washing: Wash the wells multiple times with a wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.
-
Incubation: Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stop Reaction: Add 100 µL of a stop solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of C-peptide in the samples is then determined by interpolating their absorbance values from the standard curve.
Mandatory Visualization
Experimental Workflows
Caption: Figure 1: General Experimental Workflows for HPLC and ELISA.
Logical Relationship for Method Selection
Caption: Figure 2: Decision Factors for Method Selection.
Conclusion
The choice between HPLC and ELISA for (Tyr0)-C-Peptide quantification is multifaceted. ELISA stands out for its high sensitivity and throughput, making it a practical choice for large-scale clinical studies and screening purposes.[1] However, the specificity of ELISA can be a concern due to potential cross-reactivity.[1]
On the other hand, HPLC, especially when coupled with mass spectrometry, offers unparalleled specificity and accuracy, establishing it as a gold standard for peptide quantification.[2] The rigorous sample preparation and the need for specialized equipment and expertise are the main limitations of HPLC-based methods.[1]
Ultimately, a thorough cross-validation of the chosen method against a reference technique is highly recommended to ensure the accuracy and reliability of the quantification results for (Tyr0)-C-Peptide. This guide provides the foundational information to assist researchers in making an informed decision based on their specific analytical needs and available resources.
References
- 1. Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a novel LC-MS/MS assay for C-peptide in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Specificity for (Tyr0)-C-Peptide (dog)
For researchers, scientists, and professionals in drug development, the accurate measurement of canine C-peptide is crucial for studying pancreatic beta-cell function and the pathophysiology of diabetes in dogs. The specificity of the antibodies used in immunoassays is paramount for obtaining reliable data. This guide provides a comparative overview of commercially available methods for detecting dog C-peptide, with a focus on antibody specificity for (Tyr0)-C-Peptide, and includes detailed experimental protocols for in-house validation.
Comparison of Detection Methods
While several commercial ELISA kits are available for the quantification of canine C-peptide, detailed information regarding the cross-reactivity of their antibodies, particularly with the synthetically relevant (Tyr0)-C-Peptide and proinsulin, is not always readily available. This section compares the stated performance characteristics of several commercial kits and a published radioimmunoassay (RIA) method.
Table 1: Comparison of Commercially Available Dog C-Peptide ELISA Kits and a Radioimmunoassay Method
| Feature | Assay Genie (CNEB0091) | Sigma-Aldrich/Merck (EZCCP-47K) | Novus Biologicals (NBP3-42745) | Published RIA Method[1] |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA | Radioimmunoassay |
| Sensitivity | 0.069 ng/mL | 0.24 ng/mL | 37.55 pg/mL | 0.028 nmol/L |
| Assay Range | 0.156-10 ng/mL | 0.2-10 ng/mL | 98.77 - 8000 pg/mL | 0.028-3.0 nmol/l |
| Sample Types | Serum, Plasma, other biological samples | Serum, Plasma | Serum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates | Plasma |
| Stated Cross-Reactivity | High specificity ensured | Not explicitly stated in datasheet | High sensitivity and excellent specificity | No cross-reactivity with canine insulin, porcine proinsulin, bovine proinsulin, human C-peptide |
| Intra-Assay CV | Provided with the Kit | <10% | < 10% | 3-5% |
| Inter-Assay CV | Provided with the Kit | <15% | < 12% | 6-9% |
It is important to note that while most commercial kits claim high specificity, quantitative data on cross-reactivity with proinsulin and other related peptides is often lacking in the product datasheets. For instance, the Sigma-Aldrich/Merck kit manual does not provide specific cross-reactivity percentages. In contrast, a published RIA method explicitly states no cross-reactivity with several potentially interfering substances.[1] This highlights the importance of independent validation of antibody specificity.
Experimental Protocols for Specificity Assessment
To ensure the reliability of results, it is highly recommended that researchers perform in-house validation of antibody specificity. The following are detailed protocols for competitive ELISA and Western Blotting, two common methods for this purpose.
Competitive ELISA for Cross-Reactivity Assessment
This protocol allows for the quantitative determination of antibody cross-reactivity with related peptides such as proinsulin and (Tyr0)-C-Peptide.
Materials:
-
Microtiter plates pre-coated with a capture antibody specific for dog C-peptide.
-
Standard dog C-peptide.
-
(Tyr0)-C-Peptide (dog).
-
Canine proinsulin.
-
Detection antibody (e.g., biotinylated anti-dog C-peptide antibody).
-
Enzyme-conjugated streptavidin (e.g., Streptavidin-HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation of Standards and Competitors:
-
Prepare a standard curve of dog C-peptide in assay buffer.
-
Prepare serial dilutions of the potential cross-reactants ((Tyr0)-C-Peptide and canine proinsulin) in assay buffer at concentrations overlapping the standard curve range.
-
-
Assay Procedure:
-
Add a fixed concentration of the detection antibody to all wells of the microtiter plate.
-
Add the standard dilutions or the competitor dilutions to the respective wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add enzyme-conjugated streptavidin to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the dog C-peptide standard.
-
Determine the concentration of each competitor that causes a 50% reduction in the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of standard C-peptide / IC50 of competitor) x 100
-
Western Blotting for Specificity Verification
Western blotting can be used to visually assess the specificity of an antibody by detecting its binding to the target protein and any potential cross-reactive proteins separated by size.
Materials:
-
Canine pancreatic tissue lysate or recombinant canine C-peptide, proinsulin, and insulin.
-
SDS-PAGE gels.
-
Transfer membrane (e.g., PVDF or nitrocellulose).
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody (the anti-dog C-peptide antibody being tested).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation and Electrophoresis:
-
Prepare lysates from canine pancreatic tissue or use purified recombinant proteins.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dog C-peptide antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Visualization:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
A specific antibody will produce a single band at the expected molecular weight of canine C-peptide, with no significant bands corresponding to proinsulin or insulin.
Visualizing Key Processes
To further aid in understanding the context of C-peptide measurement and the workflow for assessing antibody specificity, the following diagrams are provided.
Caption: Insulin and C-Peptide Biosynthesis Pathway.
Caption: Experimental Workflow for Antibody Specificity Assessment.
References
Safety Operating Guide
Standard Operating Procedure for the Disposal of (Tyr⁰)-C-Peptide (dog)
Approver: Institutional Environmental Health & Safety (EHS) Officer (or equivalent)
Purpose
This document provides a standardized procedure for the safe and compliant disposal of (Tyr⁰)-C-Peptide (dog), a synthetic research-grade peptide. These guidelines are intended for researchers, scientists, and drug development professionals to ensure minimal environmental impact and maintain personnel safety. All procedures must be performed in accordance with institutional, local, state, and federal regulations.[1][2][3]
Scope
This procedure applies to the disposal of (Tyr⁰)-C-Peptide (dog) in all its forms, including lyophilized powder, reconstituted solutions, and all contaminated labware (e.g., vials, pipette tips, gloves).
Hazard Assessment & Safety Precautions
(Tyr⁰)-C-Peptide (dog), like human C-peptide, is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[4] However, its toxicological properties have not been fully investigated.[5][6] Therefore, it is prudent to handle it and its associated waste with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling the peptide or its waste.[1][4]
-
Designated Area: Confine all handling and waste collection to a designated laboratory area to prevent cross-contamination.[1]
-
Avoid Aerosolization: When handling the lyophilized powder, work in a fume hood or biosafety cabinet to prevent inhalation.[1]
-
Environmental Release: Never dispose of the peptide or its solutions directly down the drain or in regular trash.[2][5][7]
Disposal Protocol
The primary route for disposal is collection as non-hazardous laboratory chemical waste, managed through the institution's Environmental Health & Safety (EHS) department.[1][7]
Proper segregation is critical to ensure compliant disposal. Do not mix peptide waste with other waste streams like biohazardous or radioactive waste unless explicitly permitted by your institution's EHS office.[5][8]
-
Collection: Pour all aqueous waste containing (Tyr⁰)-C-Peptide (dog) into a designated, leak-proof waste container made of compatible material (e.g., high-density polyethylene).[2][8]
-
Inactivation (Optional but Recommended): While not mandatory for non-hazardous peptides, chemical inactivation via hydrolysis provides an additional layer of safety.[5] This can be achieved by adding a strong acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the waste container and allowing it to sit for a minimum of 24 hours to ensure complete degradation of the peptide bonds.[5]
-
Neutralization: If inactivation is performed, the resulting solution must be neutralized to a pH between 6.0 and 8.0 before it is collected by EHS. Slowly add a neutralizing agent (e.g., sodium bicarbonate for acid, or a dilute acid for base) while monitoring the pH.[5][9]
-
Labeling: Securely cap the container and label it clearly. The label must include:
-
"Non-Hazardous Chemical Waste"
-
Contents: "(Tyr⁰)-C-Peptide (dog), aqueous solution"
-
List of any other chemicals present (e.g., buffer salts, neutralized acid/base)
-
Date waste was first added
-
Principal Investigator's Name and Lab Location
-
-
Collection: Place all solid waste contaminated with the peptide, including empty vials, pipette tips, gloves, and contaminated wipes, into a designated solid waste container (e.g., a sturdy, lined cardboard box or a dedicated plastic container).[5][7]
-
Labeling: Securely seal the container and label it clearly with:
-
"Non-Hazardous Solid Chemical Waste"
-
Contents: "Lab debris contaminated with (Tyr⁰)-C-Peptide (dog)"
-
Date
-
Principal Investigator's Name and Lab Location
-
Storage and Final Disposal
Store all labeled waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory, away from incompatible materials, pending collection.[5][10][11] Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor, providing all necessary documentation.[1][5]
Data and Visualization
Since specific quantitative data for the disposal of (Tyr⁰)-C-Peptide (dog) is not available, the following table summarizes general recommendations for the optional inactivation step.[5]
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to hydrolyze peptide bonds. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[5] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[5] |
| Storage Temperature | Room Temperature | Standard for non-hazardous chemical waste pending disposal.[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with (Tyr⁰)-C-Peptide (dog).
Caption: Disposal decision workflow for (Tyr⁰)-C-Peptide (dog) waste.
References
- 1. peptide24.store [peptide24.store]
- 2. intelligenthq.com [intelligenthq.com]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. eurogentec.com [eurogentec.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. clinicallab.com [clinicallab.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (Tyr0)-C-Peptide (dog)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of (Tyr0)-C-Peptide (dog), a synthetic peptide utilized in research. While specific toxicological properties have not been extensively detailed, adherence to standard laboratory safety protocols for non-hazardous peptides is essential. Exercise due care at all times to mitigate potential risks.
Personal Protective Equipment (PPE)
The primary objective when handling (Tyr0)-C-Peptide (dog) is to prevent direct contact, inhalation, and ingestion. The following personal protective equipment is mandatory.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Must be worn to shield against splashes or airborne particles of the lyophilized powder. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are required to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, full-sleeved lab coat is necessary to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the lyophilized powder, especially when weighing, to prevent inhalation.[1] Work should be conducted in a well-ventilated area. |
Operational Plan: Safe Handling and Disposal
Proper handling procedures are critical to maintaining the integrity of the peptide and ensuring personnel safety.
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide in a cool, dark place, ideally at -20°C or colder for long-term storage.[2][3][4]
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can decrease peptide stability.[2][3][5]
Handling and Reconstitution:
-
Preparation: Ensure a clean and uncluttered workspace.
-
Don PPE: Put on a lab coat, safety goggles, and gloves before handling the peptide.
-
Weighing: If weighing the lyophilized powder, do so carefully to minimize dust generation. A dust mask or respirator is recommended during this step.
-
Reconstitution: Slowly add the appropriate sterile, slightly acidic buffer (pH 5-6) to the vial.[4] For peptides with cysteine, methionine, or tryptophan residues, use oxygen-free buffers.[5] Cap the vial securely and mix gently. Sonication may aid dissolution, but avoid excessive heating.[5]
-
Storage of Solutions: For short-term storage, keep peptide solutions at 4°C. For longer-term storage, aliquot the solution into single-use vials and store at -20°C or colder to avoid repeated freeze-thaw cycles.[2][5]
Disposal Plan:
-
Waste Collection: All materials that have come into contact with the peptide, including empty vials, pipette tips, and contaminated gloves, should be collected in a designated and clearly labeled chemical waste container.
-
Container Sealing: Ensure the waste container is securely sealed to prevent leaks.
-
Final Disposal: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[6]
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling (Tyr0)-C-Peptide (dog), incorporating the essential safety steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
